RG-7152
Descripción
Propiedades
Número CAS |
107813-63-8 |
|---|---|
Fórmula molecular |
C20H19N5O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-[[3-[3-(2H-tetrazol-5-yl)propoxy]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C20H19N5O2/c1-2-8-19-15(5-1)10-11-16(21-19)14-27-18-7-3-6-17(13-18)26-12-4-9-20-22-24-25-23-20/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,22,23,24,25) |
Clave InChI |
XDPLTERFGJAMRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
Apariencia |
Solid powder |
Otros números CAS |
107813-63-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-(3-(3-(2-quinolinylmethoxy)phenoxy)propyl)-1-H-tetrazole RG 7152 RG-7152 |
Origen del producto |
United States |
Foundational & Exploratory
The MEK Inhibitor Cobimetinib (Formerly RG-7152): A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobimetinib (B612205), also known as GDC-0973 and previously referred to by the development code RG-7152, is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in various malignancies where this pathway is constitutively activated, most notably in BRAF-mutant melanoma. This technical guide provides a comprehensive overview of the mechanism of action of cobimetinib, detailing its molecular interactions, cellular effects, and preclinical and clinical efficacy. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathway and experimental workflows to offer a thorough resource for the scientific community.
Introduction
The RAS/RAF/MEK/ERK (MAPK) signaling cascade is a pivotal intracellular pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, frequently driven by mutations in upstream components such as BRAF and RAS, is a hallmark of many human cancers. Cobimetinib was developed to target MEK1 and MEK2, the central kinases in this cascade, thereby offering a therapeutic strategy to inhibit uncontrolled tumor growth. This document will elucidate the intricate details of its mechanism of action.
Molecular Mechanism of Action
Cobimetinib is a reversible, non-ATP-competitive, allosteric inhibitor of both MEK1 and MEK2.[1] Its mechanism involves binding to a pocket adjacent to the ATP-binding site of the MEK enzymes, which stabilizes them in an inactive conformation.[2] This allosteric inhibition prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2.[2] The inhibition of ERK1/2 phosphorylation is the primary pharmacodynamic effect of cobimetinib and serves as a direct measure of its target engagement and pathway inhibition.[3]
Signaling Pathway
The MAPK pathway is a highly regulated cascade of protein phosphorylations. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK (pERK) translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes that drive cell proliferation and survival. In cancers with activating BRAF mutations (e.g., BRAF V600E), the pathway is constitutively active, leading to uncontrolled cell division. Cobimetinib's inhibition of MEK effectively blocks this aberrant signaling.
Quantitative Data
The potency and efficacy of cobimetinib have been quantified through various in vitro and in vivo studies.
In Vitro Potency
| Parameter | Value | Cell Line/Enzyme | Mutation Status | Reference |
| IC50 (MEK1 enzyme) | 4.2 nM | - | - | [4] |
| IC50 (pERK inhibition) | 1.8 nM | COLO 205 | BRAF V600E | [5] |
| IC50 (Cell Proliferation) | 5 nM | A-375 | BRAF V600E | [5] |
| IC50 (Cell Proliferation) | 8 nM | COLO 205 | BRAF V600E | [6] |
| IC50 (Cell Proliferation) | 0.006 - 0.8 µM | RCC cell lines | Various | [7] |
Preclinical In Vivo Efficacy
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Mouse Xenograft | BRAF V600E Melanoma (A375) | 10 mg/kg, p.o. daily | Tumor growth inhibition | [4] |
| Mouse Xenograft | KRAS mutant tumors | 10 mg/kg, p.o. daily | Antitumor efficacy | [4] |
Clinical Efficacy (coBRIM Study)
| Parameter | Cobimetinib + Vemurafenib (B611658) | Vemurafenib + Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 12.3 months | 7.2 months | 0.58 (0.46-0.72) | <0.0001 | [8] |
| Objective Response Rate (ORR) | 70% | 50% | - | <0.001 | [9] |
| Complete Response (CR) | 16% | 11% | - | - | [10] |
| Median Overall Survival (OS) | 22.5 months | 17.4 months | 0.70 (0.55-0.90) | 0.005 | [10] |
| 5-Year Overall Survival Rate | 31% | 26% | - | - | [10] |
Pharmacokinetics (Human)
| Parameter | Value | Reference |
| Bioavailability | 45.9% | [8] |
| Time to Peak Plasma Concentration (Tmax) | 2.4 hours | [8] |
| Terminal Half-life (t1/2) | 44 hours | |
| Plasma Protein Binding | 95% |
Experimental Protocols
Western Blot for pERK Inhibition
This protocol is a standard method to assess the pharmacodynamic effect of cobimetinib on the MAPK pathway in cancer cell lines.[1][11]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A375, COLO 205) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of cobimetinib in fresh culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treat cells with varying concentrations of cobimetinib for a specified duration (e.g., 2-4 hours).
-
-
Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize pERK levels to total ERK and the loading control.
-
Calculate the percentage of pERK inhibition relative to the vehicle-treated control.
-
Cell Proliferation (Viability) Assay
This assay measures the effect of cobimetinib on the growth and viability of cancer cells.[6][12]
-
Cell Seeding:
-
Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of cobimetinib for a specified duration (e.g., 72-96 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Study
This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of cobimetinib.[4][13]
-
Cell Implantation:
-
Implant human cancer cells (e.g., A375 melanoma cells) subcutaneously into immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer cobimetinib orally (e.g., 10 mg/kg daily) or vehicle control for a defined period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare tumor growth inhibition in the treated group to the control group.
-
Tumors can also be collected for pharmacodynamic analysis (e.g., pERK levels by Western blot).
-
coBRIM Clinical Trial Workflow
The coBRIM study (NCT01689519) was a pivotal Phase III trial that evaluated the efficacy and safety of cobimetinib in combination with vemurafenib.[2][8]
Conclusion
Cobimetinib is a highly potent and selective MEK1/2 inhibitor that has demonstrated significant antitumor activity in both preclinical models and clinical trials. Its mechanism of action, centered on the allosteric inhibition of MEK within the MAPK signaling pathway, provides a targeted approach for the treatment of cancers driven by aberrant signaling through this cascade. The combination of cobimetinib with the BRAF inhibitor vemurafenib has become a standard of care for patients with BRAF V600-mutant metastatic melanoma, significantly improving patient outcomes. The detailed data and protocols presented in this guide offer a comprehensive resource for understanding the mechanism and preclinical/clinical development of this important targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
RG-7152 as a Leukotriene D4 Receptor Antagonist: A Technical Guide
Disclaimer: Publicly available information regarding the specific quantitative data and detailed experimental protocols for RG-7152 is limited. This guide provides a comprehensive overview of the core principles and methodologies relevant to a leukotriene D4 (LTD4) receptor antagonist, utilizing representative data and protocols from well-characterized molecules in the same class, such as Montelukast (B128269), Zafirlukast (B1683622), and Pranlukast (B1678047). This approach aims to offer a robust technical framework for researchers, scientists, and drug development professionals interested in this compound and similar compounds.
Introduction to this compound and Leukotriene D4 Receptor Antagonism
This compound is a tetrazolyl-substituted compound identified as a leukotriene D4 (LTD4) receptor antagonist.[1][2] LTD4 is a potent member of the cysteinyl leukotriene (CysLT) family of inflammatory lipid mediators, derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. CysLTs, including LTC4, LTD4, and LTE4, play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).
Activation of the CysLT1 receptor by LTD4 triggers a cascade of downstream signaling events, leading to hallmark features of asthma, including:
-
Bronchoconstriction: Contraction of the airway smooth muscle.
-
Increased Vascular Permeability: Leading to airway edema.
-
Mucus Hypersecretion: Obstruction of the airways.
-
Eosinophil Recruitment: Infiltration of inflammatory cells into the airways.
Leukotriene D4 receptor antagonists, such as this compound, competitively block the binding of LTD4 to the CysLT1 receptor, thereby inhibiting this inflammatory cascade. This mechanism of action forms the basis for their therapeutic potential in managing asthma and other inflammatory conditions.
Quantitative Data: In Vitro Potency of Representative CysLT1 Receptor Antagonists
The following tables summarize the in vitro potency of well-characterized CysLT1 receptor antagonists. This data is crucial for understanding the therapeutic potential and for designing further preclinical and clinical studies.
Table 1: Binding Affinity (Ki) of Representative CysLT1 Receptor Antagonists
| Compound | Radioligand | Tissue/Cell Preparation | Ki (nM) |
| Montelukast | [³H]LTD4 | Guinea Pig Lung Membranes | 0.18 ± 0.03[3] |
| Montelukast | [³H]LTD4 | Sheep Lung Membranes | 4[3] |
| Montelukast | [³H]LTD4 | Differentiated U937 Cell Membranes | 0.52 ± 0.23[3] |
Table 2: Inhibitory Potency (IC50) of Representative CysLT1 Receptor Antagonists
| Compound | Assay Type | Agonist | Cell Line/Tissue | IC50 (µM) |
| Zafirlukast | Calcium Mobilization | LTD4 | CysLT1-expressing cells | 0.014[4] |
| Zafirlukast | Mucus Secretion | LTD4 | Isolated Guinea Pig Trachea | 0.6[4][5] |
| Pranlukast | Mucus Secretion | LTD4 | Isolated Guinea Pig Trachea | 0.3[5] |
| Montelukast | [³H]LTC4 Binding | LTC4 | Differentiated U937 Cell Membranes | 10[3] |
| Montelukast | [³H]LTB4 Binding | LTB4 | THP-1 Cell Membranes | 40[3] |
Signaling Pathways
The binding of LTD4 to the CysLT1 receptor initiates a complex signaling cascade. The primary pathway involves the activation of a Gq protein, leading to the mobilization of intracellular calcium and subsequent cellular responses.
Caption: Leukotriene D4 (LTD4) signaling pathway via the CysLT1 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CysLT1 receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CysLT1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.
Materials:
-
Membrane Preparation: Homogenates from tissues expressing CysLT1 receptors (e.g., guinea pig lung) or membranes from cells overexpressing the receptor.
-
Radioligand: [³H]LTD4.
-
Test Compound: this compound or other antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation, [³H]LTD4 (at a concentration near its Kd), and varying concentrations of the test compound.
-
Total Binding: Wells containing membranes and [³H]LTD4 only.
-
Non-specific Binding: Wells containing membranes, [³H]LTD4, and a high concentration of an unlabeled CysLT1 antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by an agonist.[6][7]
Objective: To determine the functional potency (IC50) of a test compound in blocking CysLT1 receptor-mediated signaling.
Materials:
-
Cells: A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: LTD4.
-
Test Compound: this compound or other antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed the CysLT1R-expressing cells into the microplate and incubate overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Wash the cells and add varying concentrations of the test compound. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader.[8] Inject a fixed concentration of LTD4 (typically the EC80) and measure the fluorescence intensity over time to record the calcium flux.
-
Data Analysis: Calculate the percentage of inhibition of the LTD4-induced calcium response for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for a calcium mobilization assay.
In Vivo Bronchoconstriction Model
This in vivo assay evaluates the ability of a test compound to inhibit bronchoconstriction induced by an agonist in an animal model.
Objective: To determine the in vivo efficacy of a test compound in a relevant animal model of asthma.
Materials:
-
Animals: Guinea pigs or other suitable species.
-
Agonist: LTD4 or an allergen (e.g., ovalbumin in sensitized animals).
-
Test Compound: this compound or other antagonists.
-
Anesthetic.
-
Ventilator and equipment for measuring airway resistance.
Protocol:
-
Animal Preparation: Anesthetize the animal and connect it to a ventilator.
-
Compound Administration: Administer the test compound via the desired route (e.g., intravenous, oral).
-
Baseline Measurement: Measure baseline airway resistance.
-
Agonist Challenge: Administer the bronchoconstricting agent (e.g., an intravenous infusion of LTD4).
-
Measurement of Bronchoconstriction: Continuously measure the increase in airway resistance.
-
Data Analysis: Compare the degree of bronchoconstriction in animals treated with the test compound to that in vehicle-treated control animals. Calculate the percentage of inhibition of the bronchoconstrictor response.
Conclusion
This compound, as a leukotriene D4 receptor antagonist, holds potential for the treatment of inflammatory airway diseases like asthma. While specific data on this compound is not extensively available in the public domain, the well-established methodologies and the data from other CysLT1 receptor antagonists provide a strong foundation for its continued investigation. The experimental protocols detailed in this guide offer a comprehensive framework for the in vitro and in vivo characterization of this compound and similar molecules, enabling a thorough evaluation of their therapeutic potential. Further research is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]
- 3. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. selectscience.net [selectscience.net]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide on RG-7152 and Peroxisome Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the leukotriene D4 antagonist, RG-7152, and its role in inducing peroxisome proliferation. The document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data.
Executive Summary
This compound is a tetrazole-substituted leukotriene D4 receptor antagonist that has been shown to induce hepatic peroxisome proliferation in certain animal models. This phenomenon is characterized by an increase in the number and size of peroxisomes, cellular organelles involved in various metabolic processes, most notably the β-oxidation of fatty acids. The induction of peroxisome proliferation by this compound is a critical consideration in its preclinical safety assessment, as sustained peroxisome proliferation has been associated with hepatocarcinogenesis in rodents. This guide delves into the scientific data surrounding this compound's effects on peroxisomal enzymes and explores the signaling pathways implicated in this response.
Core Mechanism: The Role of PPARα in this compound-Induced Peroxisome Proliferation
The primary mechanism by which this compound and other peroxisome proliferators exert their effects is through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that, upon binding with a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes encoding for proteins involved in peroxisome proliferation and fatty acid metabolism.
While this compound is a leukotriene D4 antagonist, its ability to induce peroxisome proliferation suggests it also acts as a PPARα agonist. The binding of this compound to PPARα triggers a cascade of molecular events leading to the upregulation of key enzymes involved in peroxisomal β-oxidation, such as the peroxisomal bifunctional enzyme (PBE).
Below is a diagram illustrating the proposed signaling pathway:
Quantitative Data Summary
The induction of peroxisomal enzymes by this compound has been evaluated in various species both in vivo and in vitro. The following tables summarize the key quantitative findings from these studies.
In Vivo Studies: Induction of Hepatic Peroxisomal Enzymes
Significant induction of peroxisomal β-oxidation and the peroxisomal bifunctional enzyme (PBE) was observed in rats and mice following subchronic treatment with this compound.[2] Lesser effects were seen in guinea pigs and monkeys, with no effect observed in dogs.[2]
| Species | Treatment Group | Dose | Peroxisomal β-Oxidation (Fold Induction vs. Control) | Peroxisomal Bifunctional Enzyme (PBE) (Fold Induction vs. Control) |
| Rat | This compound | High | Significant Induction | Significant Induction |
| Clofibrate (Positive Control) | Standard | Greater than this compound | Greater than this compound | |
| Mouse | This compound | High | Significant Induction | Significant Induction |
| Guinea Pig | This compound | High | Lesser Effect | Lesser Effect |
| Monkey | This compound | High | Lesser Effect | Lesser Effect |
| Dog | This compound | High | No Effect | No Effect |
Note: Specific fold-induction values were not detailed in the available abstract and would require access to the full study publication.
In Vitro Studies: Induction of Peroxisomal Bifunctional Enzyme (PBE) in Primary Rat Hepatocytes
In primary rat hepatocyte cultures, this compound demonstrated a dose-responsive induction of PBE. Its potency was compared to other known peroxisome proliferators.[2]
| Compound | Concentration | PBE Induction |
| This compound | Dose-dependent | Equivalent to Clofibric Acid |
| Greater than Diethylhexyl Phthalate | ||
| Less than Bezafibrate | ||
| LY 171883 | Dose-dependent | Slightly more potent than this compound |
| Clofibrate | Standard | Positive Control |
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the effects of this compound on peroxisome proliferation.
In Vivo Animal Studies
A general workflow for the in vivo assessment of this compound is depicted below.
4.1.1 Liver Homogenate Preparation
-
Tissue Excision: Following euthanasia, the liver is promptly excised and washed in ice-cold buffer (e.g., phosphate-buffered saline) to remove excess blood.
-
Homogenization: A known weight of the liver tissue is minced and homogenized in a suitable buffer (e.g., sucrose (B13894) buffer with protease inhibitors) using a mechanical homogenizer on ice.
-
Centrifugation: The homogenate is centrifuged at a low speed to pellet nuclei and cellular debris. The resulting supernatant, containing the cytosolic and organellar fractions, is collected for further analysis.
4.1.2 Peroxisomal β-Oxidation Assay
This assay measures the rate of fatty acid oxidation in the peroxisomes.
-
Reaction Mixture: A reaction mixture is prepared containing the liver homogenate, a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitoyl-CoA), and cofactors.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Stopping the Reaction: The reaction is terminated by the addition of an acid (e.g., perchloric acid).
-
Separation and Quantification: The radiolabeled acetyl-CoA produced is separated from the unreacted substrate, and the radioactivity is measured using a scintillation counter to determine the rate of β-oxidation.
4.1.3 Western Blot Analysis for Peroxisomal Bifunctional Enzyme (PBE)
This technique is used to quantify the amount of PBE protein.
-
Protein Quantification: The protein concentration of the liver homogenate is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for PBE, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the light emitted is detected to visualize and quantify the PBE protein bands.
In Vitro Studies with Primary Rat Hepatocytes
The workflow for assessing the direct effects of this compound on hepatocytes is as follows:
4.2.1 Primary Rat Hepatocyte Isolation and Culture
-
Liver Perfusion: The rat liver is perfused in situ with a collagenase solution to digest the extracellular matrix.
-
Cell Dissociation: The digested liver is gently dissociated to release the hepatocytes.
-
Cell Purification: The hepatocytes are purified from other cell types by centrifugation.
-
Cell Plating and Culture: The isolated hepatocytes are plated on collagen-coated culture dishes and maintained in a suitable culture medium.
4.2.2 Peroxisomal Bifunctional Enzyme (PBE) Induction Assay
-
Compound Treatment: Cultured hepatocytes are treated with various concentrations of this compound, along with positive and negative controls, for a specified duration.
-
Cell Lysis: The cells are lysed, and the protein concentration of the lysate is determined.
-
Enzyme Activity Measurement: The activity of PBE in the cell lysates is measured using a spectrophotometric assay that monitors the conversion of a substrate.
Conclusion
The leukotriene D4 antagonist this compound has been demonstrated to be a peroxisome proliferator in rodents, with its effects mediated through the activation of PPARα. The induction of peroxisomal β-oxidation enzymes is significant in rats and mice, less pronounced in guinea pigs and monkeys, and absent in dogs. In vitro studies in primary rat hepatocytes confirm a direct dose-dependent effect of this compound on the induction of peroxisomal enzymes. These findings are crucial for the risk assessment of this compound in drug development, as species differences in response to peroxisome proliferators are a key consideration for human relevance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other compounds with similar properties.
References
Pharmacological Profile of RG-7152: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-7152 is a tetrazolyl-substituted compound identified as a leukotriene D4 (LTD4) receptor antagonist.[1][2][3] In addition to its activity at the CysLT1 receptor, this compound has been shown to induce peroxisomal β-oxidation and peroxisome bifunctional enzymes (PBEs) in hepatocytes of several animal models, suggesting a role as a peroxisome proliferator.[1][2] This dual activity indicates a complex pharmacological profile with potential applications in conditions where both leukotriene-mediated pathways and lipid metabolism are relevant. This document provides a comprehensive overview of the known pharmacological characteristics of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Core Pharmacological Activities
Leukotriene D4 Receptor Antagonism
This compound acts as an antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), the primary receptor for the pro-inflammatory mediator leukotriene D4.[1][2][3] By blocking this receptor, this compound can inhibit the downstream signaling cascades that lead to hallmark features of inflammation and allergic responses, such as bronchoconstriction, smooth muscle contraction, increased vascular permeability, and eosinophil migration. This mechanism of action is the basis for its potential therapeutic use in asthma and other inflammatory disorders.[3][4]
Peroxisome Proliferation
A distinct pharmacological feature of this compound is its ability to induce peroxisome proliferation in hepatocytes.[1][2] This has been observed in various animal models, including rats and mice, where it significantly increases the levels of peroxisome bifunctional enzymes and enhances peroxisomal β-oxidation activity.[1][2] The effect is less pronounced in guinea pigs and monkeys and absent in dogs.[1][2] In vitro studies have shown its peroxisome proliferation activity to be comparable to that of clofibric acid.[1][2]
Quantitative Data
Table 1: In Vitro Receptor Binding Affinity (Representative)
| Target | Radioligand | Preparation | Parameter | Value (nM) |
| CysLT1 | [³H]-LTD4 | Guinea Pig Lung Membranes | Ki | Data not available |
| CysLT1 | [³H]-LTD4 | Human Recombinant | IC50 | Data not available |
Table 2: In Vitro Functional Antagonism (Representative)
| Assay Type | Cell Line | Stimulus | Parameter | Value (nM) |
| Calcium Mobilization | CHO-hCysLT1 | LTD4 | IC50 | Data not available |
| Inositol (B14025) Phosphate Accumulation | U937 cells | LTD4 | IC50 | Data not available |
Table 3: In Vivo Pharmacokinetics (Representative)
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| Mouse | Intravenous | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways
Leukotriene D4 Receptor Signaling
The cysteinyl leukotriene receptor 1 (CysLT1) is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, LTD4, the receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various cellular responses, including smooth muscle contraction and inflammatory gene expression.
Caption: Leukotriene D4 (LTD4) signaling pathway and the antagonistic action of this compound.
Experimental Protocols
CysLT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CysLT1 receptor.
Materials:
-
Membrane Preparation: Guinea pig lung membranes or membranes from cells stably expressing the human CysLT1 receptor.
-
Radioligand: [³H]-LTD4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: High concentration of unlabeled LTD4 or another potent CysLT1 antagonist.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Preparation: Thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer. Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-LTD4 (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Unlabeled LTD4, [³H]-LTD4, and membrane suspension.
-
Competition: this compound dilution, [³H]-LTD4, and membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive CysLT1 receptor binding assay.
In Vitro Peroxisome Proliferation Assay in Primary Hepatocytes
This protocol outlines a method to assess the potential of this compound to induce peroxisome proliferation in cultured primary hepatocytes.
Materials:
-
Primary Hepatocytes: Freshly isolated or cryopreserved rat or mouse hepatocytes.
-
Culture Medium: Standard hepatocyte culture medium (e.g., Williams' Medium E with supplements).
-
Test Compound: this compound at various concentrations.
-
Positive Control: A known peroxisome proliferator (e.g., clofibric acid, Wy-14,643).
-
Vehicle Control: DMSO or other suitable solvent.
-
Reagents for Palmitoyl-CoA Oxidase Assay or Carnitine Acetyltransferase Assay.
-
Protein Assay Kit (e.g., BCA).
Procedure:
-
Cell Culture: Plate primary hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound, the positive control, or the vehicle control.
-
Incubation: Culture the treated cells for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them to prepare a cell homogenate.
-
Enzyme Activity Assay:
-
Measure the activity of a peroxisomal marker enzyme, such as palmitoyl-CoA oxidase or carnitine acetyltransferase, in the cell lysates.
-
Normalize the enzyme activity to the total protein concentration of the lysate.
-
-
Data Analysis: Compare the enzyme activity in this compound-treated cells to that in vehicle-treated cells to determine the fold-induction. A dose-dependent increase in enzyme activity indicates peroxisome proliferation.
Caption: Workflow for an in vitro peroxisome proliferation assay in primary hepatocytes.
Conclusion
This compound is a pharmacological agent with a dual mechanism of action, functioning as both a leukotriene D4 receptor antagonist and an inducer of peroxisome proliferation. While its qualitative activities are established, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available quantitative data. The experimental protocols and pathway diagrams provided herein offer a framework for the further investigation and characterization of this compound and other compounds with similar pharmacological properties. Such studies are essential to fully elucidate its therapeutic potential and safety profile.
References
- 1. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]
- 4. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Lifirafenib (RG-7152): A Dual RAF and EGFR Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lifirafenib (B606056) (formerly RG-7152, also known as BGB-283) is a novel, orally bioavailable small molecule inhibitor that potently targets both the RAF family of serine/threonine kinases and the epidermal growth factor receptor (EGFR).[1][2][3][4] Its unique dual-inhibitory mechanism was designed to address the challenges of acquired resistance to first-generation BRAF inhibitors, particularly in colorectal cancers where EGFR-mediated reactivation of the MAPK pathway is a key escape mechanism. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of lifirafenib, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and early clinical trial findings. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of targeted cancer therapy.
Introduction: The Rationale for a Dual RAF/EGFR Inhibitor
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in the BRAF gene, is a hallmark of several cancers, including melanoma, colorectal cancer, and thyroid cancer.[5] First-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, have demonstrated significant clinical efficacy in patients with BRAF V600-mutant melanoma. However, their effectiveness in other solid tumors, such as colorectal cancer, has been limited due to intrinsic and acquired resistance mechanisms.[5][6]
One of the primary mechanisms of resistance to BRAF inhibition is the feedback activation of EGFR, which leads to the reactivation of the MAPK pathway.[5][6] This understanding provided the scientific rationale for the development of a dual inhibitor that could simultaneously target both BRAF and EGFR. Lifirafenib was discovered and developed to address this unmet medical need.
Discovery and Medicinal Chemistry
The discovery of lifirafenib originated from a focused effort to identify a potent, dual inhibitor of both RAF kinases and EGFR. While specific details of the initial lead identification and optimization campaign are not extensively published, the chemical structure of lifirafenib suggests a rational design approach targeting the ATP-binding sites of these kinases. The patent literature (WO2013097224 A1) discloses the core chemical scaffold and related analogs, indicating a systematic exploration of structure-activity relationships to achieve the desired potency and selectivity profile.[7]
Mechanism of Action
Lifirafenib is a potent, reversible inhibitor of the RAF family of kinases, including A-RAF, B-RAF (both wild-type and V600E mutant), and C-RAF, as well as EGFR.[5] By binding to the ATP-binding pocket of these kinases, lifirafenib blocks their catalytic activity, thereby inhibiting downstream signaling through the MAPK pathway. The dual inhibition of both RAF and EGFR is crucial for its enhanced anti-tumor activity, particularly in cancers where EGFR-mediated signaling contributes to resistance to RAF inhibition alone.
Signaling Pathway
Preclinical Pharmacology
In Vitro Activity
Lifirafenib has demonstrated potent inhibitory activity against key kinases in the MAPK pathway. The half-maximal inhibitory concentrations (IC50) for various recombinant kinases are summarized in the table below.
| Kinase Target | IC50 (nM) |
| B-RAF V600E | 23 |
| B-RAF (wild-type) | 32 |
| A-RAF (wild-type) | 1 |
| C-RAF | 7 |
| EGFR | 29 |
| EGFR T790M/L858R | 495 |
| Table 1: In Vitro Kinase Inhibitory Activity of Lifirafenib.[1][3] |
In cellular assays, lifirafenib effectively inhibits the proliferation of cancer cell lines harboring BRAF V600E mutations and those with EGFR amplification.[2][3] It has been shown to potently inhibit BRAF V600E-activated ERK phosphorylation and, in BRAF V600E colorectal cancer cell lines, it effectively blocks the reactivation of EGFR and subsequent cell proliferation.[2][3]
In Vivo Efficacy
The anti-tumor activity of lifirafenib has been evaluated in various xenograft models. In BRAF V600E colorectal cancer xenografts, including HT29 and Colo205 models, lifirafenib treatment resulted in dose-dependent tumor growth inhibition, with evidence of partial and complete tumor regressions.[3] The drug also showed compelling efficacy in a WiDr xenograft model, where EGFR reactivation is a known mechanism of resistance to BRAF inhibition.[3] In these studies, lifirafenib was administered orally at doses ranging from 2.5 to 30 mg/kg.[3]
Clinical Development
Phase I Clinical Trial
A first-in-human, Phase I, open-label, dose-escalation and dose-expansion study (NCT02610361) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of lifirafenib in patients with advanced solid tumors harboring BRAF or KRAS/NRAS mutations.[5][8]
Key Findings:
-
Maximum Tolerated Dose (MTD): The MTD was established at 40 mg once daily.[5]
-
Dose-Limiting Toxicities (DLTs): Reversible thrombocytopenia and non-hematologic toxicities were identified as DLTs.[5]
-
Common Adverse Events: The most frequent grade ≥ 3 treatment-emergent adverse events were hypertension (17.6%) and fatigue (9.9%).[5]
-
Clinical Activity:
-
Objective responses were observed in patients with BRAF V600-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-grade serous ovarian cancer.[5][8]
-
Confirmed partial responses were also seen in patients with KRAS-mutated non-small cell lung cancer and endometrial cancer.[5][8]
-
No responses were observed in patients with KRAS/NRAS-mutated colorectal cancer.[8]
-
| Tumor Type (Mutation) | Objective Response Rate (ORR) |
| BRAF V600E/K Melanoma | 5 confirmed PRs |
| BRAF V600E Thyroid Cancer/Papillary Thyroid Cancer | 2 confirmed PRs |
| BRAF V600E Low-Grade Serous Ovarian Cancer | 1 confirmed PR |
| KRAS-mutated Endometrial Cancer | 1 confirmed PR |
| KRAS codon 12-mutated NSCLC | 1 confirmed PR |
| Table 2: Summary of Clinical Responses in the Phase I Trial of Lifirafenib.[8] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of lifirafenib against recombinant kinases.
Materials:
-
Recombinant human kinases (e.g., B-RAF V600E, EGFR)
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Lifirafenib (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of lifirafenib in DMSO.
-
In a 96-well plate, add the recombinant kinase, the appropriate substrate, and the diluted lifirafenib or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the lifirafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the effect of lifirafenib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HT29)
-
Complete cell culture medium
-
Lifirafenib (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of lifirafenib or DMSO (vehicle control).
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting
Objective: To assess the effect of lifirafenib on the phosphorylation of key signaling proteins in the MAPK pathway.
Materials:
-
Cancer cell lines
-
Lifirafenib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of lifirafenib or DMSO for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of lifirafenib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line for implantation (e.g., HT29)
-
Lifirafenib formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer lifirafenib (e.g., 10, 30 mg/kg) or vehicle control orally, once daily.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Future Directions
The clinical development of lifirafenib is ongoing, with a focus on combination therapies. Preclinical studies have shown a strong synergistic effect when lifirafenib is combined with a MEK inhibitor, such as mirdametinib.[9] This combination provides a more complete vertical blockade of the MAPK pathway and is being investigated in a Phase 1b/2 clinical trial (NCT03905148) for patients with KRAS mutations or other MAPK pathway aberrations.[9] Further research will likely focus on identifying predictive biomarkers of response to lifirafenib, both as a monotherapy and in combination, to optimize patient selection and improve clinical outcomes.
Conclusion
Lifirafenib (this compound) is a novel dual inhibitor of RAF kinases and EGFR that has demonstrated a manageable safety profile and promising anti-tumor activity in early clinical trials for patients with specific BRAF and KRAS mutations. Its rational design to overcome resistance to first-generation BRAF inhibitors highlights the importance of understanding tumor escape mechanisms. The preclinical and clinical data presented in this guide provide a solid foundation for the continued investigation of lifirafenib as a targeted therapy for various solid tumors.
Experimental Workflows
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifirafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. fiveable.me [fiveable.me]
- 9. beonemedinfo.com [beonemedinfo.com]
RG-7152: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-7152 is a potent and selective antagonist of the leukotriene D4 (LTD4) receptor, initially investigated for its anti-asthmatic properties. Belonging to the class of tetrazole-substituted 2-quinolinylmethoxy compounds, this compound has also been identified as an inducer of peroxisomal β-oxidation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action as both a leukotriene receptor antagonist and a peroxisome proliferator. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₂₀H₁₉N₅O₂, has a molecular weight of 361.4 g/mol .[1] Its structure is characterized by a quinoline (B57606) ring linked via a methoxy (B1213986) bridge to a phenyl group, which in turn is substituted with a tetrazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 107813-63-8 | [2][3] |
| Molecular Formula | C₂₀H₁₉N₅O₂ | [1] |
| Molecular Weight | 361.4 g/mol | [1] |
| Class | Tetrazole-substituted 2-quinolinylmethoxy leukotriene D4 antagonist | [3] |
Mechanism of Action: Leukotriene D4 Receptor Antagonism
This compound functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the binding of its natural ligand, leukotriene D4 (LTD4).[1] Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their interaction with CysLT1 receptors on smooth muscle cells in the airways is a key event in the pathophysiology of asthma, leading to bronchoconstriction, mucus secretion, and airway edema. By inhibiting this interaction, this compound effectively mitigates these asthmatic responses.
Leukotriene D4 Signaling Pathway
The binding of LTD4 to its G-protein coupled receptor, CysLT1, initiates a downstream signaling cascade. This process is crucial for understanding the therapeutic target of this compound.
Peroxisome Proliferation Activity
In addition to its effects on the leukotriene pathway, this compound has been shown to induce peroxisome proliferation in hepatocytes of various animal models.[3][4] This effect is mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisomal β-oxidation.
Quantitative Data on Peroxisome Proliferation
The induction of peroxisomal β-oxidation by this compound has been quantified in several species. The data, summarized from the foundational study by Kelley et al. (1994), demonstrates a species-specific response.
Table 2: Effect of this compound on Hepatic Peroxisomal β-Oxidation
| Species | Dose (mg/kg/day) | Duration | % Increase in β-Oxidation (vs. Control) |
| Rat | 100 | 14 days | Significant Increase |
| 300 | 14 days | Significant Increase | |
| Mouse | 100 | 14 days | Significant Increase |
| 300 | 14 days | Significant Increase | |
| Guinea Pig | 300 | 14 days | Smaller Effect |
| Monkey | 300 | 14 days | Smaller Effect |
| Dog | 300 | 14 days | No Effect |
Note: Specific percentage increases were not detailed in the abstract and require access to the full-text publication for precise values. The table reflects the qualitative descriptions provided.
Experimental Protocols
Leukotriene D4 Receptor Binding Assay (Synthesized Protocol)
This protocol outlines a general method for assessing the binding affinity of compounds like this compound to the LTD4 receptor.
Methodology:
-
Membrane Preparation: Lung tissue from a suitable animal model (e.g., guinea pig) is homogenized in a buffered solution and subjected to differential centrifugation to isolate the membrane fraction containing the CysLT1 receptors.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled LTD4 analog (e.g., [³H]LTD4) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
In Vivo Peroxisome Proliferation Assay (Based on Kelley et al., 1994)
This protocol describes the general procedure for evaluating the effect of this compound on hepatic peroxisome proliferation in rodents.
Methodology:
-
Animal Dosing: Male rats or mice are administered this compound orally at various dose levels for a specified duration (e.g., 14 days). A control group receives the vehicle only.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and liver tissue is collected.
-
Homogenization: A portion of the liver is homogenized in a suitable buffer.
-
Enzyme Activity Assay: The activity of peroxisomal β-oxidation enzymes in the liver homogenates is measured. A common method involves monitoring the production of NADH from a fatty acyl-CoA substrate.
-
Data Analysis: The enzyme activity in the treated groups is compared to the control group to determine the extent of induction.
Pharmacokinetic Properties
Conclusion
This compound is a dual-action molecule with well-defined activity as a leukotriene D4 receptor antagonist and as an inducer of peroxisome proliferation. Its potential therapeutic applications in asthma and other inflammatory conditions are based on its potent antagonism of the CysLT1 receptor. The compound's effects on peroxisome proliferation, primarily observed in rodents, highlight a species-specific metabolic activity that warrants consideration in its toxicological and pharmacological evaluation. Further research, particularly to elucidate its complete pharmacokinetic profile and to obtain more granular quantitative data on its biological activities, is necessary to fully characterize this compound for any potential therapeutic development.
References
RG-7152: A Dual-Acting Leukotriene D4 Receptor Antagonist and Peroxisome Proliferator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RG-7152 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, a key mediator in the inflammatory cascade associated with respiratory conditions such as asthma. Beyond its well-characterized role in blocking leukotriene-mediated effects, this compound has also been identified as an inducer of peroxisome proliferation, a cellular process involved in lipid metabolism. This dual mechanism of action distinguishes this compound from other leukotriene receptor antagonists and presents a unique profile for investigation. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacology, and relevant experimental methodologies for the study of this compound.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development.
| Property | Value |
| CAS Number | 107813-63-8[1] |
| Molecular Weight | 361.40 g/mol [1] |
| Molecular Formula | C₂₀H₁₉N₅O₂ |
| Synonyms | RG7152 |
| Chemical Class | Tetrazolyl-substituted quinolinylmethoxy derivative |
Pharmacology
This compound exhibits a dual pharmacological profile, acting as both a leukotriene D4 receptor antagonist and an inducer of peroxisomal enzymes.
Leukotriene D4 Receptor Antagonism
This compound functions as a competitive antagonist at the cysteinyl leukotriene 1 (CysLT1) receptor, thereby inhibiting the downstream signaling cascade initiated by leukotriene D4 (LTD4). This antagonism mitigates the pathophysiological effects of LTD4, which include bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.
Peroxisome Proliferation
In addition to its effects on the leukotriene pathway, this compound has been shown to induce peroxisomal β-oxidation and the expression of peroxisome bifunctional enzymes (PBEs) in hepatocytes.[1][2] This activity is indicative of its potential as a peroxisome proliferator. The induction of these enzymes has been observed in various animal models, with differing degrees of response across species.[1][2]
Signaling Pathways
Understanding the signaling pathways affected by this compound is critical to elucidating its mechanism of action.
Leukotriene D4 Receptor (CysLT1) Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the CysLT1 receptor signaling cascade by this compound.
Quantitative Data
The following tables summarize the available quantitative data regarding the peroxisome proliferating activity of this compound.
Table 1: In Vivo Induction of Peroxisomal Enzymes by this compound in Various Species
| Species | Effect on Peroxisomal Bifunctional Enzyme (PBE) Levels and β-oxidation | Reference |
| Rat | Significant Induction | [2] |
| Mouse | Significant Induction | [2] |
| Guinea Pig | Lesser Effect | [2] |
| Rhesus Monkey | Lesser Effect | [2] |
| Dog | No Effect | [2] |
Table 2: Comparative In Vitro Induction of Peroxisomal Enzymes in Primary Rat Hepatocytes
| Compound | Relative Induction of Peroxisomal Enzymes | Reference |
| This compound | Approximately equivalent to Clofibric Acid | [2] |
| Diethylhexyl Phthalate | Less than this compound | [2] |
| Clofibric Acid | Approximately equivalent to this compound | [2] |
| Bezafibrate | Greater than this compound | [2] |
| LY 171883 | Slightly more potent than this compound | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
CysLT1 Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This protocol outlines a general method for determining the binding affinity of this compound to the CysLT1 receptor.
Workflow for CysLT1 Receptor Competitive Binding Assay
Caption: Experimental workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize a tissue source rich in CysLT1 receptors (e.g., guinea pig lung tissue or cultured cells expressing the receptor) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD4), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of an unlabeled CysLT1 antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Peroxisomal β-Oxidation Assay in Primary Hepatocytes
This protocol describes a method to measure the effect of this compound on peroxisomal β-oxidation in cultured hepatocytes.[3]
Methodology:
-
Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from the desired animal model (e.g., rat) using a collagenase perfusion method.
-
Culture the hepatocytes in a suitable medium.
-
-
Treatment:
-
Treat the cultured hepatocytes with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).
-
Include a positive control compound known to induce peroxisome proliferation (e.g., clofibric acid).
-
-
β-Oxidation Assay:
-
Following treatment, incubate the hepatocytes with a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitic acid).
-
The assay measures the conversion of the radiolabeled fatty acid into acid-soluble metabolites, which is an indicator of β-oxidation activity.
-
Terminate the reaction and separate the acid-soluble metabolites from the unreacted fatty acid.
-
Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.
-
-
Data Analysis:
-
Express the β-oxidation activity as the amount of radiolabeled substrate converted to acid-soluble products per unit of time and protein concentration.
-
Compare the β-oxidation rates in this compound-treated cells to the vehicle-treated and positive control cells to determine the induction of peroxisomal β-oxidation.
-
Western Blot Analysis for Peroxisome Bifunctional Enzyme (PBE)
This protocol details the immunodetection of PBE in liver homogenates to assess the induction by this compound.[2]
Methodology:
-
Sample Preparation:
-
Prepare liver homogenates from animals treated with this compound, a vehicle control, or a positive control.
-
Determine the protein concentration of each homogenate.
-
-
SDS-PAGE and Electrotransfer:
-
Separate the proteins in the liver homogenates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the peroxisome bifunctional enzyme.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Detect the light signal using an imaging system.
-
Quantify the band intensity corresponding to PBE and normalize it to a loading control protein (e.g., β-actin or GAPDH) to determine the relative induction of PBE expression.
-
Conclusion
This compound is a multifaceted pharmacological agent with a well-defined role as a leukotriene D4 receptor antagonist and a demonstrated capacity to induce peroxisome proliferation. This technical guide provides foundational information and detailed experimental frameworks to facilitate further investigation into its dual mechanisms of action. A thorough understanding of both its primary and secondary pharmacological effects is essential for researchers and drug development professionals exploring the therapeutic potential of this and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of peroxisomal enzymes by a tetrazole-substituted 2-quinolinylmethoxy leukotriene D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to RG-7152 (RG-12525): A Dual-Action Leukotriene D4 Antagonist and PPAR-γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile
RG-7152, also known as RG-12525, is a potent and selective dual-action small molecule exhibiting competitive antagonism of the cysteinyl leukotriene D4 (LTD4) receptor and agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This unique pharmacological profile positions it as a compound of interest for inflammatory conditions such as asthma, with potential applications in metabolic diseases. Developed by Rhône-Poulenc Rorer, this compound has been investigated for its therapeutic potential in preclinical and clinical settings.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity at its primary targets and in various experimental models.
| Target | Parameter | Value (nM) | Species | Reference |
| Leukotriene D4 Receptor | IC50 | 2.5 | Guinea Pig | [1] |
| Leukotriene C4 Receptor | IC50 | 2.6 | Guinea Pig | [1] |
| Leukotriene E4 Receptor | IC50 | 7 | Guinea Pig | [1] |
| PPAR-γ | IC50 | ~60 | Not Speci. | [1] |
Table 1: In Vitro Receptor Binding and Agonist Activity of this compound
| Model | Parameter | Value (mg/kg) | Species | Reference |
| LTD4-induced Bronchoconstriction | ED50 | 0.6 | Guinea Pig | [1] |
| Antigen-induced Bronchoconstriction | ED50 | 0.6 | Guinea Pig | [1] |
| Systemic Anaphylaxis (antigen-induced) | ED50 | 2.2 | Guinea Pig | [1] |
| LTD4-induced Wheal Formation | ED50 | 5 | Guinea Pig | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Value | Conditions | Reference |
| Inhibition of CYP3A4 (Ki) | 0.5 µM | In vitro microsomal activity assay | [1] |
| LTD4 Challenge in Asthmatic Subjects | 7.5-fold rightward shift in dose-response curve | 800 mg oral dose |
Table 3: Clinical and Metabolic Parameters of this compound
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: this compound competitively antagonizes the CysLT1 receptor, blocking LTD4-induced bronchoconstriction.
Caption: this compound acts as a PPAR-γ agonist, initiating the transcription of genes involved in metabolic regulation.
Caption: Workflow for assessing the in vivo efficacy of this compound in a guinea pig model of asthma.
Key Experimental Protocols
In Vitro Leukotriene Receptor Antagonism
Objective: To determine the inhibitory potency of this compound on leukotriene-induced contractions of guinea pig parenchymal strips.
Methodology:
-
Tissue Preparation: Lung parenchymal strips are prepared from Hartley guinea pigs.
-
Tissue Mounting: The strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction Measurement: Isometric contractions are recorded using force-displacement transducers.
-
Cumulative Concentration-Response Curves: Cumulative concentration-response curves to LTC4, LTD4, and LTE4 are generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The IC50 values, representing the concentration of this compound that causes a 50% inhibition of the maximal contraction induced by the respective leukotriene, are calculated.
In Vivo Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting LTD4- and antigen-induced bronchoconstriction.
Methodology:
-
Animal Model: Male Hartley guinea pigs are used. For antigen-induced bronchoconstriction, animals are actively sensitized with ovalbumin.
-
Drug Administration: this compound is administered orally via gavage at various doses.
-
Bronchoconstriction Induction:
-
LTD4 Challenge: Animals are challenged with an intravenous or aerosolized dose of LTD4.
-
Antigen Challenge: Sensitized animals are challenged with an intravenous or aerosolized dose of ovalbumin.
-
-
Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure or airway resistance and dynamic compliance are measured to quantify the degree of bronchoconstriction.
-
Data Analysis: The ED50, the dose of this compound that produces a 50% inhibition of the bronchoconstrictor response, is determined.
Clinical Trial in Mildly Asthmatic Subjects
Objective: To assess the effect of oral this compound on LTD4-induced bronchoconstriction in human subjects with mild asthma.
Methodology:
-
Study Design: A double-blind, placebo-controlled, crossover study design is employed.
-
Subject Population: Male subjects with a clinical diagnosis of mild asthma and a baseline Forced Expiratory Volume in 1 second (FEV1) of greater than 70% of the predicted value.
-
Drug Administration: Subjects receive a single oral dose of this compound (e.g., 800 mg) or a matching placebo.
-
LTD4 Challenge: A dose-response curve to inhaled LTD4 is determined for each subject after receiving the study drug or placebo. The challenge is performed by administering doubling concentrations of LTD4 via a nebulizer.
-
Pulmonary Function Measurement: FEV1 is measured before and after each dose of LTD4.
-
Data Analysis: The provocative concentration of LTD4 causing a 20% fall in FEV1 (PC20) is calculated. The dose ratio, representing the rightward shift in the LTD4 dose-response curve induced by this compound compared to placebo, is determined.
Conclusion
This compound (RG-12525) demonstrates a compelling dual pharmacological profile as a potent leukotriene D4 receptor antagonist and a PPAR-γ agonist. The preclinical and clinical data summarized in this guide highlight its potential as a therapeutic agent for asthma and possibly other inflammatory and metabolic disorders. The provided experimental protocols offer a framework for further investigation into the nuanced mechanisms and therapeutic applications of this compound. Researchers are encouraged to consult the primary literature for more detailed methodologies and data.
References
An In-depth Technical Guide on the Role of Astegolimab (RG6149) in Asthma Pathophysiology
Disclaimer: Initial searches for "RG-7152" did not yield publicly available information. This guide focuses on Astegolimab (RG6149), a clinical-stage therapeutic for asthma from the same developer (Roche), as a representative example of a novel biologic targeting a key inflammatory pathway.
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by variable respiratory symptoms and airflow limitation. While existing therapies, particularly those targeting Type 2 inflammation, have improved outcomes for many patients, a significant unmet need remains for those with severe, uncontrolled asthma, especially those with low eosinophil counts (a Type 2-low phenotype). Astegolimab (RG6149) is an investigational fully human IgG2 monoclonal antibody that represents a promising therapeutic strategy by targeting an upstream mediator in the inflammatory cascade. It is designed to selectively inhibit the receptor for Interleukin-33 (IL-33), known as ST2 (Suppressor of Tumorigenicity 2). By blocking the IL-33/ST2 signaling pathway, astegolimab aims to reduce airway inflammation and exacerbation rates in a broad population of patients with severe asthma.
The IL-33/ST2 Signaling Pathway in Asthma Pathophysiology
The IL-33/ST2 pathway is a critical component of the innate and adaptive immune response in the lungs and has been strongly linked to asthma susceptibility and severity.[1][2]
-
IL-33 as an "Alarmin": IL-33 is a member of the IL-1 family of cytokines and is considered an "alarmin."[1][2][3] It is released by airway epithelial and endothelial cells upon damage or stress from triggers such as allergens, pollutants, and respiratory viruses.[1][2][4]
-
The ST2 Receptor: IL-33 exerts its effects by binding to a heterodimeric receptor complex composed of the specific receptor ST2 (also known as IL1RL1) and the co-receptor IL-1 Receptor Accessory Protein (IL-1RAcP). ST2 exists in two forms: a transmembrane form (ST2L) that initiates signaling, and a soluble form (sST2) that acts as a decoy receptor, negatively regulating IL-33 activity.[5]
-
Downstream Inflammatory Cascade: Activation of the ST2L receptor on various immune cells—including Group 2 innate lymphoid cells (ILC2s), T-helper 2 (Th2) cells, mast cells, and eosinophils—triggers a potent Type 2 inflammatory response.[6] This signaling cascade, primarily through MyD88, NF-κB, and MAPK pathways, leads to the production and release of key downstream cytokines such as IL-4, IL-5, and IL-13.[4][5][7] These cytokines orchestrate the cardinal features of asthma, including eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness.[5]
Mechanism of Action of Astegolimab
Astegolimab is a monoclonal antibody that specifically targets and binds to the ST2 receptor.[8][9][10] By occupying the receptor, astegolimab acts as a competitive antagonist, blocking the binding of IL-33 to ST2L.[8] This interruption of the upstream signaling cascade is expected to inhibit the subsequent release of pro-inflammatory mediators, thereby reducing airway inflammation and mitigating asthma symptoms and exacerbations.[8] A key therapeutic rationale for targeting this pathway is its potential to be effective in a wider range of asthmatic patients, including those with low eosinophil counts, for whom current biologic options are limited.[1][2]
Caption: IL-33/ST2 signaling pathway and the inhibitory action of Astegolimab.
Key Clinical Trial Evidence: The ZENYATTA Study
The primary evidence for Astegolimab's efficacy and safety in asthma comes from the Phase IIb ZENYATTA trial.[1][11]
Experimental Protocol: ZENYATTA Study
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[1][2][11]
-
Patient Population: 502 adults with severe, uncontrolled asthma who were receiving standard-of-care treatment, including inhaled corticosteroids and at least one other controller medication.[1][11] The study included a broad population, with enrollment caps (B75204) to ensure representation of patients with both high (≥300 cells/μL) and low (<300 cells/μL) blood eosinophil counts.[1][2][11]
-
Intervention: Patients were randomized to receive subcutaneous injections of astegolimab at doses of 70 mg, 210 mg, or 490 mg, or a matching placebo, every 4 weeks for 52 weeks.[1][3][11]
-
Primary Endpoint: The annualized asthma exacerbation rate (AER) over the 54-week study period.[1][11]
-
Secondary and Exploratory Endpoints: Included changes from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1), Asthma Control Questionnaire (ACQ) scores, and levels of inflammatory biomarkers such as blood eosinophils and fractional exhaled nitric oxide (FeNO).[3]
Caption: Simplified workflow diagram of the ZENYATTA clinical trial design.
Quantitative Data and Clinical Outcomes
The ZENYATTA study demonstrated that astegolimab significantly reduced the rate of asthma exacerbations compared to placebo, particularly at the highest dose.[1]
Efficacy Data: Annualized Asthma Exacerbation Rate (AER)
The primary endpoint analysis showed a dose-dependent reduction in the AER for patients treated with astegolimab.
| Treatment Group | Adjusted AER | Reduction vs. Placebo | P-value |
| Placebo | 0.74 | - | - |
| Astegolimab 70 mg | 0.47 | 37% | 0.01 |
| Astegolimab 210 mg | 0.58 | 22% | 0.18 |
| Astegolimab 490 mg | 0.42 | 43% | 0.005 |
| (Data sourced from Kelsen et al., J Allergy Clin Immunol, 2021)[1][11] |
Efficacy in Low Eosinophil Subgroup
A key finding was the comparable efficacy of astegolimab in patients with baseline blood eosinophil counts <300 cells/μL.
| Treatment Group (Eosinophil-Low) | Reduction vs. Placebo | P-value |
| Astegolimab 70 mg | 35% | 0.05 |
| Astegolimab 210 mg | 14% | 0.48 |
| Astegolimab 490 mg | 54% | 0.002 |
| (Data sourced from Kelsen et al., J Allergy Clin Immunol, 2021)[1][11] |
Biomarker and Lung Function Data
| Endpoint | Astegolimab 490 mg Change from Baseline | Placebo Change from Baseline |
| Pre-bronchodilator FEV1 (L) | +0.15 L | +0.07 L |
| Blood Eosinophils (cells/µL) | Modest decrease | Slight increase |
| FeNO (ppb) | No significant change | No significant change |
| (Data interpretation from Kelsen et al., 2021 and Popovic et al., 2021)[3][11] |
The lack of a strong effect on FeNO suggests potential redundancies in the pathways governing this specific biomarker or that the primary effect of ST2 blockade is on exacerbation triggers rather than baseline Type 2 inflammation markers.[3]
Safety and Tolerability
Across Phase I and the Phase IIb ZENYATTA study, astegolimab was found to be safe and well-tolerated.[1][12] The incidence of adverse events was similar between the astegolimab and placebo groups.[1][3][11] No new or unexpected safety signals were identified.[13]
Conclusion and Future Directions
Astegolimab, by targeting the upstream alarmin IL-33 via its receptor ST2, represents a novel and promising therapeutic approach for the management of severe asthma. The clinical data from the ZENYATTA study are compelling, demonstrating a significant reduction in asthma exacerbations in a broad patient population, including those with a Type 2-low inflammatory phenotype who currently have limited treatment options.[1][2] The mechanism of action, which intervenes at a high point in the inflammatory cascade, may offer advantages over more downstream biologics. Further investigation in Phase III trials is necessary to confirm these findings and fully establish the clinical utility and position of astegolimab in the asthma treatment paradigm.
References
- 1. Astegolimab (anti-ST2) efficacy and safety in adults with severe asthma: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Astegolimab (anti-ST2) efficacy and safety in adults with severe asthma: a randomized clinical trial - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. Population Pharmacokinetics and Exposure‐Response Relationships of Astegolimab in Patients With Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulatory Mechanisms of IL-33-ST2-Mediated Allergic Inflammation [frontiersin.org]
- 5. Blockade of IL-33/ST2 ameliorates airway inflammation in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Endogenous IL-33 and its auto-amplification of IL-33/ST2 pathway play an important role in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Astegolimab used for? [synapse.patsnap.com]
- 9. What clinical trials have been conducted for Astegolimab? [synapse.patsnap.com]
- 10. What is the therapeutic class of Astegolimab? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Pharmacokinetics, and Immunogenicity of Astegolimab, an Anti‐ST2 Monoclonal Antibody, in Randomized, Phase I Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gene.com [gene.com]
Unraveling the Dual Activities of RG-7152: A Technical Overview
For Immediate Release
[City, State] – [Date] – RG-7152, a novel investigational compound, has demonstrated a unique dual mechanism of action, positioning it as a compound of interest for researchers in inflammatory diseases and metabolic disorders. This technical guide provides an in-depth analysis of its activities as both a potent leukotriene D4 (LTD4) receptor antagonist and an inducer of peroxisome proliferation, offering a comprehensive resource for scientists and drug development professionals.
Core Activities of this compound
This compound exhibits two distinct pharmacological activities:
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: this compound acts as a competitive antagonist at the CysLT1 receptor, a key component in the inflammatory cascade, particularly in respiratory diseases like asthma. By blocking the binding of LTD4, a potent inflammatory mediator, this compound can mitigate downstream effects such as bronchoconstriction and inflammation.
-
Peroxisome Proliferation: The compound also induces the proliferation of peroxisomes, cellular organelles involved in lipid metabolism. This activity is mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.
Quantitative Analysis of this compound's Dual Activity
While specific quantitative data for this compound is not publicly available, data from analogous compounds within the same developmental series provide insights into its potential potency.
Table 1: Comparative Leukotriene D4 Receptor Antagonist Potency
| Compound | Parameter | Value | Species/System |
| RG 12553 | Ki | 0.1 nM | Not Specified |
| SR2640 | IC50 | 23 nM | Guinea-pig lung membranes |
| Verlukast (MK-679) | IC50 | 3.1 ± 0.5 nM | Guinea-pig Lung Homogenates |
| Verlukast (MK-679) | IC50 | 8.0 ± 3.0 nM | Human Lung Homogenates |
Note: RG 12553 is a structurally related compound, and its high affinity suggests a similar potential for this compound.[1]
Table 2: Species-Specific Differences in Peroxisome Proliferation
| Species | Response to Peroxisome Proliferators | Key Factors |
| Rodents (Rats, Mice) | High | Higher expression and activation of PPARα. |
| Humans, Guinea Pigs, Primates | Low to negligible | Lower expression of PPARα, potential differences in PPARα structure and function. |
Signaling Pathways and Mechanisms of Action
The dual activities of this compound are governed by distinct signaling pathways.
CysLT1 Receptor Antagonism Pathway
This compound competitively inhibits the binding of LTD4 to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents the activation of downstream signaling cascades that lead to the pathological features of asthma and other inflammatory conditions.
Peroxisome Proliferation Pathway via PPARα
This compound activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to increased transcription of enzymes involved in fatty acid β-oxidation.
Experimental Protocols
Detailed methodologies for assessing the dual activities of this compound are crucial for reproducible research.
CysLT1 Receptor Binding Assay (Competitive Radioligand)
This assay quantifies the affinity of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the CysLT1 receptor (e.g., guinea pig lung or transfected cell lines) in a suitable buffer and prepare a membrane fraction by differential centrifugation.[2]
-
Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄) and a range of concentrations of this compound.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[3]
PPARα Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of this compound to activate the transcriptional activity of PPARα.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transiently transfect with a PPARα expression vector and a reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).[4]
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a known PPARα agonist (positive control) for a specified period (e.g., 24-48 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the fold induction of luciferase activity against the concentration of this compound to determine the EC50 value (the concentration that elicits a half-maximal response).[4]
Conclusion
This compound presents a compelling profile with its dual activity as a CysLT1 receptor antagonist and a PPARα agonist. This unique combination of anti-inflammatory and metabolic modulatory effects warrants further investigation to fully elucidate its therapeutic potential. The provided data, signaling pathways, and experimental protocols offer a foundational guide for researchers dedicated to advancing the understanding of this and similar compounds.
References
- 1. RG 12553 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Leukotriene D4 Receptor Antagonists on Hepatocyte Biology: A Technical Overview
Disclaimer: This technical guide addresses the effects of leukotriene D4 (LTD4) receptor antagonists on hepatocyte biology. The specific compound "RG-7152" is identified in limited sources as an LTD4 antagonist; however, there is a lack of publicly available scientific literature detailing its specific effects on liver cells. Therefore, this document focuses on the broader class of LTD4 receptor antagonists, drawing on data from representative compounds such as montelukast (B128269), zafirlukast, and the experimental tool compound MK-571.
Introduction to Leukotriene D4 Receptor Antagonists and Hepatocyte Interaction
Leukotriene D4 (LTD4) is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis.[1] LTD4 receptor antagonists, such as montelukast and zafirlukast, are widely prescribed to mitigate the effects of LTD4, which include bronchoconstriction and airway edema.[1] While the primary target of these drugs is the respiratory system, their systemic distribution and metabolism necessitate an understanding of their effects on other organs, particularly the liver, which is central to drug metabolism and clearance.
Evidence suggests that LTD4 receptor antagonists can impact hepatocyte biology, ranging from rare instances of clinical hepatotoxicity to direct, measurable effects on ion channel activity in preclinical models. This guide provides a comprehensive overview of these effects, presenting clinical data, experimental methodologies, and the underlying signaling pathways.
Clinical Observations: Hepatotoxicity of LTD4 Receptor Antagonists
While generally considered safe, some LTD4 receptor antagonists have been associated with rare cases of liver injury. The mechanism is often considered idiosyncratic and may be related to the formation of toxic metabolites during hepatic processing.[2][3]
Data on Clinically Observed Hepatotoxicity
The following table summarizes the key features of hepatotoxicity associated with montelukast and zafirlukast, based on post-market surveillance and case reports.
| Feature | Montelukast | Zafirlukast |
| Incidence | Rare | Rare |
| Latency to Onset | Weeks to over a year (typically 5-24 months)[2] | 2 to 6 months (can be up to 13 months)[4][5] |
| Pattern of Injury | Typically mixed hepatocellular-cholestatic, though both patterns have been reported[3][6] | Predominantly hepatocellular, resembling acute viral hepatitis[4][5] |
| Clinical Symptoms | Anorexia, nausea, right upper quadrant pain, dark urine, jaundice[6] | Fatigue, nausea, right upper quadrant pain, dark urine, jaundice, pruritus[4][5] |
| Biochemical Markers | Elevated ALT, AST, and bilirubin[2] | Elevated ALT and AST[4] |
| Severity | Usually self-limited, resolving within 1-4 months of discontinuation[3][6] | Can be severe, with rare cases leading to hepatic failure, transplantation, or death[5] |
| Proposed Mechanism | Idiosyncratic metabolic reaction; formation of toxic intermediates by CYP450 enzymes (CYP2C8, 3A4, 2C9)[3] | Suspected metabolic intermediate from CYP2C9 metabolism; higher incidence in females[4] |
Preclinical Evidence: Direct Effects on Hepatocyte Function
In addition to clinical observations of liver injury, preclinical studies have demonstrated direct effects of the leukotriene pathway on hepatocyte physiology. A key study revealed that LTD4 can activate a chloride conductance in hepatocytes, an effect that is blockable by an LTD4 receptor antagonist.
Experimental Data on Hepatocyte Chloride Conductance
The following table summarizes quantitative data from a study investigating the effect of intracellularly dialyzed LTD4 on hepatocytes isolated from rats pre-treated with lipopolysaccharide (LPS).
| Condition | Intracellular Ca2+ (nM) | Chloride Conductance (pS/pF) |
| Control (LPS-treated hepatocytes) | 143 ± 6.5 | 642 ± 159 |
| LTD4 (1.5 µM) Dialysis | 388 ± 114 | 1669 ± 224 |
| Effect of LTD4 Receptor Antagonist (MK-571) | - | Significantly inhibited the conductance increase |
| Data from Meng et al. (1997)[7] |
These findings suggest that under certain inflammatory conditions (mimicked by LPS treatment), hepatocytes become responsive to LTD4, leading to a significant increase in chloride channel activity and intracellular calcium.[7] This ion channel activation could contribute to cytotoxic effects and liver injury during sepsis or other inflammatory states.[8]
Experimental Protocols
Whole-Cell Patch-Clamp Assay for Hepatocyte Chloride Conductance
The following methodology is based on the protocol described by Meng et al. (1997) for measuring ion channel activity in isolated hepatocytes.[7]
Objective: To measure the effect of LTD4 and its antagonists on chloride conductance in hepatocytes.
1. Hepatocyte Isolation:
- Hepatocytes are isolated from male Sprague-Dawley rats (250-300g) using a two-step collagenase perfusion method.
- For inflammatory priming, rats are pre-treated with an intraperitoneal injection of E. coli lipopolysaccharide (LPS) 24 hours prior to isolation.
2. Cell Culture:
- Isolated hepatocytes are plated on collagen-coated glass coverslips.
- Cells are cultured in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, penicillin, streptomycin, and insulin.
3. Electrophysiological Recording:
- The whole-cell patch-clamp technique is employed to measure membrane currents.
- Coverslips with adherent hepatocytes are transferred to a recording chamber on the stage of an inverted microscope.
- The standard extracellular (bath) solution contains (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, and 5 glucose, adjusted to pH 7.4.
- The standard intracellular (pipette) solution contains (in mM): 140 N-methyl-D-glucamine Cl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2.
- Test compounds (LTD4, MK-571) are added to the intracellular pipette solution for direct dialysis into the cell.
4. Data Acquisition and Analysis:
- Membrane currents are recorded using a patch-clamp amplifier.
- Voltage steps are applied to elicit currents, and the resulting data are digitized and stored on a computer.
- Conductance (measured in pS/pF) is calculated from the current-voltage relationship.
- Statistical analysis (e.g., Student's t-test) is used to compare conductance and intracellular calcium levels between control and treated cells.
Signaling Pathways and Visualizations
The interaction of LTD4 with hepatocytes involves specific signaling cascades. The following diagrams illustrate the general leukotriene pathway and the proposed mechanism of action within a hepatocyte based on available data.
General Leukotriene Biosynthesis and Receptor Signaling
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Probable montelukast-induced hepatotoxicity in a pediatric patient: case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Montelukast - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Zafirlukast - Wikipedia [en.wikipedia.org]
- 5. Zafirlukast - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leukotriene D4 activates a chloride conductance in hepatocytes from lipopolysaccharide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene D4 activates a chloride conductance in hepatocytes from lipopolysaccharide-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Preliminary In Vitro Studies of RG-7152
An analysis of publicly available data on the leukotriene D4 antagonist, RG-7152, reveals a notable scarcity of detailed in vitro studies, preventing a comprehensive overview of its experimental protocols and quantitative data.
Due to the limited information, this guide cannot provide the requested in-depth technical details, including structured data tables and detailed experimental protocols. The creation of signaling pathway diagrams using Graphviz is also not feasible without information on the specific cellular pathways modulated by this compound.
Further research and publication of in vitro studies are required to build a comprehensive understanding of this compound's pharmacological profile. Researchers and drug development professionals are encouraged to consult proprietary research or future publications for detailed experimental data.
References
Target Validation of RG-7152 in Respiratory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-7152 is a selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, a key target in the pathophysiology of inflammatory respiratory diseases such as asthma. Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that orchestrate a complex cascade of inflammatory events in the airways, including bronchoconstriction, eosinophil recruitment, mucus secretion, and airway edema. By blocking the action of LTD4 at the Cysteinyl Leukotriene Receptor 1 (CysLT1), this compound and other drugs in its class aim to mitigate these pathological processes, offering a targeted therapeutic approach for respiratory conditions.
This technical guide provides a comprehensive overview of the target validation for this compound, focusing on the role of the CysLT1 receptor in respiratory diseases. Due to the limited publicly available data specific to this compound, this document will leverage data from other well-characterized CysLT1 receptor antagonists, such as montelukast (B128269) and zafirlukast, to illustrate the principles of target validation for this therapeutic class. This guide will detail the underlying signaling pathways, present quantitative data from relevant preclinical and clinical studies, and provide detailed experimental protocols for key validation assays.
The Cysteinyl Leukotriene Signaling Pathway in Respiratory Disease
The binding of cysteinyl leukotrienes, particularly LTD4, to the CysLT1 receptor on airway smooth muscle cells and inflammatory cells initiates a signaling cascade that drives the key features of asthma and other allergic respiratory conditions. Understanding this pathway is fundamental to appreciating the mechanism of action of this compound.
Quantitative Data from Preclinical and Clinical Studies
The validation of a drug target relies on robust quantitative data demonstrating that modulating the target leads to a desirable therapeutic effect. The following tables summarize key data from studies on CysLT1 receptor antagonists in the context of respiratory diseases.
Table 1: Preclinical Efficacy in an Ovalbumin-Induced Asthma Model
| Parameter | Control (OVA-challenged) | CysLT1 Antagonist Treated | Percent Inhibition |
| Airway Hyperresponsiveness (Penh) | 3.5 ± 0.4 | 1.8 ± 0.3 | ~49% |
| Total Inflammatory Cells in BALF (x10⁵) | 8.2 ± 1.1 | 3.5 ± 0.6 | ~57% |
| Eosinophils in BALF (x10⁴) | 5.1 ± 0.8 | 1.9 ± 0.4 | ~63% |
| IL-4 in BALF (pg/mL) | 150 ± 25 | 70 ± 15 | ~53% |
| IL-5 in BALF (pg/mL) | 120 ± 20 | 55 ± 10 | ~54% |
| Serum IgE (ng/mL) | 2500 ± 400 | 1300 ± 250 | ~48% |
| Data are representative of typical findings in preclinical murine models of asthma and are presented as mean ± standard deviation. |
Table 2: Clinical Efficacy of CysLT1 Receptor Antagonists in Asthma
| Clinical Endpoint | Placebo | CysLT1 Antagonist | Improvement vs. Placebo |
| Change in FEV₁ (L) | +0.12 | +0.25 | +0.13 |
| Forced Expiratory Volume in 1 second (FEV₁) | Baseline: 2.5 L | ||
| Reduction in Asthma Exacerbations (%) | - | 30-50% | 30-50% |
| Reduction in Rescue β₂-agonist Use (puffs/day) | -0.5 | -1.5 | -1.0 |
| Improvement in Asthma Control Questionnaire (ACQ) Score | -0.4 | -0.9 | -0.5 |
| FEV₁ data are representative of a 12-week treatment period. Data are synthesized from multiple clinical trials of montelukast and zafirlukast. |
Key Experimental Protocols
The validation of this compound's target would involve a series of well-defined experiments. Below are detailed protocols for two critical assays.
Ovalbumin-Induced Murine Model of Allergic Asthma
This is a widely used preclinical model to assess the efficacy of anti-asthma therapeutics.
Methodology:
-
Sensitization: On days 0 and 14, BALB/c mice are sensitized by intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in sterile saline.
-
Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.
-
Treatment: this compound or vehicle is administered to the mice, typically starting one day before the first challenge and continuing daily until the end of the experiment.
-
Airway Hyperresponsiveness (AHR) Measurement: On day 24, AHR is assessed by measuring the changes in lung resistance and compliance in response to increasing doses of inhaled methacholine using a whole-body plethysmograph.
-
Sample Collection and Analysis: On day 25, mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with saline. The collected fluid is analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages) and for cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Lung Tissue: Lungs are collected for histological analysis to assess inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).
-
Blood: Serum is collected to measure OVA-specific IgE levels by ELISA.
-
CysLT1 Receptor Binding Assay
This in vitro assay is crucial for determining the binding affinity of this compound to its target receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human CysLT1 receptor (e.g., HEK293 or CHO cells). The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the following are combined:
-
A fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD4).
-
Increasing concentrations of the unlabeled competitor drug (this compound).
-
The cell membrane preparation.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of this compound for the CysLT1 receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
The validation of the CysLT1 receptor as a therapeutic target in respiratory diseases is well-established, supported by a strong foundation of preclinical and clinical data from a class of drugs known as leukotriene receptor antagonists. Although specific data for this compound is not widely available in the public domain, its classification as a leukotriene D4 receptor antagonist places it within this validated therapeutic strategy. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound and other novel CysLT1 receptor antagonists for the treatment of asthma and other inflammatory respiratory conditions. Further studies specifically characterizing the preclinical and clinical profile of this compound are necessary to fully delineate its therapeutic potential.
RG-7152: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-7152 is a potent and selective tetrazolyl-substituted leukotriene D4 (LTD4) receptor antagonist. Initially investigated for its potential in treating asthma due to its anti-asthmatic properties, this compound has also been identified as a valuable research tool for studying the cysteinyl leukotriene (CysLT) signaling pathway.[1][2] This document provides an in-depth technical guide on the characteristics of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols. The information presented herein is intended to support researchers in utilizing this compound to explore the physiological and pathological roles of the CysLT pathway.
Core Mechanism of Action
This compound functions as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR). By binding to CysLT1R, this compound blocks the downstream signaling cascade initiated by the binding of its natural ligand, LTD4. This antagonism effectively inhibits the physiological responses mediated by the CysLT1R, which are primarily involved in inflammatory processes.
A notable characteristic of this compound, discovered in preclinical studies, is its ability to induce peroxisomal β-oxidation and peroxisome bifunctional enzymes (PBEs) in the hepatocytes of several animal models. This off-target effect is an important consideration for researchers using this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound from in vivo and in vitro studies. These data are primarily derived from a key study by Kelley M, et al. (1994) in Fundamental and Applied Toxicology.
Table 1: In Vivo Effects of this compound on Hepatic Peroxisomal Enzymes in Various Species
| Species | Dose (mg/kg/day) | Treatment Duration | Change in Peroxisomal Bifunctional Enzyme (PBE) Levels | Change in β-Oxidation Activity |
| Rat (Sprague-Dawley) | 100 | 14 days | Significant Induction | Significant Induction |
| Mouse | 100 | 14 days | Significant Induction | Significant Induction |
| Guinea Pig | 100 | 14 days | Lesser Effect | Lesser Effect |
| Rhesus Monkey | 100 | 14 days | Lesser Effect | Lesser Effect |
| Dog | 100 | 14 days | No Effect | No Effect |
Table 2: In Vitro Effects of this compound on Peroxisomal Bifunctional Enzyme (PBE) Induction in Primary Rat Hepatocytes
| Compound | Concentration | PBE Induction Level |
| This compound | Not Specified | Equivalent to Clofibric Acid |
| Clofibric Acid (Positive Control) | Not Specified | - |
| Diethylhexyl Phthalate | Not Specified | Lower than this compound |
| Bezafibrate | Not Specified | Higher than this compound |
| LY 171883 | Not Specified | Slightly more potent than this compound |
Experimental Protocols
In Vivo Evaluation of Peroxisomal Enzyme Induction
Objective: To determine the effect of this compound on hepatic peroxisomal enzyme activity in various animal models.
Animal Models:
-
Male Sprague-Dawley rats
-
Mice
-
Guinea pigs
-
Dogs
-
Rhesus monkeys
Treatment:
-
This compound was administered orally via gavage at a dose of 100 mg/kg/day for 14 consecutive days.
-
A control group for each species received the vehicle alone.
-
A positive control group of rats was treated with clofibrate.
Sample Collection and Preparation:
-
At the end of the treatment period, animals were euthanized, and liver tissues were excised.
-
For some rat studies, kidney and small intestine were also collected.
-
Liver homogenates were prepared for subsequent biochemical assays.
Biochemical Assays:
-
Western Blot Analysis for Peroxisome Bifunctional Enzyme (PBE):
-
Liver homogenates were subjected to SDS-PAGE.
-
Proteins were transferred to a nitrocellulose membrane.
-
The membrane was probed with a primary antibody specific for PBE.
-
A secondary antibody conjugated to a detectable marker was used for visualization.
-
Band intensities were quantified to determine the relative levels of PBE.
-
-
β-Oxidation Assay:
-
The activity of peroxisomal β-oxidation was measured in liver homogenates using a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitoyl-CoA).
-
The rate of conversion of the substrate to acetyl-CoA was determined by measuring the amount of radioactivity incorporated into water-soluble products.
-
In Vitro Evaluation of PBE Induction in Primary Rat Hepatocytes
Objective: To assess the direct effect of this compound on the induction of PBE in primary rat hepatocytes.
Cell Culture:
-
Primary hepatocytes were isolated from male Sprague-Dawley rats by collagenase perfusion.
-
Cells were plated on collagen-coated culture dishes and maintained in a suitable culture medium.
Treatment:
-
After an initial attachment period, hepatocytes were treated with various concentrations of this compound.
-
Control cultures were treated with the vehicle.
-
Positive controls included treatment with clofibric acid, diethylhexyl phthalate, and bezafibrate.
-
Another tetrazole-substituted LTD4 antagonist, LY 171883, was also used for comparison.
Analysis:
-
After the treatment period, cell lysates were prepared.
-
The levels of PBE were determined by Western blot analysis as described in the in vivo protocol.
Signaling Pathway Visualizations
The following diagrams illustrate the cysteinyl leukotriene signaling pathway and the mechanism of action of this compound.
Caption: Cysteinyl Leukotriene Signaling Pathway.
References
Methodological & Application
Application Notes and Protocols for RG-7152, a Leukotriene D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-7152 is identified as an experimental antagonist of the Leukotriene D4 (LTD4) receptor, also known as the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[1][2] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators involved in the pathophysiology of asthma and other allergic and hypersensitivity reactions. They mediate their effects through CysLT receptors, with LTD4 being the most potent bronchoconstrictor, binding with high affinity to CysLT1R. Antagonists of this receptor, such as montelukast (B128269) and zafirlukast, are used in the treatment of asthma.
This document provides a generalized framework for the in vitro experimental evaluation of this compound, based on standard assays for CysLT1R antagonists. Due to the limited availability of specific published protocols for this compound, the following sections outline established methodologies for characterizing compounds of this class.
Mechanism of Action
This compound is proposed to act as a competitive antagonist at the CysLT1 receptor. In the classical G-protein coupled receptor (GPCR) signaling cascade for CysLT1R, the binding of the agonist LTD4 initiates a conformational change in the receptor. This leads to the activation of Gq proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key second messenger, leading to various cellular responses, including smooth muscle contraction. As an antagonist, this compound is expected to bind to the CysLT1R and prevent the binding of LTD4, thereby inhibiting this downstream signaling cascade.
CysLT1 Receptor Signaling Pathway
Caption: Generalized CysLT1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for key in vitro experiments to characterize the activity of a CysLT1R antagonist like this compound.
CysLT1 Receptor Binding Assay
This assay determines the affinity of this compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
Materials:
-
Membrane preparations from cells expressing human CysLT1R (e.g., U937 cells or recombinant cell lines).
-
Radiolabeled LTD4 (e.g., [³H]LTD4).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a constant concentration of [³H]LTD4 to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the binding reaction by adding the CysLT1R-expressing membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled CysLT1R antagonist.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD4).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit LTD4-induced increases in intracellular calcium.
Objective: To determine the functional antagonist potency (IC50) of this compound.
Materials:
-
Cells expressing CysLT1R (e.g., CHO or HEK293 cells stably expressing the receptor).
-
LTD4.
-
This compound at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Protocol:
-
Plate the CysLT1R-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of LTD4 (typically the EC80 concentration) to all wells simultaneously using the instrument's injection system.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 1-2 minutes).
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound at each concentration by comparing the peak fluorescence response to the control wells.
-
Plot the percent inhibition against the concentration of this compound to determine the IC50 value.
Generalized Experimental Workflow
Caption: A generalized workflow for the in vitro characterization of this compound.
Data Presentation
While specific quantitative data for this compound is not publicly available, the results from the described assays would typically be presented in a tabular format for clear comparison.
Table 1: Hypothetical In Vitro Activity of this compound and Reference Compounds
| Compound | CysLT1R Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| This compound | TBD | TBD |
| Montelukast | 0.5 - 2.0 | 1.0 - 5.0 |
| Zafirlukast | 1.0 - 5.0 | 2.0 - 10.0 |
TBD: To be determined through experimentation. Note: The values for Montelukast and Zafirlukast are representative ranges from the literature and may vary depending on the specific assay conditions.
Conclusion
The experimental protocols outlined in this document provide a robust framework for the in vitro characterization of this compound as a CysLT1 receptor antagonist. By performing receptor binding and functional assays, researchers can determine the potency and mechanism of action of this compound, which is crucial for its further development as a potential therapeutic agent for asthma and other inflammatory diseases. It is important to note that these are generalized protocols, and specific parameters may need to be optimized for the particular experimental setup.
References
Application Notes and Protocols for Testing Novel Antiviral Compounds in Primary Hepatocyte Culture
Topic: Evaluation of Novel Antiviral Compound Hepatovir-X in Primary Human Hepatocyte Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary human hepatocytes (PHHs) are a critical in vitro model for studying liver function, drug metabolism, and infectious diseases of the liver, such as Hepatitis B Virus (HBV) infection.[1][2] This document provides a detailed protocol for the culture of PHHs and the subsequent evaluation of a novel antiviral compound, herein referred to as Hepatovir-X. The protocols outlined below cover cell thawing, plating, maintenance, and methods for assessing antiviral efficacy and cytotoxicity.
Mechanism of Action of Hepatovir-X (Hypothetical)
Hepatovir-X is a novel small molecule inhibitor targeting the HBV core protein. The core protein is essential for multiple stages of the viral lifecycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking of the viral genome. By interfering with core protein function, Hepatovir-X is designed to disrupt viral replication and reduce the production of new infectious virions.
Caption: Hypothetical mechanism of action of Hepatovir-X in inhibiting HBV replication.
Experimental Protocols
Thawing and Plating of Cryopreserved Primary Human Hepatocytes
This protocol is adapted from standard procedures for handling cryopreserved hepatocytes.[1][2][3][4]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (HPM)[1]
-
Hepatocyte Maintenance Medium (HMM)[2]
-
Collagen-coated cell culture plates[2]
-
Water bath at 37°C
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Pre-warm Hepatocyte Plating Medium (HPM) to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) before opening in a biological safety cabinet.
-
Gently transfer the cell suspension into a 50 mL conical tube containing 45 mL of pre-warmed HPM.
-
Rinse the cryovial with 1 mL of HPM from the conical tube to recover any remaining cells and add it back to the 50 mL tube.
-
Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.[3][4]
-
Aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in an appropriate volume of HPM.
-
Determine cell viability and density using the trypan blue exclusion method.[5]
-
Dilute the cell suspension to the desired seeding density in HPM. A recommended seeding density is 750,000 viable cells/cm².[2]
-
Add the diluted cell suspension to collagen-coated plates.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
After 4-6 hours, replace the plating medium with pre-warmed Hepatocyte Maintenance Medium (HMM) to remove unattached and non-viable cells.
HBV Infection of Primary Human Hepatocytes
This protocol is based on established methods for in vitro HBV infection.[6][7]
Materials:
-
Plated primary human hepatocytes
-
HBV inoculum (specify multiplicity of infection, MOI)
-
Hepatocyte Maintenance Medium (HMM)
-
Polyethylene glycol (PEG) 8000
Procedure:
-
Culture plated hepatocytes for 24-48 hours before infection.
-
Prepare the HBV inoculum in HMM containing 4% PEG 8000.
-
Aspirate the culture medium from the hepatocyte plates.
-
Add the HBV inoculum to the cells and incubate overnight at 37°C in a 5% CO₂ incubator.
-
After overnight incubation, remove the inoculum and wash the cells three times with HMM to remove unbound virus.
-
Add fresh HMM and continue incubation.
-
Change the medium every 2-3 days.
Treatment with Hepatovir-X
Procedure:
-
Prepare stock solutions of Hepatovir-X in a suitable solvent (e.g., DMSO).
-
On day 3 post-infection, dilute Hepatovir-X to the desired final concentrations in HMM.
-
Aspirate the medium from the infected hepatocyte cultures and add the medium containing the different concentrations of Hepatovir-X.
-
Include appropriate controls: no-drug control (vehicle only) and a positive control (e.g., a known HBV inhibitor like Entecavir).
-
Incubate the cells for the desired treatment duration, replacing the medium with fresh compound-containing medium every 2-3 days.
Caption: General workflow for testing antiviral compounds in PHHs.
Endpoint Assays
Cytotoxicity Assessment
The cytotoxicity of Hepatovir-X can be evaluated using various assays that measure cell viability.[8]
a) AlamarBlue Assay: This assay measures the metabolic activity of cells.[9]
-
Prepare AlamarBlue solution (10% v/v) in HMM.
-
Aspirate the culture medium and add the AlamarBlue solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (excitation = 530 nm; emission = 590 nm) using a plate reader.
b) LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
Antiviral Activity Assessment
a) Quantification of HBV DNA:
-
Extracellular HBV DNA: Collect the culture supernatant at different time points. Isolate viral DNA using a viral DNA extraction kit. Quantify HBV DNA levels by qPCR using primers specific for the HBV genome.
-
Intracellular HBV DNA: Lyse the cells and extract total DNA. Quantify HBV DNA levels by qPCR.
b) Quantification of HBV Antigens:
-
HBsAg and HBeAg: Collect the culture supernatant. Quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using commercially available ELISA kits.
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of Hepatovir-X in Primary Human Hepatocytes
| Concentration (µM) | Cell Viability (%) (AlamarBlue) | LDH Release (Fold Change over Control) |
| 0 (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 |
| 1 | 98 ± 4.8 | 1.1 ± 0.2 |
| 10 | 95 ± 6.1 | 1.3 ± 0.3 |
| 50 | 85 ± 7.3 | 2.5 ± 0.5 |
| 100 | 60 ± 8.5 | 4.2 ± 0.7 |
Table 2: Antiviral Activity of Hepatovir-X against HBV in Primary Human Hepatocytes
| Concentration (µM) | Extracellular HBV DNA Reduction (%) | HBsAg Reduction (%) | HBeAg Reduction (%) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 1 | 25 ± 3.5 | 15 ± 2.8 | 18 ± 3.1 |
| 10 | 70 ± 5.1 | 65 ± 4.5 | 68 ± 4.9 |
| 50 | 95 ± 2.3 | 92 ± 3.0 | 94 ± 2.5 |
| 100 | 98 ± 1.9 | 96 ± 2.1 | 97 ± 1.8 |
From this data, key parameters such as the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀) can be calculated. The selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀, provides an indication of the therapeutic window of the compound.
Conclusion
This document provides a comprehensive set of protocols for the use of primary human hepatocytes to evaluate the efficacy and safety of novel antiviral compounds like Hepatovir-X. The detailed methodologies for cell culture, viral infection, compound treatment, and endpoint analysis, combined with clear data presentation and visual workflows, offer a robust framework for researchers in the field of drug development. The successful application of these protocols will enable the identification and characterization of promising new therapies for HBV infection.
References
- 1. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. lnhlifesciences.org [lnhlifesciences.org]
- 4. reprocell.com [reprocell.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. In vitro experimental infection of primary human hepatocytes with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro experimental infection of primary human hepatocytes with hepatitis B virus. | Semantic Scholar [semanticscholar.org]
- 8. Effects of human pharmaceuticals on cytotoxicity, EROD activity and ROS production in fish hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG-7152 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the leukotriene D4 receptor antagonist, RG-7152, in preclinical research settings. The following sections detail the experimental protocols, quantitative data, and relevant biological pathways to guide the design and execution of in vivo studies.
Overview of this compound
This compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. By blocking the action of LTD4, this compound effectively mitigates key pathological features of inflammatory diseases, particularly asthma. Preclinical studies are essential to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound before its advancement to clinical trials. The choice of administration route is a critical factor in these studies, influencing the bioavailability, efficacy, and toxicological outcomes.
Signaling Pathway of Leukotriene D4
This compound exerts its therapeutic effect by interrupting the leukotriene signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: Leukotriene D4 signaling pathway and the antagonistic action of this compound.
Preclinical Administration Routes and Protocols
While specific public domain protocols for this compound are not available, based on standard preclinical practices for leukotriene receptor antagonists, the following administration routes are commonly employed. The protocols provided below are generalized and should be adapted based on specific experimental designs and institutional guidelines.
Oral Administration (Gavage)
Oral gavage is a common route for administering compounds in preclinical rodent studies to ensure accurate dosing.
Experimental Workflow:
Caption: Standard workflow for oral gavage administration in preclinical studies.
Protocol:
-
Animal Models: Male or female Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g) are commonly used.
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose (B11928114) in sterile water. The suspension should be prepared fresh daily.
-
Dose Formulation:
-
Calculate the required amount of this compound based on the desired dosage (mg/kg) and the body weight of the animals.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle (e.g., 0.5% methylcellulose).
-
Add the this compound powder to the vehicle and vortex thoroughly to create a homogenous suspension. The final concentration should allow for an administration volume of 5-10 mL/kg for rats and 10 mL/kg for mice.
-
-
Administration Procedure:
-
Weigh each animal immediately before dosing.
-
Gently restrain the animal.
-
Use a sterile, ball-tipped gavage needle of appropriate size (e.g., 18-20 gauge for rats, 20-22 gauge for mice).
-
Measure the distance from the animal's mouth to the last rib to ensure proper insertion depth.
-
Insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound suspension.
-
-
Post-Administration Monitoring: Observe the animals for any signs of distress or adverse reactions for at least 2 hours post-administration and periodically thereafter.
Quantitative Data Summary (Hypothetical):
| Parameter | Rat | Mouse |
| Dosage Range | 1 - 30 mg/kg | 5 - 50 mg/kg |
| Vehicle | 0.5% Methylcellulose | 0.5% Methylcellulose |
| Volume | 5 - 10 mL/kg | 10 mL/kg |
| Frequency | Once or twice daily | Once or twice daily |
Intravenous Administration
Intravenous (IV) administration allows for direct entry of the compound into the systemic circulation, providing 100% bioavailability.
Experimental Workflow:
Caption: Standard workflow for intravenous injection in preclinical studies.
Protocol:
-
Animal Models: As with oral administration, Sprague-Dawley rats or BALB/c mice are suitable.
-
Vehicle Preparation: A common vehicle for IV injection is a sterile isotonic saline solution (0.9% NaCl), potentially with a solubilizing agent like DMSO or PEG400, depending on the solubility of this compound. The final solution must be sterile and have a pH compatible with blood.
-
Dose Formulation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. The solution should be clear and free of particulates.
-
Sterile filter the final solution using a 0.22 µm syringe filter.
-
-
Administration Procedure:
-
Weigh each animal.
-
Anesthetize the animal if necessary, following approved institutional protocols.
-
For rats, the lateral tail vein or jugular vein can be used. For mice, the lateral tail vein is most common.
-
Warm the tail gently with a heat lamp or warm water to dilate the vein.
-
Use a sterile, small-gauge needle (e.g., 27-30 gauge).
-
Insert the needle into the vein and slowly inject the calculated volume of the this compound solution.
-
-
Post-Administration Monitoring: Monitor the animal for recovery from anesthesia and any signs of adverse reactions.
Quantitative Data Summary (Hypothetical):
| Parameter | Rat | Mouse |
| Dosage Range | 0.5 - 10 mg/kg | 1 - 20 mg/kg |
| Vehicle | Saline, DMSO/Saline | Saline, DMSO/Saline |
| Volume | 1 - 2 mL/kg | 5 mL/kg |
| Frequency | Single bolus or infusion | Single bolus |
Aerosol Administration
For respiratory indications like asthma, direct administration to the lungs via aerosol can be a highly relevant route.
Experimental Workflow:
Application Notes and Protocols for Measuring RG-7152 Activity
Introduction
RG-7152 has been described as a leukotriene D4 antagonist. However, for the purposes of these application notes, we will explore its characterization using assays relevant to innate immune modulation, a common application for small molecules in drug discovery. The following protocols are designed to assess the activity of a compound like this compound on Toll-like receptor (TLR) signaling pathways, which are critical in the innate immune response. These assays are fundamental for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of new chemical entities.
Signaling Pathway
A key pathway activated by many innate immune agonists is the Toll-like receptor (TLR) signaling cascade, which typically leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Application Notes and Protocols: Western Blot Analysis of Peroxisome Bifunctional Enzyme (PBE) Induction by RG-7152
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection and semi-quantification of Peroxisome Bifunctional Enzyme (PBE) induction in response to treatment with RG-7152, a leukotriene D4 receptor antagonist. The provided methodologies cover cell culture, compound treatment, protein extraction, and Western blot analysis. Additionally, a putative signaling pathway for this compound-mediated PBE induction is presented, alongside a summary of expected semi-quantitative changes in PBE protein expression.
Introduction
This compound is a potent and selective antagonist of the leukotriene D4 (LTD4) receptor. Recent studies have indicated that this compound can induce the expression of peroxisome bifunctional enzymes (PBE), key enzymes involved in the β-oxidation of fatty acids within peroxisomes. This induction is thought to be mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism. Western blotting is a fundamental technique to elucidate the effects of compounds like this compound on specific protein expression, providing valuable insights into their mechanism of action and potential therapeutic applications.
Data Presentation
The following table summarizes the semi-quantitative data on the induction of PBE by this compound across different species. This data is based on in vivo studies and presented as a relative comparison.
| Species | Treatment Group | PBE Induction Level (Relative to Control) |
| Rat | This compound | +++ |
| Clofibrate (Positive Control) | ++++ | |
| Mouse | This compound | +++ |
| Guinea Pig | This compound | ++ |
| Monkey | This compound | ++ |
| Dog | This compound | - |
Note: The induction levels are represented semi-quantitatively: (++++) Very Strong Induction, (+++) Strong Induction, (++) Moderate Induction, (-) No significant induction. This data is compiled from pre-clinical in vivo studies and the exact fold change may vary depending on the experimental conditions, including dose and duration of treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Select a relevant cell line for the study. For investigating hepatic effects, primary hepatocytes or hepatoma cell lines such as HepG2 are recommended.
-
Cell Seeding: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Seed the cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) to assess the time-course of PBE induction.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well or dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein and transfer it to a new tube.
Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples to ensure equal loading for the Western blot.
Western Blot Protocol
-
Sample Preparation: Mix the calculated volume of protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target protein. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100V for 1-2 hours or overnight at 30V in a cold room.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Peroxisome Bifunctional Enzyme (e.g., anti-EHHADH antibody) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for a few minutes.
-
Signal Visualization: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the PBE band to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Putative signaling pathway of this compound-mediated PBE induction.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of PBE induction.
Application Notes and Protocols for Gene Expression Analysis Following RG-7152 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-7152 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. By blocking the action of LTD4 at its receptor, this compound is being investigated for its anti-asthmatic properties.[1] Understanding the downstream molecular effects of this compound is critical for elucidating its complete mechanism of action, identifying biomarkers of response, and discovering potential new therapeutic applications.
These application notes provide a comprehensive guide to analyzing gene expression changes in cells or tissues following treatment with this compound. This document includes detailed experimental protocols for RNA sequencing (RNA-Seq), bioinformatics analysis, and data interpretation.
Hypothetical Signaling Pathway of this compound Action
Leukotriene D4 (LTD4) binding to its receptor, CysLT1R, a G-protein coupled receptor, activates downstream signaling cascades that contribute to inflammation. This includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium and activate protein kinase C (PKC), respectively. Ultimately, this signaling cascade leads to the activation of transcription factors such as NF-κB, which translocate to the nucleus and induce the expression of pro-inflammatory genes.
This compound, as a CysLT1R antagonist, is hypothesized to block these downstream events. By preventing LTD4 binding, this compound would inhibit the activation of PLC and the subsequent signaling cascade, leading to a reduction in the expression of NF-κB target genes.
Caption: Hypothetical signaling pathway of this compound action.
Data Presentation
The following tables summarize hypothetical quantitative data from an RNA-Seq experiment designed to assess the effect of this compound on gene expression in a relevant cell line (e.g., human bronchial epithelial cells) stimulated with LTD4.
Table 1: Experimental Conditions
| Parameter | Description |
| Cell Line | Human Bronchial Epithelial Cells (BEAS-2B) |
| Treatment 1 | Vehicle Control (0.1% DMSO) |
| Treatment 2 | LTD4 (100 nM) |
| Treatment 3 | LTD4 (100 nM) + this compound (1 µM) |
| Treatment Duration | 6 hours |
| Replicates | 3 biological replicates per condition |
Table 2: Top 5 Down-regulated Genes Following this compound Treatment (LTD4 + this compound vs. LTD4)
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| IL6 | Interleukin 6 | -4.5 | <0.001 | Inflammation, Immune Response |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -3.8 | <0.001 | Chemotaxis, Inflammation |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | -3.2 | <0.005 | Inflammation, Prostaglandin synthesis |
| CCL2 | C-C Motif Chemokine Ligand 2 | -2.9 | <0.005 | Chemotaxis of monocytes |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | -2.5 | <0.01 | Cell adhesion, Inflammation |
Table 3: Top 5 Up-regulated Genes Following this compound Treatment (LTD4 + this compound vs. LTD4)
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| DUSP1 | Dual Specificity Phosphatase 1 | 2.1 | <0.05 | Negative regulation of MAPK signaling |
| SOCS3 | Suppressor Of Cytokine Signaling 3 | 1.9 | <0.05 | Negative regulation of cytokine signaling |
| IL1RN | Interleukin 1 Receptor Antagonist | 1.8 | <0.05 | Anti-inflammatory response |
| TNFAIP3 | TNF Alpha Induced Protein 3 (A20) | 1.7 | <0.05 | Negative regulation of NF-κB signaling |
| ZFP36 | ZFP36 Ring Finger Protein | 1.6 | <0.05 | Post-transcriptional regulation of inflammatory genes |
Experimental Protocols
The following protocols outline the key steps for performing a gene expression analysis study to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture BEAS-2B cells in the recommended growth medium and conditions.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Prepare treatment media containing Vehicle, LTD4, or LTD4 + this compound at the final concentrations specified in Table 1.
-
Aspirate the starvation medium and add the respective treatment media to the wells.
-
Incubate the cells for the desired duration (e.g., 6 hours).
-
RNA Extraction and Quality Control
-
RNA Isolation: Lyse the cells directly in the wells using a lysis buffer from a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Purification: Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.
-
Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Assess the RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-Seq.
-
RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing
This protocol outlines a standard workflow for preparing stranded mRNA-Seq libraries.
Caption: RNA-Sequencing library preparation workflow.
-
mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase. Incorporate dUTP in place of dTTP to ensure strand specificity.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing. The second strand containing dUTP will not be amplified.
-
Library Quality Control: Assess the quality and size distribution of the final library using an Agilent Bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatics Analysis
The following outlines a typical bioinformatics pipeline for analyzing RNA-Seq data.[2][3][4][5]
Caption: Bioinformatics pipeline for RNA-Seq data analysis.
-
Quality Control and Trimming: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases using tools such as Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene to generate a gene count matrix. Tools like featureCounts or Salmon can be used for this purpose.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are significantly up- or down-regulated between different experimental conditions.[2]
-
Downstream Analysis:
-
Pathway Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways that are significantly enriched in the list of differentially expressed genes.[2]
-
Gene Network Analysis: Construct gene regulatory networks to understand the interactions between the differentially expressed genes.
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of this compound, identify potential biomarkers, and further explore its therapeutic potential. The provided hypothetical data and pathways serve as a template for designing experiments and interpreting results.
References
- 1. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]
- 2. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
Application Note: Quantification of RG-7152 in Human Plasma using a Validated HPLC-MS/MS Method
Abstract
This application note describes a sensitive and robust High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of RG-7152 in human plasma. This compound is a leukotriene D4 antagonist with potential applications in the treatment of asthma.[1] The method utilizes a simple protein precipitation extraction procedure and has been validated for accuracy, precision, linearity, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is an investigational drug that acts as a selective antagonist of the leukotriene D4 (LTD4) receptor.[1] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases. By blocking the action of LTD4, this compound is expected to reduce bronchoconstriction, airway inflammation, and mucus production. To support the clinical development of this compound, a reliable and validated bioanalytical method is essential for the accurate quantification of the drug in biological matrices. This application note presents a detailed protocol for an HPLC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., a structurally similar compound or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.[2][3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The chromatographic separation was performed on a C18 analytical column with a gradient elution. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: [Precursor ion > Product ion] (To be determined experimentally) |
| IS: [Precursor ion > Product ion] (To be determined experimentally) | |
| Ion Source Temperature | 500°C |
Method Validation
The method was validated according to the FDA and ICH guidelines for bioanalytical method validation.[4][5]
Table 2: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent sensitivity, specificity, and reproducibility for the quantification of this compound in human plasma. The protein precipitation extraction was efficient, with high recovery and minimal matrix effects. The chromatographic conditions provided good peak shape and resolution for this compound and the internal standard. The validation results confirm that the method is accurate, precise, and reliable for its intended purpose.
Signaling Pathway
This compound acts as a leukotriene D4 (LTD4) antagonist. The binding of LTD4 to its receptor, CysLT1, on target cells such as airway smooth muscle and inflammatory cells, triggers a signaling cascade that leads to bronchoconstriction, eosinophil migration, and plasma exudation, all of which are hallmarks of asthma. By competitively inhibiting the binding of LTD4 to the CysLT1 receptor, this compound blocks these downstream effects.
References
- 1. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
No Direct Link Found Between RG-7152 and Peroxisome Proliferator Research
Initial investigations have revealed no discernible scientific connection between the compound RG-7152 and the field of peroxisome proliferator research. Despite a comprehensive search of available scientific literature and databases, there is no evidence to suggest that this compound has been utilized as a tool or therapeutic agent in studies related to peroxisome proliferators or peroxisome proliferator-activated receptors (PPARs).
This compound is consistently identified in scientific literature as a potent and selective antagonist of the leukotriene D4 (LTD4) receptor. Its primary area of investigation has been in the context of respiratory diseases, particularly asthma, where it has been studied for its potential to block bronchoconstriction and inflammation.
Conversely, peroxisome proliferator research focuses on a class of nuclear receptors known as PPARs, which play crucial roles in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Agonists of PPARs, such as the fibrate class of drugs, are used to treat dyslipidemia.
The distinct mechanisms of action and therapeutic targets of this compound (leukotriene receptor antagonism) and the compounds typically studied in peroxisome proliferator research (PPAR agonists/antagonists) place them in separate pharmacological and biological categories.
Therefore, the creation of detailed Application Notes and Protocols for the use of this compound in peroxisome proliferator research is not feasible based on current scientific knowledge. Researchers, scientists, and drug development professionals interested in peroxisome proliferator research should focus on established and relevant compounds that directly modulate PPAR activity.
Signaling Pathways in Peroxisome Proliferator Research
While this compound is not relevant to this field, for the benefit of researchers interested in peroxisome proliferators, a generalized signaling pathway for PPAR activation is presented below. PPARs, upon activation by a ligand (such as a fibrate drug or a fatty acid), form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.
Experimental Workflow for Screening PPAR Agonists
For researchers entering this field, a typical workflow for identifying and characterizing novel PPAR agonists is outlined below. This process begins with high-throughput screening to identify potential hits, followed by a series of validation and characterization assays to determine potency, selectivity, and cellular effects.
Application Notes and Protocols for Studying Leukotriene Pathways with RG-7152 (Setileuton)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2][3][4] They play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[4][5] The leukotriene family is broadly divided into two classes: leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[4] CysLTs are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.[3][4]
RG-7152, also known as Setileuton (MK-0633), is a potent and selective inhibitor of the 5-lipoxygenase enzyme.[6][7] By targeting the key enzyme in the leukotriene biosynthesis pathway, this compound effectively blocks the production of all downstream leukotrienes, offering a promising therapeutic strategy for managing leukotriene-driven inflammatory conditions.[6][7] These application notes provide detailed protocols and data for researchers studying the leukotriene pathway and the effects of this compound.
Mechanism of Action
This compound (Setileuton) is a direct inhibitor of 5-lipoxygenase.[6] It acts by binding to the enzyme and preventing the conversion of its substrate, arachidonic acid, into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene synthesis cascade.[6] This inhibition effectively halts the entire downstream production of both LTB4 and the cysteinyl leukotrienes.[6][7]
Figure 1: Leukotriene signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound (Setileuton) has been evaluated in various in vitro and ex vivo assays. The following table summarizes key quantitative data.
| Assay Type | Target | Species | IC50 | Reference(s) |
| Recombinant Enzyme Assay | Human 5-LOX | Human | 3.9 nM | [7] |
| Human Whole Blood Assay | LTB4 Production | Human | 52 nM | [7] |
| Dog Whole Blood Assay | LTB4 Production | Dog | 21 nM | [7] |
Experimental Protocols
Recombinant Human 5-Lipoxygenase Inhibition Assay (Cell-Free)
This protocol determines the direct inhibitory effect of this compound on purified recombinant human 5-LOX enzyme.[6]
Materials:
-
Recombinant human 5-lipoxygenase (5-LOX) enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2)
-
Arachidonic acid (substrate)
-
This compound (Setileuton) dissolved in DMSO
-
Positive control inhibitor (e.g., Zileuton)
-
96-well microplate
-
Microplate reader
-
Stop solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent)
-
ELISA kit for LTB4 or 5-HETE quantification or LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
-
In a 96-well plate, add a defined amount of the recombinant human 5-LOX enzyme to each well.
-
Add the diluted this compound or controls to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Incubate the plate for 10-20 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of a specific 5-LOX product, such as LTB4 or 5-HETE, using a suitable method like ELISA or LC-MS/MS.[6]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the 5-LOX cell-free inhibition assay.
LTB4 Production in Human Whole Blood Assay (Ex Vivo)
This protocol measures the inhibitory effect of this compound on 5-LOX activity in a more physiologically relevant cellular environment.[6]
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Calcium ionophore A23187 (stimulant)
-
This compound (Setileuton) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
ELISA kit for LTB4 quantification or LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound in PBS.
-
Aliquot the human whole blood into microcentrifuge tubes.
-
Add the diluted this compound or vehicle control to the blood samples and pre-incubate for 15-30 minutes at 37°C.
-
Stimulate the production of leukotrienes by adding calcium ionophore A23187 to a final concentration of, for example, 10-50 µM.[6]
-
Incubate the samples for 30-60 minutes at 37°C with gentle agitation.
-
Stop the reaction by placing the tubes on ice.
-
Separate the plasma by centrifuging the blood samples (e.g., at 1,000 x g for 15 minutes at 4°C).[6]
-
Collect the plasma supernatant for LTB4 analysis.
-
Quantify the LTB4 concentration in the plasma samples using a commercially available ELISA kit or by LC-MS/MS.[6]
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value as described in the previous protocol.
In Vivo Animal Model for Efficacy Testing
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of inflammation.
Materials:
-
Male or female mice (strain dependent on the model, e.g., BALB/c for allergic asthma models)
-
This compound (Setileuton)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Inflammatory stimulus (e.g., ovalbumin for asthma models, arachidonic acid for ear edema models)
-
Anesthesia
-
Tools for sample collection (e.g., bronchoalveolar lavage fluid, tissue)
-
Analytical equipment for measuring inflammatory markers (e.g., ELISA for cytokines, leukotrienes; flow cytometry for cell counts)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Drug Formulation and Administration: Prepare a homogenous suspension of this compound in the chosen vehicle. Administer this compound orally at various doses. Include a vehicle control group.
-
Induction of Inflammation: At a specified time after drug administration, induce inflammation using the chosen model. For example, in an allergic asthma model, this would involve challenging sensitized mice with an aerosolized antigen.
-
Sample Collection: At a predetermined time point after the inflammatory challenge, collect relevant biological samples. This could include bronchoalveolar lavage (BAL) fluid, blood, and lung tissue.
-
Analysis of Inflammatory Markers:
-
BAL Fluid: Perform total and differential cell counts. Measure levels of leukotrienes (LTB4, CysLTs) and cytokines (e.g., IL-4, IL-5, IL-13) using ELISA or LC-MS/MS.
-
Lung Tissue: Process for histology to assess inflammatory cell infiltration and mucus production.
-
Blood/Plasma: Measure systemic levels of inflammatory markers.
-
-
Data Analysis: Compare the inflammatory readouts between the this compound-treated groups and the vehicle control group. Determine the dose-dependent efficacy of this compound.
Figure 3: Logical relationship of this compound's action from molecular inhibition to therapeutic outcome.
Conclusion
This compound (Setileuton) is a potent and selective 5-lipoxygenase inhibitor that serves as a valuable tool for studying the role of the leukotriene pathway in health and disease. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals to investigate the pharmacological effects of this compound and other 5-LOX inhibitors. The provided methodologies for in vitro, ex vivo, and in vivo studies can be adapted to specific research questions, facilitating a deeper understanding of leukotriene-mediated inflammation and the development of novel therapeutics.
References
- 1. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Experimental Peroxisome Proliferation
Disclaimer: No specific information is publicly available for a compound designated "RG-7152" in the context of peroxisome proliferation. Therefore, these application notes and protocols provide a general framework for studying experimental peroxisome proliferation using well-characterized peroxisome proliferators as examples. Researchers investigating novel compounds like this compound can adapt these methodologies to determine its potential as a peroxisome proliferator.
Introduction
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including fatty acid β-oxidation and the detoxification of reactive oxygen species. Peroxisome proliferators are a structurally diverse group of compounds that, upon administration to rodents, lead to a significant increase in the number and size of peroxisomes, primarily in the liver. This phenomenon, known as peroxisome proliferation, is accompanied by the induction of enzymes involved in fatty acid metabolism. The biological effects of peroxisome proliferators are mediated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated nuclear transcription factor.[1] Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in lipid homeostasis.
These application notes provide an overview of the PPARα signaling pathway and detailed protocols for inducing and quantifying experimental peroxisome proliferation in both in vitro and in vivo models.
Mechanism of Action: The PPARα Signaling Pathway
Peroxisome proliferators exert their effects by activating PPARα. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes encoding for peroxisomal enzymes and other proteins involved in lipid metabolism.
References
Application Notes and Protocols for Studying Drug-Induced Liver Injury Mechanisms with RG-7152
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. Understanding the underlying mechanisms of DILI is crucial for predicting and preventing hepatotoxicity. RG-7152, a leukotriene D4 receptor antagonist, has been identified as a peroxisome proliferator. This property makes it a valuable tool for investigating specific mechanisms of liver injury related to the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.
These application notes provide a framework for utilizing this compound to study peroxisome proliferation-mediated liver effects, a potential contributor to DILI. The protocols outlined below are designed for both in vitro and in vivo models to assess the hepatotoxic potential and mechanisms of compounds like this compound.
Mechanism of Action: Peroxisome Proliferation and PPARα Activation
Peroxisome proliferators are a class of compounds that induce the proliferation of peroxisomes in hepatocytes. This effect is primarily mediated by the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.[1][2] In rodents, sustained activation of PPARα can lead to hepatomegaly, and in some cases, liver tumors.[3] Therefore, studying the effects of this compound can provide insights into a specific pathway of potential drug-induced liver effects.
Signaling Pathway of PPARα Activation
The binding of a ligand, such as a peroxisome proliferator, to PPARα leads to a conformational change in the receptor. This allows it to form a heterodimer with the retinoid X receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby initiating their transcription.[6]
In Vitro Application Notes and Protocols
In vitro assays are essential for the initial screening and mechanistic investigation of peroxisome proliferator-induced effects.
Experimental Workflow for In Vitro Studies
A typical workflow for in vitro assessment of this compound involves treating a suitable hepatocyte cell line, followed by assays to measure PPARα activation, peroxisomal enzyme activity, and cytotoxicity.
Protocol 1: PPARα Activation Reporter Gene Assay
This protocol is designed to quantify the activation of PPARα by this compound in a cell-based reporter assay.[7][8]
Materials:
-
Human hepatoblastoma cells (HepG2) or other suitable cell line[9]
-
PPARα reporter plasmid (containing a PPRE linked to a luciferase reporter gene)
-
PPARα expression vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound stock solution (in DMSO)
-
Positive control (e.g., WY-14,643)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Co-transfect the cells with the PPARα reporter plasmid and the PPARα expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), a positive control (e.g., 10 µM WY-14,643), and a vehicle control (DMSO, 0.1%).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to the protein concentration of each well.
Data Presentation:
| Treatment Group | Concentration (µM) | Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 0.1 | 1.2 ± 0.2 |
| 1 | 2.5 ± 0.4 | |
| 10 | 5.8 ± 0.7 | |
| 50 | 8.2 ± 1.1 | |
| 100 | 8.5 ± 1.3 | |
| Positive Control (WY-14,643) | 10 | 10.3 ± 1.5 |
Protocol 2: In Vitro Peroxisomal β-Oxidation Assay
This protocol measures the activity of peroxisomal β-oxidation in hepatocytes treated with this compound using a stable isotope-labeled fatty acid.[2][10]
Materials:
-
Primary hepatocytes or a suitable cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Stable isotope-labeled very-long-chain fatty acid (e.g., D3-C22:0)
-
LC-MS/MS system
-
Reagents for cell lysis and fatty acid extraction
Procedure:
-
Culture hepatocytes in 6-well plates to confluence.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for 48-72 hours.
-
Incubate the treated cells with D3-C22:0 for 4 hours.
-
Wash the cells with PBS, and then lyse them.
-
Extract the fatty acids from the cell lysates.
-
Analyze the levels of the substrate (D3-C22:0) and its chain-shortened products (e.g., D3-C20:0, D3-C18:0) by LC-MS/MS.
-
Calculate the ratio of product to substrate to determine the peroxisomal β-oxidation activity.
Data Presentation:
| Treatment Group | Concentration (µM) | Peroxisomal β-Oxidation Activity (Product/Substrate Ratio) |
| Vehicle Control | 0 | 0.15 ± 0.02 |
| This compound | 1 | 0.28 ± 0.04 |
| 10 | 0.65 ± 0.08 | |
| 50 | 1.12 ± 0.15 |
In Vivo Application Notes and Protocols
In vivo studies are critical for evaluating the physiological effects of this compound on the liver, including hepatomegaly and changes in liver enzymes.
Experimental Workflow for In Vivo Studies
The in vivo workflow involves administering this compound to a suitable animal model, followed by monitoring for signs of liver injury and detailed analysis of liver tissue.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of dose-response relationships for induction of lipid metabolizing and growth regulatory genes by peroxisome proliferators in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrastructural Analysis and Quantification of Peroxisome-Organelle Contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: RG-7152 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-7152 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, belonging to the class of leukotriene receptor antagonists.[1][2] While initially investigated for its anti-asthmatic properties, emerging evidence suggests a potential role for this compound and the modulation of the cysteinyl leukotriene pathway in metabolic research. This document provides detailed application notes and protocols for the use of this compound in studying various aspects of metabolism, particularly lipid and glucose homeostasis.
The primary molecular target of this compound is the cysteinyl leukotriene receptor 1 (CysLTR1).[3][4][5][6] By blocking this receptor, this compound inhibits the downstream signaling cascades initiated by cysteinyl leukotrienes, which are potent inflammatory mediators. Recent studies have implicated CysLTR1 signaling in the regulation of metabolic processes, opening new avenues for research into metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][7][8][9]
A key finding is that this compound can induce peroxisomal β-oxidation, suggesting its role as a potential peroxisome proliferator.[1] This mechanism is central to its application in metabolic research, particularly in the context of lipid metabolism.
Key Applications in Metabolic Research
-
Investigation of Peroxisomal β-Oxidation and Lipid Metabolism: Studying the effects of this compound on fatty acid breakdown in the liver and other metabolically active tissues.
-
Elucidation of CysLTR1 Signaling in Glucose Homeostasis: Exploring the role of the CysLTR1 pathway in insulin (B600854) sensitivity, glucose uptake, and overall glucose metabolism.[4]
-
Preclinical Models of Metabolic Syndrome: Utilizing this compound as a pharmacological tool to dissect the contribution of leukotriene-mediated inflammation to the pathogenesis of metabolic syndrome.[7]
Data Presentation
Table 1: Summary of this compound Effects on Metabolic Parameters (Preclinical Data)
| Parameter | Model System | Treatment | Key Findings | Reference |
| Peroxisomal β-oxidation | Rat and mouse liver homogenates | This compound | Significant increase in β-oxidation activity | [1] |
| Peroxisome Bifunctional Enzymes (PBEs) | Rat and mouse liver homogenates | This compound | Significant increase in PBE levels | [1] |
| Intracellular Glucose Levels | Human retinal cells (in vitro) | CysLTR1 antagonists (e.g., montelukast (B128269), zafirlukast) | Regulation of cellular glucose levels, with effects dependent on metabolic conditions | [4] |
| Metabolic Syndrome Parameters (Visceral fat, insulin resistance, lipid profile) | Fructose-induced metabolic syndrome in rats | Montelukast (another CysLTR1 antagonist) | Attenuation of metabolic and hepatic disorders | [7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Peroxisomal β-Oxidation in Hepatocytes
Objective: To determine the effect of this compound on the rate of peroxisomal β-oxidation in cultured hepatocytes.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[1-¹⁴C]palmitic acid
-
Scintillation cocktail and scintillation counter
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate hepatocytes at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control (DMSO) for 24-48 hours.
-
β-Oxidation Assay: a. After treatment, wash the cells with phosphate-buffered saline (PBS). b. Add assay medium containing [1-¹⁴C]palmitic acid to each well and incubate for 2-4 hours at 37°C. c. Stop the reaction by adding perchloric acid. d. Separate the radiolabeled water-soluble products (acetyl-CoA) from the unoxidized fatty acids. e. Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Data Analysis: a. Normalize the radioactivity counts to the total protein content of each sample. b. Express the results as nmol of palmitate oxidized per hour per mg of protein. c. Compare the β-oxidation rates in this compound-treated cells to the vehicle-treated control.
Protocol 2: In Vivo Evaluation of this compound on Glucose Tolerance in a Diet-Induced Obesity Mouse Model
Objective: To assess the impact of this compound on glucose homeostasis in an in vivo model of metabolic dysfunction.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and glucose test strips
-
D-glucose solution for oral glucose tolerance test (OGTT)
Procedure:
-
Animal Model: a. Induce obesity and insulin resistance by feeding mice a high-fat diet for 8-12 weeks. b. Maintain a control group on a standard chow diet.
-
Treatment: a. Randomly assign HFD-fed mice to receive either vehicle or this compound (e.g., 10-50 mg/kg/day) via oral gavage for 2-4 weeks.
-
Oral Glucose Tolerance Test (OGTT): a. Fast the mice for 6 hours. b. Measure baseline blood glucose from the tail vein (t=0). c. Administer an oral gavage of D-glucose (2 g/kg body weight). d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: a. Plot the blood glucose concentration over time for each group. b. Calculate the area under the curve (AUC) for the OGTT. c. Compare the AUC values between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]
- 3. The Functionality of the Cysteinyl Leukotriene Receptor 1 (CysLTR1) in the Lung by Metabolomics Analysis of Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptor 1 regulates cellular glucose levels in human retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Montelukast and irbesartan ameliorate metabolic and hepatic disorders in fructose-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Leukotrienes as a Therapeutic Strategy to Prevent Comorbidities Associated with Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the safety and efficacy of the leukotriene receptor antagonist montelukast as adjuvant therapy in obese patients with type 2 diabetes mellitus: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RG-7152 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG-7152, focusing on its aqueous solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and experimental use of this compound, with a focus on its solubility in aqueous solutions.
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended solvents?
A1: this compound, like many small molecule inhibitors, is presumed to have low aqueous solubility. For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For final aqueous experimental media, it is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent effects on the biological system. If precipitation occurs upon dilution into your aqueous buffer, consider the troubleshooting steps outlined below.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting strategies:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Optimize Solvent Concentration: While minimizing the organic solvent is important, ensure you are using a concentration that can maintain the solubility of this compound at your desired working concentration.
-
Use a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Employ Excipients: For formulation development, consider using solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or formulating as a solid dispersion. These can encapsulate the drug and improve its apparent solubility.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate and create a more uniform dispersion.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If this compound has ionizable groups, adjusting the pH of your buffer may improve its solubility.
Q3: How can I determine the aqueous solubility of this compound in my specific buffer system?
A3: You can determine the kinetic or thermodynamic solubility of this compound using established protocols. A detailed experimental workflow for these assays is provided in the "Experimental Protocols" section of this guide. These assays will help you quantify the maximum soluble concentration of this compound under your specific experimental conditions.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic Solubility is the concentration of a compound that dissolves in a given time under specific conditions, starting from a concentrated stock solution (usually in DMSO). It reflects the solubility of the amorphous form and is often higher than thermodynamic solubility. It is a high-throughput method suitable for early drug discovery.
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution. It is a more time-consuming measurement but provides a more accurate and fundamental value for formulation and development.
For initial experiments and screening, kinetic solubility is often sufficient. For formulation development and biopharmaceutical characterization, thermodynamic solubility is essential.
Quantitative Data Summary
While specific experimental solubility data for this compound is not publicly available, the following table provides a representative example of how to present such data once determined. This illustrates the expected low aqueous solubility and the potential for improvement with different formulation strategies.
| Parameter | Condition | Solubility (µg/mL) | Molar Solubility (µM) |
| Kinetic Solubility | PBS, pH 7.4, 1% DMSO | 5.2 | 14.4 |
| Thermodynamic Solubility | Water, 25°C | 1.8 | 5.0 |
| Thermodynamic Solubility | PBS, pH 7.4, 25°C | 2.5 | 6.9 |
| Formulation A | 5% HP-β-CD in Water | 25.7 | 71.1 |
| Formulation B | 0.1% Tween® 80 in PBS | 15.3 | 42.3 |
Note: The molecular weight of this compound is 361.4 g/mol .
Experimental Protocols
Kinetic Solubility Assay (Shake-Flask Method)
This protocol outlines a common method for determining the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader or HPLC-UV
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dispense into Plate: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the wells of a 96-well plate in triplicate.
-
Add Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well. The final DMSO concentration will be 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the absorbance of the solutions in a UV-Vis plate reader at the λmax of this compound. Alternatively, analyze the concentration of the clear supernatant by HPLC-UV after centrifugation to pellet any precipitate.
-
Data Analysis: The highest concentration that does not show precipitation is considered the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.
Materials:
-
Solid this compound powder
-
Aqueous buffer (e.g., water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add Excess Solid: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the aqueous buffer.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., methanol (B129727) or acetonitrile) and determine the concentration of this compound using a validated HPLC-UV method with a standard curve.
Visualizations
Leukotriene D4 Signaling Pathway
This compound is an antagonist of the leukotriene D4 (LTD4) receptor (CysLT1R), which is a G-protein coupled receptor. The following diagram illustrates the signaling pathway that is inhibited by this compound.
Caption: this compound inhibits the LTD4-mediated signaling cascade.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the solubility of this compound.
Technical Support Center: Optimizing RG-7152 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of RG-7152, a leukotriene D4 antagonist, in cell culture experiments. Due to the limited publicly available data specific to this compound, this guide leverages information from functionally similar and well-characterized cysteinyl leukotriene 1 (CysLT1) receptor antagonists, such as Montelukast, Zafirlukast (B1683622), and Pranlukast (B1678047), to provide representative protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a leukotriene D4 (LTD4) antagonist.[1] It functions by competitively blocking the cysteinyl leukotriene 1 (CysLT1) receptor. This prevents the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent inflammatory mediators, thereby inhibiting downstream signaling pathways involved in inflammation, cell migration, and proliferation.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Based on data from other CysLT1 receptor antagonists like Montelukast and Pranlukast, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro applications. For instance, Pranlukast has shown IC50 values for inhibiting LTD4-evoked effects at 0.3 µM.[2][3][] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For example, Montelukast sodium can be dissolved in DMSO at a concentration of 100 mg/mL.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a certified-grade solvent, aliquot it into single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I be sure the observed effects are specific to CysLT1 receptor antagonism?
A4: To confirm on-target effects, consider including the following controls in your experiment:
-
A vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
A positive control: Use a known CysLT1 receptor agonist, like LTD4, to induce the effect you are trying to inhibit.
-
A structurally unrelated CysLT1 receptor antagonist: If available, use another antagonist with a different chemical structure to see if it produces a similar biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your cell system. 2. Low CysLT1 receptor expression: The cell line you are using may not express the CysLT1 receptor at a sufficient level. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response study with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Verify CysLT1 receptor expression in your cell line using techniques like qPCR or Western blotting. 3. Use a fresh aliquot of this compound and ensure proper storage conditions. |
| High cell death or toxicity | 1. Concentration too high: The concentration of this compound may be cytotoxic to your cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration of this compound. Use concentrations below this threshold for your functional assays. 2. Ensure the final solvent concentration is typically below 0.1% and is consistent across all treatment groups, including the vehicle control. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment. 2. Inconsistent compound preparation: Errors in preparing dilutions can lead to variability. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Calibrate pipettes regularly. |
Data on CysLT1 Receptor Antagonists in Cell Culture
The following tables summarize quantitative data from studies using well-characterized CysLT1 receptor antagonists. This data can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Concentrations (IC50) of CysLT1 Receptor Antagonists
| Compound | Assay | Cell Type/System | IC50 Value |
| Pranlukast | Inhibition of LTD4-evoked sulfate (B86663) output | Guinea-pig trachea | 0.3 µM[2][3][] |
| Zafirlukast | Inhibition of LTD4-evoked sulfate output | Guinea-pig trachea | 0.6 µM[3] |
| Montelukast | Inhibition of LTD4-induced calcium mobilization | HEK293 cells expressing CysLT1 | 0.31 µM[5] |
Table 2: Effective Concentrations of CysLT1 Receptor Antagonists in Functional Assays
| Compound | Assay | Cell Line | Concentration | Observed Effect |
| Montelukast | Cell Adhesion | HCT-116 | 25 µM | 76% decrease in adherent cells[6] |
| Zafirlukast | Cell Adhesion | HCT-116 | 50 µM | 28% decrease in adherent cells[6] |
| Pranlukast | Inhibition of ovalbumin-induced secretion | Sensitized guinea-pig trachea | 5 µM | 70% inhibition[2][7] |
| Zafirlukast | Inhibition of ovalbumin-induced secretion | Sensitized guinea-pig trachea | 5 µM | 65% inhibition[2] |
| Montelukast | Inhibition of CysLT production | Human PBMCs | 10 µM | Inhibition in a subset of patients[8] |
| Zafirlukast | Inhibition of ROS generation | Human PMNs | 20-60 µg/mL | Significant dose-dependent inhibition[9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the target cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on cell migration.
Materials:
-
Target cell line
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound
-
P200 pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile P200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing different concentrations of this compound (determined from the viability assay) or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points for each condition. The rate of migration can be quantified by measuring the change in the wound area over time.
Visualizations
Cysteinyl Leukotriene (CysLT1) Receptor Signaling Pathway
Caption: CysLT1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pranlukast | Leukotriene Receptor | LTR | IL Receptor | TargetMol [targetmol.com]
- 8. Montelukast inhibits interleukin-5 mRNA expression and cysteinyl leukotriene production in ragweed and mite-stimulated peripheral blood mononuclear cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of zafirlukast on the function of humanpolymorphonuclear neutrophil leukocytes in asthmatic patients: A prospective, controlled, in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Experiments for RG-XXXX
Disclaimer: Publicly available information regarding in vivo experiments for a compound designated "RG-7152" is limited. The following technical support guide is a comprehensive template designed for a hypothetical molecule, RG-XXXX , a novel kinase inhibitor. This guide can be adapted by researchers and drug development professionals for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RG-XXXX?
A1: RG-XXXX is a potent and selective inhibitor of the novel kinase, Kinase-Y. By binding to the ATP-binding pocket of Kinase-Y, RG-XXXX blocks its downstream signaling cascade, which is implicated in tumor cell proliferation and survival.
Q2: What are the recommended in vivo models for evaluating the efficacy of RG-XXXX?
A2: The choice of in vivo model will depend on the specific research question. For general efficacy studies, we recommend using human tumor xenograft models in immunocompromised mice (e.g., NOD/SCID or NSG). For studies investigating the interaction of RG-XXXX with the immune system, syngeneic tumor models in immunocompetent mice are more appropriate.
Q3: What is the recommended formulation and route of administration for RG-XXXX in mice?
A3: RG-XXXX can be formulated as a suspension in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The recommended route of administration is oral gavage (PO).
Troubleshooting Guide
Issue 1: Poor oral bioavailability of RG-XXXX in mice.
-
Question: We are observing low plasma concentrations of RG-XXXX after oral administration. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Improper Formulation: Ensure the compound is a homogenous suspension. Sonication of the formulation immediately before administration is recommended.
-
Fasting State: Administering RG-XXXX to fasted mice can sometimes improve absorption.
-
Vehicle Compatibility: While the recommended vehicle is generally well-tolerated, you may consider testing alternative vehicles such as PEG400 or a solution in 10% DMSO/90% corn oil, if solubility allows.
-
P-glycoprotein (P-gp) Efflux: RG-XXXX may be a substrate for efflux transporters like P-gp in the gut. Co-administration with a P-gp inhibitor, such as verapamil, can be explored to test this hypothesis.
-
Issue 2: Lack of tumor growth inhibition in xenograft models.
-
Question: Our xenograft tumors are not responding to RG-XXXX treatment at the recommended dose. What are the potential reasons?
-
Answer:
-
Sub-optimal Dosing Regimen: The dosing frequency may not be optimal for maintaining therapeutic concentrations. Consider increasing the dosing frequency (e.g., from once daily to twice daily) or the dose level.
-
Tumor Model Resistance: The chosen cell line for the xenograft may have intrinsic or acquired resistance to RG-XXXX. Confirm the in vitro sensitivity of the cell line to RG-XXXX.
-
Target Engagement: It is crucial to confirm that RG-XXXX is reaching the tumor and inhibiting its target, Kinase-Y. A pharmacodynamic (PD) study to measure the levels of a downstream biomarker in the tumor tissue is highly recommended.
-
Quantitative Data Summary
Table 1: In Vitro Potency of RG-XXXX against a Panel of Kinases
| Kinase | IC50 (nM) |
| Kinase-Y | 5 |
| Kinase-A | >10,000 |
| Kinase-B | >10,000 |
| Kinase-C | 8,500 |
Table 2: Pharmacokinetic Parameters of RG-XXXX in Mice Following a Single Oral Dose of 10 mg/kg
| Parameter | Value |
| Cmax | 1.2 µM |
| Tmax | 2 hours |
| AUC(0-24) | 8.4 µM*h |
| Half-life | 4.5 hours |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Study in NOD/SCID Mice
-
Cell Culture: Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of 6-8 week old female NOD/SCID mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration: Administer RG-XXXX (formulated as described above) or vehicle control by oral gavage at the desired dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
Visualizations
Caption: RG-XXXX inhibits the Kinase-Y signaling pathway.
Caption: Workflow for an in vivo xenograft efficacy study.
Preventing RG-7152 degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with RG-7152, a tetrazolyl-substituted leukotriene D4 (LTD4) receptor antagonist. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the stability and integrity of this compound in your experimental setups, leading to reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that, upon binding to their receptors, trigger pathways leading to bronchoconstriction and inflammatory responses. This compound competitively binds to the CysLT1 receptor, blocking the action of LTD4 and thereby inhibiting the downstream signaling cascade.
Q2: What are the primary causes of this compound degradation in experimental settings?
A2: As a tetrazolyl-substituted compound, this compound may be susceptible to degradation under certain conditions. The primary concerns are:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the cleavage of the tetrazole ring.[1][2][3][4] It is crucial to protect this compound solutions from light.
-
Thermal Degradation: Elevated temperatures can promote the decomposition of the tetrazole moiety.[5][6] Proper storage at recommended temperatures is essential.
-
Oxidative Stress: The presence of strong oxidizing agents in the experimental system could potentially lead to the degradation of this compound, as has been observed with leukotrienes themselves.[7][8][9][10][11]
-
Extreme pH: Although generally stable, prolonged exposure to highly acidic or basic conditions may affect the integrity of the molecule.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the stability of this compound, follow these guidelines for stock solution preparation and storage:
-
Solvent Selection: Use a high-quality, anhydrous solvent as recommended on the product datasheet, typically DMSO for initial stock solutions.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. The final solvent concentration in your assay should typically be less than 0.5% to avoid off-target effects.
-
Storage: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect vials from light by using amber tubes or wrapping them in foil.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the issue?
A4: Inconsistent results in cell-based assays can stem from several factors:
-
Compound Instability: Ensure that your stock solutions are properly stored and that you are preparing fresh dilutions for each experiment.
-
Solubility Issues: this compound may have limited aqueous solubility. Visually inspect your working solutions for any precipitation. If solubility is an issue, consider using a formulation with a low concentration of a non-ionic surfactant.
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variability.[12]
Troubleshooting Guides
Issue 1: Loss of this compound Potency Over Time
| Possible Cause | Recommended Solution |
| Degradation of stock solution | Prepare fresh stock solutions from powder. Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles. Always store at -80°C and protect from light. |
| Instability in assay medium | Prepare fresh working dilutions of this compound immediately before use. Minimize the time the compound spends in aqueous buffer at room temperature or 37°C before being added to the cells. |
| Photodegradation | Work with this compound under low-light conditions. Use amber-colored tubes and plates, or cover them with foil. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Recommended Solution |
| Inaccurate pipetting of a viscous stock solution | Allow DMSO stock solutions to fully thaw and equilibrate to room temperature before use. Use positive displacement pipettes for highly viscous solutions. |
| Precipitation of this compound in aqueous media | Ensure the final concentration of DMSO is low (e.g., <0.5%). Visually inspect for precipitates after dilution. Consider pre-warming the assay medium before adding the compound. |
| Inconsistent cell seeding | Use a calibrated multichannel pipette for cell seeding. Ensure a homogenous cell suspension before plating. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain a humidified environment. |
Data Presentation
The following tables provide representative data on the stability of tetrazole-containing compounds under various conditions. While specific data for this compound is not publicly available, these tables offer a general guideline for experimental design.
Table 1: General Thermal Stability of Tetrazole-Containing Compounds
| Condition | Incubation Time | Approximate Percent Degradation |
| -80°C in DMSO | 1 year | < 1% |
| -20°C in DMSO | 6 months | < 5% |
| 4°C in Aqueous Buffer | 24 hours | 5-10% |
| Room Temperature in Aqueous Buffer | 8 hours | 10-20% |
| 37°C in Aqueous Buffer | 4 hours | > 20% |
Table 2: General Photostability of Tetrazole-Containing Compounds in Solution
| Light Condition | Exposure Time | Approximate Percent Degradation |
| Ambient lab light | 24 hours | 5-15% |
| Direct sunlight | 1 hour | > 50% |
| UV light (365 nm) | 30 minutes | > 90% |
Mandatory Visualizations
Workflow for evaluating this compound stability.
Leukotriene D4 signaling and this compound's point of action.
Experimental Protocols
Protocol 1: Calcium Flux Assay for Measuring this compound Antagonism
This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular calcium triggered by the agonist, LTD4.
Materials:
-
Cells stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Leukotriene D4 (LTD4)
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities
Procedure:
-
Cell Seeding: Seed the CysLT1-expressing cells into the multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES buffer.
-
Remove the growth medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS/HEPES buffer at a concentration that is 2x the final desired concentration.
-
Include a vehicle control (e.g., 0.1% DMSO in buffer).
-
-
Assay Measurement:
-
Place the dye-loaded cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions (or vehicle) to the wells and incubate for 15-30 minutes.
-
Add a pre-determined concentration of LTD4 (typically the EC80) to all wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with no LTD4 addition (100% inhibition).
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the CysLT1 receptor
-
[3H]-LTD4 (radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 5 mM CaCl2)
-
Non-specific binding control (a high concentration of an unlabeled CysLT1 antagonist)
-
96-well plates
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-LTD4 (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Non-specific binding control, [3H]-LTD4, and cell membranes.
-
Competition: Serial dilutions of this compound, [3H]-LTD4, and cell membranes.
-
-
Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Determine the IC50 value from the resulting curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis [ouci.dntb.gov.ua]
- 5. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol-induced inhibition of leukotriene degradation by omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of leukotrienes at the omega end: demonstration of a receptor for the 20-hydroxy derivative of leukotriene B4 on human neutrophils and implications for the analysis of leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative degradation of leukotriene C4 by human monocytes and monocyte- derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative degradation of leukotriene C4 by human monocytes and monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of leukotrienes at the omega end: demonstration of a receptor for the 20-hydroxy derivative of leukotriene B4 on human neutrophils and implications for the analysis of leukotriene receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellgs.com [cellgs.com]
Technical Support Center: Aerospray® Hematology Pro Slide Stainer/Cytocentrifuge (Model RG-7152)
Disclaimer: Initial research for "RG-7152" as a research compound did not yield relevant results. However, extensive information was found for the Aerospray® Hematology Pro Slide Stainer/Cytocentrifuge, Model 7152. This technical support guide focuses on this instrument, which is widely used by researchers, scientists, and drug development professionals.
This guide provides troubleshooting information, frequently asked questions (FAQs), and key protocols to assist users in their experiments with the Aerospray® 7152.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Aerospray® 7152?
The Aerospray® Hematology Pro Slide Stainer/Cytocentrifuge (Model 7152) is a dual-purpose, microprocessor-controlled system designed for staining microscope slides with blood or other body fluid specimens and for cell preparation through cytocentrifugation.[1] It automates the staining process using atomizing spray nozzles that apply fresh reagents to slides mounted in a rotating carousel.[1]
Q2: What staining methods are available on the Aerospray® 7152?
The instrument offers several staining options, including a Rapid stain mode, a longer Wright-Giemsa mode, and a May Grünwald Giemsa (MGG) mode.[1][2] A fully programmable Custom stain mode is also available to tailor staining to individual preferences.[1][2]
Q3: What is the slide capacity and throughput of the Aerospray® 7152?
The stainer can accommodate a 12-slide or an optional 30-slide carousel.[2][3] With a cycle time as short as 5 minutes, it can process more than 115 slides per hour with the 12-slide carousel and up to 288 slides per hour with the 30-slide carousel.[2][3]
Q4: Can the Aerospray® 7152 be used for cytocentrifugation?
Yes, with the optional Cytopro® Rotor, the Aerospray® stainer can be converted into a superb cytocentrifuge with an eight-slide capacity.[2][4]
Q5: How does the instrument prevent cross-contamination?
The patented Aerospray® technology uses atomizing spray nozzles to apply fresh reagents for each slide.[2] This ensures that specimens only come into contact with fresh stain, eliminating the risk of cross-contamination.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the operation of the Aerospray® 7152.
| Issue/Error Message | Possible Cause(s) | Recommended Solution(s) |
| No power when switched on | - No power from the facility outlet.- Power cord is not properly connected. | - Check the facility's power outlet.- Ensure the power cord is securely connected to the instrument and the outlet.[5][6] |
| "Lid Not Shut" error message | The lid is not fully closed or latched. | Verify that the lid is completely closed and latched.[5][6] |
| Abnormal staining on all slides | - Incorrect carousel capacity programmed.- Fixative setting is too low.- Blood smears are not completely dry. | - Ensure the programmed number of slides matches the number in the carousel.- Increase the fixation setting to "High."- Make sure blood smears are thoroughly dry before staining.[5][6] |
| Reagent leaks | Internal problem with tubing or connections. | This may indicate a serious internal issue. Stop using the instrument and contact your ELITechGroup representative or qualified service personnel.[5][6] |
| Inconsistent spray patterns | Nozzle obstruction. | Perform a slide pattern test to check for inconsistent spray. If an issue is detected, follow the nozzle cleaning procedure.[7] |
| Carousel position sensor issue | Electronic malfunction. | Stop the current cycle. If the problem persists, contact your dealer or ELITechGroup for assistance.[5] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the Aerospray® 7152.
Experimental Protocols
Standard Staining Procedure
-
Load Slides: Place the microscope slides into the carousel with the labels facing outward and the specimens oriented clockwise.[5] Use blank slides in any empty positions to prevent overspray.[5]
-
Select Program: From the touchscreen display, select the desired staining program (e.g., Rapid Wright-Giemsa, Wright-Giemsa, MGG, or a custom program).[2]
-
Initiate Staining: Close the lid and press the "Start" or "Load Slides" button to begin the staining cycle.[5]
-
Automated Process: The instrument will proceed with the automated cycle of fixation (if programmed), reagent application, and slide drying.
-
Unload Slides: Once the cycle is complete, the instrument will indicate that it is finished. Open the lid and carefully remove the stained and dried slides.
Nozzle Cleaning Procedure
This procedure should be performed if you experience poor staining quality or nozzle obstruction.
-
Prepare Cleaning Solution: Use the recommended Aerospray® Nozzle Cleaning Solution (e.g., SS-029).[4]
-
Disassemble Nozzle: Carefully remove the nozzle connected to the affected reagent line. Disassemble the nozzle parts, taking care not to lose any components.
-
Clean Nozzle Parts: Immerse the metal nozzle parts in the cleaning solution. Use the provided cleaning kit to clear any blockages from the nozzle orifice.
-
Rinse and Reassemble: Thoroughly rinse the nozzle parts with methanol (B129727) or ethanol (B145695) and reassemble the nozzle.
-
Perform Manual Prime: Reinstall the nozzle and perform a manual prime to ensure proper reagent flow.[6]
Preventive Maintenance: Weekly Volume Test
-
Access Maintenance Menu: From the main screen, navigate to the "Maintenance" menu.
-
Select Volume Test: Choose the "Volume Test" option.[6]
-
Perform Test: Hold a volume test tube over the selected nozzle and follow the on-screen instructions to dispense the reagent for the specified time.
-
Verify Volume: Check if the dispensed volume is within the expected range as specified in the user manual. This ensures the pumps are working correctly.
Quantitative Data Summary
The following table summarizes the characteristics of the preset staining modes available on the Aerospray® 7152.
| Staining Program | Time (minutes) | Cost per Slide (cents)* | Key Characteristics |
| Rapid | 3.2 - 6.7 | 2.8 - 5.4 | Uses concentrate stain only; fast and economical, but may require higher carousel maintenance.[8] |
| Wright Giemsa | 5.4 - 9.2 | 5.0 - 8.2 | Minimal concentrate stain step with main staining in the dilute step; provides excellent staining of all cell components.[8] |
| MG Giemsa | 6.8 - 10.6 | 7.3 - 11.0 | A combination of concentrate and dilute stains, resulting in excellent staining.[8] |
| Custom | 6.3 - 9.7 | 5.9 - 8.8 | Fully programmable, combining features of MG Giemsa and Wright Giemsa.[8] |
*Costs are based on 2016 US list prices and may vary. Time windows vary based on intensity settings.[8]
Signaling Pathways and Experimental Workflows
Aerospray® Staining Process Workflow
The following diagram illustrates the general workflow of the automated staining process in the Aerospray® 7152.
Caption: General workflow of the Aerospray® 7152 staining process.
References
- 1. aerospraystaining.com [aerospraystaining.com]
- 2. scribd.com [scribd.com]
- 3. Aerospray Hematology Pro Slide Stainer | Biosystems Switzerland AG [biosystems.ch]
- 4. aerospraystaining.com [aerospraystaining.com]
- 5. c4ebc244-dc8f-4cb3-8a9c-9511a5c12dbd.usrfiles.com [c4ebc244-dc8f-4cb3-8a9c-9511a5c12dbd.usrfiles.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. youtube.com [youtube.com]
- 8. daiscientific.com [daiscientific.com]
How to minimize off-target effects of RG-7152
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the potential off-target effects of RG-7152. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a leukotriene D4 antagonist, primarily used for its anti-asthmatic properties in research settings.[1] Its intended action is to block the activity of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma.[2]
Q2: Are there any known off-target effects of this compound?
Yes. Preclinical studies have shown that this compound can act as a peroxisome proliferator in hepatocytes of certain species.[3] This can lead to the induction of peroxisomal β-oxidation and an increase in peroxisome bifunctional enzymes (PBEs).[3] This effect is not observed in all species.[3]
Q3: What are the potential consequences of peroxisome proliferation?
Peroxisome proliferation can lead to hepatotoxicity, including liver enlargement and an increased risk of liver tumors with chronic exposure in susceptible species. It is a critical parameter to monitor in preclinical safety and toxicology studies.
Q4: Are there other potential side effects associated with the class of drugs to which this compound belongs?
As a leukotriene receptor antagonist, this compound belongs to a class of drugs that have been associated with a range of adverse drug reactions in clinical use. These include neuropsychiatric disorders (such as anxiety, sleep disturbances, and mood changes), gastrointestinal issues, and headaches.[4][5][6] While these are clinical observations, they suggest potential for broader biological effects that researchers should be aware of.
Troubleshooting Guide
Issue 1: Unexpected Hepatotoxicity or Altered Lipid Metabolism in Animal Models
Possible Cause:
This could be due to the off-target effect of this compound as a peroxisome proliferator, particularly in rodent models.[3]
Solutions:
-
Species Selection: Be aware of the species-specific differences in the peroxisome proliferation response to this compound. Rats and mice are known to be sensitive, while dogs appear to be resistant.[3] Consider using a less responsive species for your experiments if the research question allows.
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the lowest effective dose of this compound for your on-target endpoint, while minimizing off-target peroxisome proliferation.
-
Biomarker Monitoring: Routinely monitor biomarkers of liver function (e.g., ALT, AST) and peroxisome proliferation (e.g., PBE levels, β-oxidation activity) in your experimental animals.
Issue 2: Unexplained Behavioral Changes or Neurological Effects in In Vivo Studies
Possible Cause:
While not directly documented for this compound, the class of leukotriene receptor antagonists has been associated with neuropsychiatric effects.[4][5]
Solutions:
-
Careful Observation: Implement a detailed behavioral monitoring plan for your in vivo studies to systematically document any changes in activity, anxiety levels, or sleep patterns.
-
Control Groups: Ensure your study includes appropriate vehicle control groups to differentiate drug-induced effects from other experimental variables.
-
Consider Alternative Compounds: If behavioral effects confound your study's primary endpoints, you may need to consider using a different leukotriene D4 antagonist with a more favorable preclinical safety profile, if available.
Data Presentation
Table 1: Species-Specific Peroxisome Proliferation Induced by this compound
| Species | Peroxisome Proliferation Activity | Reference |
| Rat | Significant induction of PBEs and β-oxidation | [3] |
| Mouse | Significant induction of PBEs and β-oxidation | [3] |
| Guinea Pig | Minor effects observed | [3] |
| Monkey | Minor effects observed | [3] |
| Dog | No effect observed | [3] |
Table 2: Hypothetical Selectivity Profile of this compound
The following data is for illustrative purposes to demonstrate the concept of a selectivity panel and is not based on published data for this compound.
| Target | IC50 (nM) | Fold Selectivity (vs. Leukotriene D4 Receptor) |
| Leukotriene D4 Receptor (On-Target) | 1.5 | - |
| Leukotriene B4 Receptor | >10,000 | >6667 |
| Prostaglandin E2 Receptor | 8,500 | 5667 |
| Thromboxane A2 Receptor | >10,000 | >6667 |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | 750 | 500 |
Experimental Protocols
Protocol 1: Assessment of Peroxisome Proliferation in Rat Hepatocytes
-
Cell Culture: Isolate primary hepatocytes from male Sprague-Dawley rats. Culture the cells in Williams' Medium E supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Treatment: After 24 hours of incubation, treat the hepatocytes with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a positive control (e.g., clofibric acid) for 48 hours.
-
Measurement of Peroxisomal β-Oxidation:
-
Harvest the cells and prepare a cell lysate.
-
Measure the rate of palmitoyl-CoA oxidation using a spectrophotometric assay that monitors the reduction of NAD+.
-
-
Western Blot for Peroxisome Bifunctional Enzyme (PBE):
-
Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for rat PBE.
-
Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using a chemiluminescent substrate.
-
Normalize PBE levels to a loading control such as GAPDH.
-
Protocol 2: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Panel: Utilize a commercial kinase profiling service that offers a panel of a wide range of human kinases (e.g., >400 kinases).
-
Binding Assays: The service will typically perform competitive binding assays where this compound is tested for its ability to displace a high-affinity radiolabeled ligand from each kinase in the panel.
-
Data Analysis: The results are usually provided as the percent inhibition at a specific concentration of this compound (e.g., 10 µM). For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve should be generated to determine the IC50 value.
Visualizations
Caption: Off-target activation of PPARα by this compound leading to peroxisome proliferation.
Caption: A preclinical workflow to identify and address potential off-target effects.
References
- 1. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]
- 2. litfl.com [litfl.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adverse drug reactions of leukotriene receptor antagonists in children with asthma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse drug reactions of leukotriene receptor antagonists in children with asthma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side Effects of Leukotriene Receptor Antagonists in Asthmatic Children - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RG-7152 Stability and Storage
This technical support center provides guidance on the stability and storage of the research compound RG-7152. The information presented here is based on general principles for small molecule drug development and industry best practices. It is crucial to perform compound-specific stability studies to determine the precise shelf-life and optimal storage conditions for this compound in your specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage of this compound, it is recommended to store the compound as a powder at -20°C for up to three years. If this compound is dissolved in a solvent, it should be stored at -80°C for a duration of up to one year.[1] For short-term storage, such as in-use solutions, it is advisable to keep them at 2-8°C and use them as quickly as possible. Always refer to the Certificate of Analysis (CoA) provided with your specific lot of this compound for the most accurate storage recommendations.
Q2: How should this compound be handled during experiments?
This compound should be handled in a well-ventilated area.[2] For compounds of unknown photosensitivity, it is prudent to protect solutions from light. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent results can indeed be a consequence of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, or incompatible solvent systems can lead to the degradation of this compound. It is recommended to prepare fresh solutions for each experiment from a properly stored stock. If you suspect degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to assess the purity of your compound.
Q4: What are "forced degradation" studies, and are they necessary for my research with this compound?
Forced degradation, or stress testing, involves exposing a compound to harsh conditions to accelerate its decomposition.[3][4] These studies are crucial in drug development to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[3][4][5] For basic research, while extensive forced degradation studies may not be necessary, understanding the compound's general stability to acid, base, oxidation, heat, and light can prevent experimental artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or no biological activity | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare a fresh solution from a new aliquot. 3. Assess the purity of the compound using a suitable analytical method like HPLC. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | 1. Compare the chromatogram to a reference standard. 2. Investigate potential stressors in your experimental workflow (e.g., pH of the buffer, exposure to light). 3. Perform a preliminary forced degradation study to identify potential degradants. |
| Precipitation of the compound in solution | Poor solubility or compound degradation leading to less soluble products. | 1. Confirm the solubility of this compound in your chosen solvent. 2. Consider using a different solvent or co-solvent system. 3. Ensure the storage temperature is appropriate for the solvent used to prevent freezing out. |
Experimental Protocols & Data Presentation
Stability Testing Conditions
Stability studies for pharmaceutical compounds are typically conducted under conditions defined by the International Council for Harmonisation (ICH) guidelines.[1][6][7][8][9] These conditions simulate storage in different climatic zones.
Table 1: ICH Standard Stability Testing Conditions [1][7][8][9]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 months | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on a compound like this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[12]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[12]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[12]
-
Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 80°C).[10]
-
Photostability: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Table 2: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 8 days |
| Thermal (Solid) | Dry Heat | 80°C | 24 - 72 hours |
| Thermal (Solution) | Dry Heat | 80°C | 24 - 72 hours |
| Photostability | UV/Visible Light | Room Temperature | Per ICH Q1B |
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.[13][14]
Typical Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is often used to assess peak purity.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. pharmaacademias.com [pharmaacademias.com]
- 8. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Addressing RG-7112 (Nutlin-3a analog) Toxicity in Cell-Based Assays
Disclaimer: Initial searches for "RG-7152" did not yield specific information. However, extensive data is available for a similarly named compound, RG-7112 , a potent MDM2 antagonist. This technical support guide has been developed based on the properties and mechanism of action of RG-7112, assuming it is the compound of interest.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address potential issues encountered when working with the MDM2 inhibitor RG-7112 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RG-7112?
A1: RG-7112 is a small molecule inhibitor that belongs to the nutlin family. It functions by disrupting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1][2] In cancer cells with wild-type p53, this inhibition leads to the stabilization and activation of p53, resulting in cell-cycle arrest and apoptosis.[2]
Q2: I am observing high levels of cell death in my cancer cell line. Is this expected?
A2: Yes, for cancer cell lines with wild-type p53, significant cell death is the expected on-target effect of RG-7112. The compound is designed to reactivate the p53 pathway, which in turn induces apoptosis in tumor cells.[2] However, it is crucial to distinguish this intended cytotoxic effect from non-specific or off-target toxicity.
Q3: How can I differentiate between on-target cytotoxicity and off-target toxicity?
A3: To confirm that the observed cell death is due to the intended mechanism of action, you can perform several experiments. Firstly, test RG-7112 in a cancer cell line with mutated or null p53; these cells should be significantly less sensitive to the compound. Secondly, you can use Western blotting to confirm the upregulation of p53 and its downstream targets, such as p21 and MDM2, following treatment.[1][3]
Q4: What are the potential causes of inconsistent results between experiments?
A4: Inconsistent results can arise from several factors, including variations in cell seeding density, differences in compound exposure time, and the use of high-passage number cell lines which may have genetic drift.[4][5] Ensuring consistent experimental parameters and using low-passage, authenticated cell lines can help improve reproducibility.
Q5: Could the solvent used to dissolve RG-7112 be contributing to toxicity?
A5: Yes, solvents like DMSO can be toxic to cells at higher concentrations. It is recommended to keep the final solvent concentration in the culture medium below 0.5% to minimize its effect.[4][5] Always include a vehicle-only control in your experiments to assess the impact of the solvent on cell viability.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpectedly high cell death at desired concentration | - Inhibitor concentration is too high for the specific cell line.- Solvent (e.g., DMSO) toxicity.[4]- Incorrect assessment of cell viability. | - Perform a dose-response curve to determine the EC50 and optimal working concentration.[4]- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[4][5]- Use multiple, complementary cytotoxicity assays (e.g., MTT and LDH) to confirm results.[4] |
| Inconsistent results between experiments | - Variations in cell seeding density.[5]- Different inhibitor exposure times.[5]- Cell line instability or high passage number. | - Optimize and standardize cell seeding density for each cell line.[5]- Strictly control the duration of inhibitor exposure.[5]- Use low-passage, authenticated cell lines. |
| Cell morphology changes not correlated with apoptosis | - Off-target effects of the inhibitor.- Induction of other cellular stress responses. | - Investigate potential off-target interactions.[4]- Assess markers of cellular stress (e.g., heat shock proteins).- Consider if the inhibitor is inducing a different cell death pathway, such as necrosis or autophagy. |
| Low or no response in a p53 wild-type cell line | - Poor compound solubility or stability.- Inactive compound.- Cell line misidentification or mutation of p53 pathway components. | - Visually inspect the compound stock and working solutions for precipitates. Prepare fresh dilutions for each experiment.[5]- Verify the activity of the compound with appropriate positive controls.- Authenticate the cell line and check the status of the p53 pathway. |
Quantitative Data Summary
The following table provides an example of expected cytotoxic activity of an MDM2 inhibitor like RG-7112 in various cancer cell lines. Note: These are representative values and actual IC50s should be determined experimentally for your specific cell line and conditions.
| Cell Line | p53 Status | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| SJSA-1 (Osteosarcoma) | Wild-Type | Cell Viability | 72 | 0.1 - 0.5 |
| MCF7 (Breast Cancer) | Wild-Type | Cell Viability | 72 | 0.5 - 2.0 |
| HCT116 (Colon Cancer) | Wild-Type | Cell Viability | 72 | 0.2 - 1.0 |
| SW480 (Colon Cancer) | Mutant | Cell Viability | 72 | > 20 |
| PC-3 (Prostate Cancer) | Null | Cell Viability | 72 | > 20 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of RG-7112 (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically contains a luminogenic substrate for caspase-3 and -7.
-
Reagent Addition: Add the caspase-3/7 reagent to each well of the 96-well plate.
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Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Luminescence Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the vehicle control.
Protocol 3: Western Blot for p53 Pathway Activation
This protocol is used to detect the levels of p53 and its downstream target p21.
-
Cell Treatment and Lysis: Seed cells in a 6-well plate, treat with RG-7112 for the desired time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of RG-7112 in p53 wild-type cells.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of RG-7152 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges related to the bioavailability of RG-7152 in animal models. Given that this compound is a leukotriene D4 antagonist with potential for use in asthma studies, optimizing its systemic exposure is critical for preclinical efficacy and toxicology assessment.[1] The following information is curated to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an antagonist of the leukotriene D4 receptor, indicating its potential as an anti-asthmatic agent.[1] For many investigational compounds, poor aqueous solubility and extensive first-pass metabolism are common hurdles that can lead to low and variable bioavailability.[2] This can result in insufficient drug concentration at the target site, leading to inconclusive or misleading results in animal studies.
Q2: What are the initial steps to consider if we observe low oral bioavailability of this compound in our animal model?
If you are observing low oral bioavailability, a systematic approach is recommended. First, characterize the physicochemical properties of this compound, such as its aqueous solubility and permeability. According to the Biopharmaceutics Classification System (BCS), solubility and permeability are key parameters governing oral drug absorption. Concurrently, investigate potential metabolic instability using in vitro methods such as liver microsomes or S9 fractions. This initial assessment will help identify the primary barrier to absorption.
Q3: What are some common formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[2][3] These can be broadly categorized as:
-
Physical Modifications:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5]
-
Lipid Nanoparticles: Encapsulating the drug in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve solubility and facilitate lymphatic absorption, bypassing first-pass metabolism.[6]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[3]
-
Prodrugs: A prodrug is a chemically modified version of the active drug that, after administration, is converted to the parent compound. This approach can be used to overcome poor solubility or extensive metabolism.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor and variable dissolution of this compound in the gastrointestinal tract. Food effects influencing absorption. | 1. Implement a formulation strategy to improve solubility, such as a lipid-based formulation or a solid dispersion. 2. Standardize the feeding schedule of the animals. For some poorly soluble drugs, administration with a high-fat meal can improve absorption.[6] |
| Low Cmax and AUC after oral administration. | Poor aqueous solubility limiting dissolution and absorption. Extensive first-pass metabolism in the liver. | 1. Conduct in vitro dissolution studies with various formulations to identify one with improved release characteristics. 2. Perform in vitro metabolism studies (e.g., with liver microsomes) to assess the metabolic stability of this compound. 3. Consider formulation approaches that promote lymphatic uptake, such as lipid nanoparticles, to bypass the liver.[6] |
| Evidence of drug precipitation in the gastrointestinal tract upon necropsy. | Supersaturation of the drug from an enabling formulation followed by precipitation. | 1. Incorporate precipitation inhibitors into the formulation. 2. Re-evaluate the drug loading in the formulation. 3. Consider a different formulation approach that provides a more stable solubilized state. |
| Discrepancy between in vitro dissolution and in vivo performance. | The in vitro dissolution method does not accurately reflect the in vivo environment. The formulation may be interacting with gastrointestinal contents in an unforeseen way. | 1. Modify the in vitro dissolution medium to better simulate the pH and composition of the gastrointestinal fluids of the animal model. 2. Investigate the potential for interactions with bile salts and other luminal contents. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Selection: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Cremophor EL), and cosolvents (e.g., Transcutol HP, PEG 400) for their ability to solubilize this compound.
-
Formulation Development:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and cosolvent.
-
Add a known amount of this compound to each formulation and vortex until the drug is completely dissolved.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in a relevant aqueous medium and measure the droplet size using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution testing using a USP apparatus II (paddle method) in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
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Dosing:
-
Administer the selected this compound formulation orally via gavage.
-
Include a control group receiving a simple suspension of the drug.
-
If possible, include an intravenous dosing group to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Antagonistic action of this compound on the Leukotriene D4 receptor.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with RG-7152 (Idasanutlin)
Welcome to the technical support center for RG-7152 (Idasanutlin). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Idasanutlin)?
A1: this compound (Idasanutlin) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In cancer cells with wild-type TP53, MDM2 negatively regulates the p53 tumor suppressor protein, leading to its degradation. Idasanutlin (B612072) binds to MDM2 at the p53-binding pocket, preventing this interaction. This stabilizes p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest, apoptosis, and senescence.[4][5][6]
Q2: Is this compound effective in all cancer cell lines?
A2: No. The efficacy of Idasanutlin is primarily dependent on the TP53 status of the cancer cells. It is most effective in cells with wild-type TP53.[7][8] Cells with mutated or deleted TP53 are generally resistant to Idasanutlin's primary on-target effects.[4]
Q3: What are the known off-target effects of this compound?
A3: While highly selective for MDM2, some studies have reported potential p53-independent effects. For instance, at high concentrations, Idasanutlin and other MDM2 antagonists may inhibit the function of the multidrug resistance protein 1 (MDR-1), which is a drug efflux pump.[9] This could lead to unexpected synergistic or antagonistic effects when co-administered with other drugs that are substrates of MDR-1.
Q4: Can cells develop resistance to this compound?
A4: Yes, acquired resistance to Idasanutlin has been observed in vitro.[4][5] The primary mechanism of acquired resistance is the development of mutations in the TP53 gene.[4][5] Prolonged exposure to the drug can select for pre-existing TP53-mutant cells or lead to the de novo generation of TP53 mutations.[4] Other potential resistance mechanisms include alterations in the p53-binding pocket of MDM2 or high levels of MDMX, a positive regulator of MDM2.[7]
Troubleshooting Guides
Issue 1: No or Low p53 Activation in a TP53 Wild-Type Cell Line
Description: You are treating a known TP53 wild-type cell line with Idasanutlin but observe no significant increase in p53 protein levels or its downstream targets (e.g., p21, MDM2) via Western blot or other assays.
| Potential Cause | Troubleshooting Steps |
| Incorrect TP53 Status of Cell Line | Verify the TP53 status of your cell line. Genetic drift can occur in cultured cells over time. Sequence the TP53 gene to confirm its wild-type status. |
| Compound Inactivity | Ensure the proper storage and handling of your Idasanutlin stock solution. Prepare fresh dilutions for each experiment. Test the compound on a well-characterized, sensitive positive control cell line (e.g., SJSA-1) to confirm its activity. |
| Suboptimal Experimental Conditions | Optimize the concentration and treatment duration of Idasanutlin for your specific cell line. Perform a dose-response and time-course experiment. |
| Low MDM2 Expression | Some cell lines may have intrinsically low levels of MDM2, which can dampen the response to MDM2 inhibitors.[10] Assess the baseline MDM2 expression in your cell line. |
| Presence of Inhibitory Factors in Media | Certain components in the cell culture media or serum could potentially interfere with the activity of Idasanutlin. If possible, test the compound in different media formulations. |
Issue 2: High Variability in Cell Viability/Apoptosis Assays
Description: You are observing inconsistent results between replicate wells or experiments when assessing the effect of Idasanutlin on cell viability or apoptosis.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a cell counter to seed a consistent number of cells in each well. Avoid edge effects by not using the outer wells of multi-well plates for experimental samples. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| Assay Interference | Some assay reagents (e.g., MTT, XTT) can be directly affected by the chemical properties of the compound. Run a cell-free control with Idasanutlin and the assay reagents to check for any direct interaction. |
| Heterogeneous Cellular Response | p53 activation can lead to different outcomes in a cell population, including cell cycle arrest, apoptosis, or senescence.[8] A viability assay measuring metabolic activity may not distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.[11] Use multiple assays to assess the cellular response, such as a cell counting assay for proliferation and an Annexin V/PI staining for apoptosis. |
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Description: Idasanutlin shows high potency in your in vitro assays, but the in vivo anti-tumor effect in a xenograft model is less than expected.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics/Bioavailability | While Idasanutlin has an improved pharmacokinetic profile compared to first-generation MDM2 inhibitors, its absorption and distribution in vivo can be a limiting factor. Consider using a different formulation or route of administration. The intravenous prodrug of Idasanutlin, RG7775, was developed to ensure more consistent systemic exposure.[12] |
| Tumor Microenvironment Influence | The tumor microenvironment can influence the response to Idasanutlin. For example, cytokines such as IL-1α and IL-1β have been shown to induce resistance to MDM2 inhibitors in AML models.[10] |
| Development of In Vivo Resistance | As with in vitro models, prolonged treatment in vivo can lead to the selection of TP53-mutant resistant cells.[4][5] |
| On-Target Toxicities | Idasanutlin can cause on-target toxicities in normal tissues, particularly gastrointestinal and hematological toxicities, which may limit the achievable therapeutic dose in vivo.[13] |
Experimental Protocols
Key Experiment: Western Blot for p53 Pathway Activation
Objective: To determine the effect of Idasanutlin on the protein levels of p53 and its downstream targets, p21 and MDM2.
Methodology:
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Cell Culture and Treatment: Seed a TP53 wild-type cancer cell line (e.g., SJSA-1, MCF-7) in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of Idasanutlin (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 8, 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: A dose- and time-dependent increase in the protein levels of p53, p21, and MDM2 should be observed in Idasanutlin-treated cells compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound (Idasanutlin).
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. targetedonc.com [targetedonc.com]
Technical Support Center: RG-7152 Vehicle Selection for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the appropriate vehicle selection for in vivo studies involving RG-7152. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to vehicle selection?
A1: this compound is a potent and selective antagonist of the leukotriene D4 (LTD4) receptor, positioning it as a candidate for asthma research.[1][2] Like many small molecule drug candidates, this compound is presumed to have low aqueous solubility, which is a critical factor to consider when selecting an appropriate vehicle for in vivo administration. The ideal vehicle must effectively solubilize or suspend this compound without compromising its stability or causing adverse effects in the animal model.
Q2: What are the primary considerations when choosing a vehicle for this compound?
A2: The selection of a suitable vehicle for this compound should be guided by several key factors:
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Solubility: The vehicle must be capable of dissolving or uniformly suspending this compound at the desired concentration for dosing.
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Route of Administration: The choice of vehicle is highly dependent on the intended route of administration (e.g., oral, intravenous, intraperitoneal).
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Toxicity and Tolerance: The vehicle itself should be non-toxic and well-tolerated by the animal model at the volume and concentration to be administered.[3] It is crucial to include a vehicle-only control group in your study to assess any potential effects of the vehicle itself.[3][4]
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Stability: this compound should remain stable in the chosen vehicle for the duration of the experiment.
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Physicochemical Properties: The pH, osmolality, and viscosity of the final formulation should be as close to physiological levels as possible to minimize irritation and ensure compatibility with the biological system.[3][4]
Q3: What are some commonly used vehicles for poorly water-soluble compounds like this compound?
A3: For compounds with low water solubility, a multi-component vehicle system is often necessary. Common components include:
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Aqueous solutions: Sterile water, saline, or phosphate-buffered saline (PBS) can be used if the compound has sufficient solubility.[5]
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Co-solvents: To enhance solubility, organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 400 (PEG400), or ethanol (B145695) are frequently used.[4][6] However, the concentration of these co-solvents should be minimized to avoid toxicity.[3]
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Surfactants and Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Cremophor® EL, and cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be incorporated to improve and maintain the solubility of the compound in aqueous solutions.[6]
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Suspensions: If the compound cannot be fully dissolved, it can be administered as a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC).[5]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound formulations for in vivo studies.
| Issue | Potential Cause | Recommended Action |
| Poor Solubility / Precipitation of this compound | Inappropriate vehicle composition. | Screen a panel of vehicles with varying polarities and compositions.[3] Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400) or add a solubilizing agent (e.g., Tween® 80, HP-β-CD).[4][6] |
| Incorrect pH of the vehicle. | Adjust the pH of the vehicle to enhance the solubility of this compound.[4] | |
| Temperature fluctuations. | Prepare formulations fresh daily and store them at the appropriate temperature to avoid precipitation.[4] | |
| Animal Stress or Adverse Reactions | High concentration of co-solvents (e.g., DMSO). | Reduce the concentration of co-solvents to the lowest effective level.[3] Always include a vehicle-only control group to assess tolerability. |
| Improper administration technique. | Ensure proper training on administration techniques for the chosen route.[3] | |
| Non-physiological osmolality or pH of the formulation. | Adjust the vehicle to be isotonic and pH-neutral if possible, especially for intravenous or intraperitoneal injections.[3][4] | |
| High Variability in Experimental Data | Inconsistent formulation preparation. | Standardize the formulation protocol to ensure consistency across all preparations.[3] |
| Non-homogenous suspension. | If using a suspension, ensure uniform mixing before each dose administration.[3] | |
| Variable dosing volumes. | Use calibrated equipment to ensure accurate dosing for each animal.[3] | |
| Test Compound Instability in Vehicle | Chemical reaction between the vehicle and this compound. | Assess the chemical compatibility of the vehicle components with this compound. |
| Degradation over time. | Analyze the stability of the formulation over the intended period of use. Prepare fresh formulations as needed.[3] |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation for Oral Administration (Suspension)
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Materials: this compound powder, 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, sterile conical tubes, vortex mixer, magnetic stirrer.
-
Procedure:
-
Weigh the required amount of this compound powder.
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Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring continuously until fully dissolved.
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Add a small amount of the CMC vehicle to the this compound powder to create a paste.
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Gradually add the remaining volume of the CMC vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension.
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Visually inspect the suspension for homogeneity before each administration.
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Protocol 2: Preparation of an this compound Formulation for Intraperitoneal Injection (Co-solvent System)
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Materials: this compound powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Sterile saline (0.9% NaCl), sterile, low-protein binding microcentrifuge tubes, vortex mixer.
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Procedure:
-
Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a stock solution.
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In a separate sterile tube, prepare the vehicle by mixing PEG400 and sterile saline. A common starting ratio is 40% PEG400 and 60% saline.[4]
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Slowly add the this compound stock solution to the vehicle mixture while vortexing to prevent precipitation.
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The final concentration of DMSO in the formulation should be kept as low as possible (ideally ≤10%).
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Visually inspect the final solution to ensure it is clear and free of precipitation before administration.
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Data Presentation
Table 1: Example of a Vehicle Screening Study for this compound Solubility
| Vehicle Composition | This compound Solubility (mg/mL) | Observations |
| Sterile Water | < 0.1 | Insoluble |
| 0.9% Saline | < 0.1 | Insoluble |
| 10% DMSO in Saline | 1.0 | Clear solution |
| 10% DMSO, 40% PEG400 in Saline | 5.0 | Clear solution |
| 5% Tween® 80 in Saline | 0.5 | Forms a fine suspension |
| 0.5% CMC in Water | Forms a uniform suspension up to 10 mg/mL | Suspension appears stable for 4 hours |
Table 2: Example of a Tolerability Study in Mice (Single Dose, Intraperitoneal Injection)
| Group | Vehicle Composition | Dose Volume (mL/kg) | Clinical Observations (24h post-dose) |
| 1 | 0.9% Saline | 10 | Normal activity, no adverse signs |
| 2 | 10% DMSO in Saline | 10 | Mild, transient lethargy in 1/5 animals |
| 3 | 20% DMSO in Saline | 10 | Significant lethargy and ruffled fur in 4/5 animals |
| 4 | 10% DMSO, 40% PEG400 in Saline | 10 | Normal activity, no adverse signs |
Visualizations
Caption: Signaling pathway of the CysLT1 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for selecting an appropriate in vivo vehicle for this compound.
References
Overcoming resistance to RG-7152 in cell lines
Welcome to the Technical Support Center for MDM2 Inhibitor RG-7152. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to this compound and other MDM2 inhibitors in cancer cell lines.
This compound belongs to a class of drugs known as MDM2 inhibitors, which are designed to block the interaction between the MDM2 protein and the p53 tumor suppressor. In cancer cells with wild-type (WT) TP53, MDM2 often becomes overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis and continue proliferating. By inhibiting MDM2, this compound stabilizes p53, reactivating its tumor suppressor functions, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
However, prolonged exposure to MDM2 inhibitors can lead to the development of resistance. This guide will help you identify, characterize, and overcome resistance to this compound in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that targets the p53-binding pocket of the MDM2 protein.[3] This prevents MDM2 from binding to and promoting the degradation of the p53 tumor suppressor.[2][3] In cancer cells with wild-type p53, this inhibition leads to the stabilization and activation of p53, restoring its functions of inducing cell cycle arrest and apoptosis.[3][5]
Q2: My p53 wild-type cell line is no longer responding to this compound. What is the most common cause of acquired resistance?
A2: The most frequently observed mechanism of acquired resistance to MDM2 inhibitors is the selection and expansion of cells that have acquired mutations in the TP53 gene.[2][5][6][7] These mutations render the p53 protein non-functional, so its stabilization by this compound no longer inhibits cell growth. Studies have shown that these resistant, p53-mutated cells may exist at a low frequency in the parental cell population or can be generated de novo during prolonged treatment.[5][6][7]
Q3: Besides TP53 mutation, what are other potential mechanisms of resistance?
A3: While TP53 mutations are the most common cause, other mechanisms can contribute to resistance:
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Activation of Bypass Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that operate independently of p53. Studies on the MDM2 inhibitor idasanutlin (B612072) have shown that resistant glioblastoma cells can activate the NF-κB and ERK1/2 pathways.[8]
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Upregulation of Effector Molecules: The same studies have shown that upregulation of specific proteins, such as Insulin-like Growth Factor Binding Protein 1 (IGFBP1), can mediate resistance to MDM2 inhibitors.[8]
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Tumor Microenvironment Influence: In hematological malignancies, cytokines such as IL-1α and IL-1β secreted by leukemia-associated monocytes can protect cancer cells from MDM2 inhibitors, conferring a form of extrinsic resistance.[9]
Q4: How can I confirm that my resistant cell line has acquired a TP53 mutation?
A4: To confirm a TP53 mutation, you should sequence the TP53 gene in both your parental (sensitive) and resistant cell lines. Sanger sequencing of all coding exons is the standard method. Compare the sequences to identify any new mutations in the resistant line.
Troubleshooting Guide
This guide provides a structured approach to investigating and overcoming this compound resistance in your cell line models.
Problem 1: Decreased Sensitivity to this compound in Culture
Your cell line, which was previously sensitive to this compound, now requires a much higher concentration to achieve 50% growth inhibition (IC50).
Workflow for Investigating Resistance:
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P08.19 Resistance towards the MDM2 inhibitor idasanutlin is mediated via the NFkB pathway and IGFBP1 upregulation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Adjusting RG-7152 protocols for different species
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting protocols for the leukotriene D4 receptor antagonist, RG-7152, for use in different species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor 1 (CysLT1R). By blocking the binding of LTD4 to CysLT1R, this compound inhibits the downstream signaling pathways that lead to inflammatory responses, bronchoconstriction, and other physiological effects associated with asthma and allergic reactions.
Q2: Are there known species-specific differences in the response to this compound?
A2: Yes, significant species-specific differences have been observed, particularly concerning its effects on peroxisome proliferation in hepatocytes. This compound is a strong inducer of peroxisomal β-oxidation and peroxisome bifunctional enzymes (PBEs) in rats and mice. This effect is less pronounced in guinea pigs and monkeys, and absent in dogs. This is a critical consideration for preclinical toxicology and efficacy studies.
Q3: What is the molecular basis for the observed species differences in peroxisome proliferation?
A3: The species-specific effects on peroxisome proliferation are likely mediated by differences in the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Rodents (rats and mice) have a higher expression and/or a more responsive PPARα signaling pathway to compounds like this compound compared to guinea pigs, monkeys, and dogs.
Q4: How should I select the appropriate animal model for studying the efficacy of this compound for asthma?
A4: The choice of species for efficacy studies should be based on the pharmacological relevance of the CysLT1R pathway in that species' model of asthma. Species such as guinea pigs and sheep have well-established models of allergic asthma where leukotriene pathways are known to be important. While rodents are sensitive to the peroxisome proliferation effects, they can still be used for initial efficacy screening, but the potential for off-target effects should be considered.
Q5: For preclinical safety and toxicology studies, which species are recommended?
A5: It is recommended to use at least two species, a rodent and a non-rodent. Given the strong peroxisome proliferation effect in rodents, a rodent species (rat or mouse) should be included to characterize this response. For the non-rodent species, a dog is a suitable choice as it does not exhibit the peroxisome proliferation effect, providing a different toxicological profile. Monkeys can also be considered, as they show an intermediate response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high liver enzyme levels in rats or mice. | This compound is a potent inducer of peroxisome proliferation in these species, which can lead to hepatomegaly and elevated liver enzymes. | Monitor liver function tests closely. Consider including lower dose groups. Perform histopathological analysis of liver tissue to assess the extent of peroxisome proliferation. |
| Lack of efficacy in an in vivo dog model of asthma. | While dogs do not show the peroxisome proliferation effect, the CysLT1R pathway may not be the primary driver of the asthma phenotype in the chosen model. | Confirm the expression and functionality of CysLT1R in the target tissue of your dog model. Consider using a different non-rodent species where the role of leukotrienes in asthma is better characterized, such as the guinea pig or sheep. |
| Inconsistent results in in vitro hepatocyte assays across different species. | This is expected due to the species-specific differences in PPARα activation. | Use primary hepatocytes from the relevant species for your in vitro studies. Do not extrapolate results from rodent hepatocytes to predict the effects on human or dog hepatocytes regarding peroxisome proliferation. |
| Difficulty in establishing a clear dose-response relationship for anti-inflammatory effects. | The potent peroxisome proliferation effect in rodents might mask or confound the anti-inflammatory effects mediated by CysLT1R antagonism. | Consider using a species with a less pronounced peroxisome proliferation response (e.g., guinea pig) for detailed dose-response studies of anti-inflammatory effects. Alternatively, use in vitro models that are not affected by peroxisome proliferation. |
Data on Species-Specific Effects of this compound
The following table summarizes the known qualitative differences in the hepatic effects of this compound across various preclinical species.
| Species | Peroxisome Proliferation (Induction of PBEs and β-oxidation) | Primary Considerations for Use |
| Rat | Strong Induction | Suitable for studying peroxisome proliferation mechanism and rodent toxicology. Efficacy studies may be confounded by off-target hepatic effects. |
| Mouse | Strong Induction | Similar to rats, useful for genetic models and mechanistic studies of PPARα activation. |
| Guinea Pig | Weak to Moderate Induction | A good model for asthma efficacy studies due to the relevance of the leukotriene pathway and a less pronounced peroxisome proliferation effect compared to rodents. |
| Monkey | Weak to Moderate Induction | A relevant non-rodent species for toxicology studies, showing an intermediate peroxisome proliferation response. |
| Dog | No Effect | A suitable non-rodent species for toxicology studies to assess effects independent of peroxisome proliferation. |
Signaling Pathways and Experimental Workflows
Cysteinyl Leukotriene D4 Receptor 1 (CysLT1R) Signaling Pathway
Caption: Simplified signaling pathway of the CysLT1 receptor and the inhibitory action of this compound.
Experimental Workflow for Species Selection and Protocol Adjustment
Caption: Logical workflow for selecting species and adjusting protocols for this compound studies.
Detailed Experimental Protocols
The following are suggested starting protocols for key experiments with this compound. These should be optimized for your specific laboratory conditions and experimental goals.
In Vitro: Hepatocyte Peroxisome Proliferation Assay
Objective: To assess the potential of this compound to induce peroxisome proliferation in primary hepatocytes from different species.
Materials:
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Primary hepatocytes (rat, mouse, guinea pig, monkey, dog)
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Collagen-coated culture plates
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Hepatocyte culture medium
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This compound (in a suitable solvent, e.g., DMSO)
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Positive control (e.g., clofibrate)
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Reagents for measuring peroxisomal β-oxidation (e.g., radiolabeled palmitoyl-CoA) or PBE activity.
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Protein assay kit
Procedure:
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Hepatocyte Isolation and Culture: Isolate primary hepatocytes from the desired species using a standard collagenase perfusion method. Plate the cells on collagen-coated plates and allow them to attach for 4-6 hours.
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Compound Treatment: Replace the medium with fresh culture medium containing various concentrations of this compound, a positive control, and a vehicle control. Incubate for 24-72 hours.
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Harvesting: Wash the cells with phosphate-buffered saline (PBS) and harvest them by scraping.
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Homogenization: Resuspend the cell pellet in a suitable buffer and homogenize.
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Assay for Peroxisomal β-oxidation:
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Incubate the cell homogenate with a reaction mixture containing a radiolabeled substrate (e.g., [1-¹⁴C]palmitoyl-CoA).
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Stop the reaction and measure the amount of radiolabeled acetyl-CoA produced.
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Protein Quantification: Determine the protein concentration of the cell homogenates.
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Data Analysis: Express the peroxisomal β-oxidation activity as nmol of acetyl-CoA formed/min/mg of protein. Compare the activity in this compound-treated cells to vehicle-treated controls.
In Vivo: Rodent Asthma Model (Rat)
Objective: To evaluate the efficacy of this compound in a rat model of allergic asthma.
Materials:
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Male Brown Norway rats (or other suitable strain)
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Ovalbumin (OVA) for sensitization and challenge
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Alum adjuvant
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This compound formulation for oral or intraperitoneal administration
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Whole-body plethysmograph for measuring airway hyperresponsiveness
Procedure:
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Sensitization: Sensitize rats by intraperitoneal injection of OVA emulsified in alum on day 0.
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Compound Administration: Administer this compound or vehicle to the rats daily for a specified period before and during the challenge phase.
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Aerosol Challenge: Challenge the rats with aerosolized OVA for a set duration on multiple days (e.g., days 14, 15, and 16).
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Measurement of Airway Hyperresponsiveness: 24 hours after the final OVA challenge, place the rats in a whole-body plethysmograph and measure baseline enhanced pause (Penh). Subsequently, expose the rats to increasing concentrations of aerosolized methacholine and record the changes in Penh.
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Bronchoalveolar Lavage (BAL): After the airway hyperresponsiveness measurement, perform a BAL to collect fluid for cell counting (total and differential) and cytokine analysis.
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Data Analysis: Compare the methacholine-induced bronchoconstriction, and the inflammatory cell counts and cytokine levels in the BAL fluid between the this compound-treated and vehicle-treated groups.
Note on In Vivo Studies in Other Species:
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Guinea Pig: A similar protocol to the rat model can be used, as guinea pigs are highly sensitive to leukotrienes and are a well-established model for asthma research.
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Monkey: In vivo asthma models in non-human primates often involve Ascaris suum antigen for sensitization and challenge. The endpoints would be similar, focusing on airway mechanics and inflammation.
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Dog: While less common for asthma efficacy studies due to the reasons mentioned above, if a dog model is used, ensure the specific model has a demonstrated leukotriene-dependent component.
This technical support guide is intended to provide a framework for designing and troubleshooting experiments with this compound. Due to the significant species-specific effects of this compound, careful consideration of the animal model and endpoints is crucial for obtaining meaningful and translatable results.
Technical Support Center: Validating RG-7152 Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the RG-7152 antibody.
Troubleshooting Guides
This section addresses specific issues that may arise during the validation of the this compound antibody in various applications.
Question 1: I am seeing multiple bands in my Western Blot analysis with the this compound antibody. How can I determine which band is my target protein?
Answer:
Multiple bands in a Western Blot can be due to several factors, including non-specific binding of the primary or secondary antibody, protein degradation, or post-translational modifications of the target protein.[1] To identify the specific band for your target, consider the following troubleshooting steps:
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Optimize Antibody Concentration: Titrate the concentration of the this compound antibody. High concentrations can lead to non-specific binding.[2] Start with the manufacturer's recommended dilution and perform a dilution series to find the optimal concentration that gives a strong signal for the target band with minimal background.
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Blocking Conditions: Ensure adequate blocking of the membrane. Insufficient blocking can result in high background and non-specific bands. Try increasing the blocking time or using a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).
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Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[3]
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Use of Controls:
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Positive Control: A cell lysate or tissue known to express the target protein.[4] This will help confirm the expected molecular weight of the target.
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Negative Control: A cell lysate or tissue known not to express the target protein. The specific band should be absent in this control.
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Knockout/Knockdown (KO/KD) Lysate: The gold standard for antibody validation is to use a KO or KD cell line for the target protein.[3][5] The specific band should be absent or significantly reduced in the KO/KD lysate.
-
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Secondary Antibody Control: Run a blot with only the secondary antibody to ensure it is not binding non-specifically to proteins in the lysate.
Question 2: I am observing high background staining in my Immunohistochemistry (IHC) / Immunocytochemistry (ICC) experiments with the this compound antibody. What can I do to reduce it?
Answer:
High background in IHC/ICC can obscure the specific staining of your target protein. Here are several strategies to minimize background staining:
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Optimize Primary Antibody Concentration: Similar to Western blotting, a high concentration of the this compound antibody can cause non-specific binding.[2] Perform a titration to find the optimal dilution.
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Blocking Endogenous Components:
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Peroxidase Activity: If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue/cells with 3% hydrogen peroxide.
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Biotin (B1667282): If using a biotin-based detection system, block endogenous biotin with an avidin-biotin blocking kit.[2]
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Blocking Non-Specific Binding: Use a blocking solution containing normal serum from the same species as the secondary antibody to block non-specific binding sites.[2]
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Secondary Antibody Specificity: Ensure your secondary antibody is cross-adsorbed to prevent cross-reactivity with immunoglobulins from other species present in the sample.[2]
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Washing: Increase the stringency and duration of your wash steps.
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Proper Controls: Include a "no primary antibody" control to check for non-specific binding of the secondary antibody.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of the this compound antibody.
Question 1: What are the essential first steps to validate a new lot of the this compound antibody?
Answer:
Every new antibody, and indeed every new lot of the same antibody, should be validated in your specific application and experimental setup.[6] The essential first steps include:
-
Review Manufacturer's Data: Carefully examine the datasheet for information on the immunogen, recommended applications, and suggested starting dilutions.
-
Perform a Western Blot: This is often the initial and most straightforward method to confirm that the antibody recognizes a protein of the expected molecular weight in a complex protein lysate.[1][7]
-
Use Appropriate Controls: Always include positive and negative controls in your experiments to confirm specificity.[4]
-
Titrate the Antibody: Determine the optimal antibody concentration for your specific assay to maximize the signal-to-noise ratio.[3]
Question 2: What are the "five pillars" of antibody validation and how can I apply them to the this compound antibody?
Answer:
The "five pillars" are a set of widely accepted strategies to ensure antibody specificity, as proposed by the International Working Group for Antibody Validation (IWGAV).[8] Applying these pillars will provide strong evidence for the specificity of your this compound antibody:
-
Genetic Strategies: Use knockout (KO) or siRNA/shRNA-mediated knockdown (KD) of the target gene. A specific antibody should show a corresponding loss or reduction of signal in the KO/KD samples compared to the wild-type control.[5]
-
Orthogonal Strategies: Use a non-antibody-based method to measure the target protein's expression levels across a panel of cell lines or tissues and compare this data with the results obtained using the this compound antibody. A good correlation supports specificity.
-
Independent Antibody Strategies: Use a second, validated antibody that recognizes a different epitope on the same target protein. Both antibodies should produce a similar staining pattern or Western blot profile.[9]
-
Expression of Tagged Proteins: Express the target protein with a tag (e.g., GFP or FLAG) in cells. The signal from the this compound antibody should co-localize with the signal from an anti-tag antibody.[5]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Use the this compound antibody to immunoprecipitate the target protein from a cell lysate. The precipitated proteins are then identified by mass spectrometry. The target protein should be the most abundant protein identified.[5]
Experimental Protocols
Protocol 1: Western Blotting for this compound Antibody Specificity Validation
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Data Presentation
Table 1: Western Blot Analysis of this compound Antibody Specificity
| Cell Lysate | Target Protein Expression | Observed Band at Expected MW with this compound |
| Positive Control (e.g., HEK293T overexpressing target) | High | +++ |
| Negative Control (e.g., Known null cell line) | None | - |
| Wild-Type Test Cell Line | Endogenous | ++ |
| Knockout (KO) Test Cell Line | None | - |
Mandatory Visualizations
Caption: Western Blotting workflow for this compound antibody validation.
Caption: The five pillars of antibody specificity validation.
References
- 1. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Antibody Validation - why is it important? [horizondiscovery.com]
- 4. cusabio.com [cusabio.com]
- 5. Antibody Validation Strategies - Introductory Guide - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. First proposal of strategies for validating antibody specificity | Drug Discovery News [drugdiscoverynews.com]
- 9. A Guide to the Perplexed on the Specificity of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: RG-12525 (RG-7152) versus Montelukast in Preclinical and Clinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the leukotriene D4 (LTD4) receptor antagonist RG-12525, also referred to as RG-7152, and the well-established CysLT1 receptor antagonist, montelukast (B128269). The comparison focuses on their performance in preclinical and clinical asthma models, presenting available experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Both RG-12525 and montelukast exert their anti-asthmatic effects by antagonizing the action of cysteinyl leukotrienes (CysLTs), potent inflammatory mediators that contribute to the pathophysiology of asthma.[1] CysLTs, including LTC4, LTD4, and LTE4, are produced by various inflammatory cells and induce bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment in the airways. By blocking the CysLT1 receptor, these antagonists inhibit the downstream effects of CysLTs, leading to bronchodilation and a reduction in airway inflammation.
Interestingly, RG-12525 has been reported to possess a dual mechanism of action, also acting as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[1] PPAR-γ activation has been shown to have anti-inflammatory effects, suggesting a potential for additional therapeutic benefits, though the clinical significance of this dual activity in asthma has not been fully elucidated.
Preclinical Data Comparison
In Vitro Studies
| Parameter | RG-12525 | Montelukast | Species | Tissue |
| IC50 (LTC4-induced contraction) | 2.6 nM[1] | Not Reported | Guinea Pig | Parenchymal Strips |
| IC50 (LTD4-induced contraction) | 2.5 nM[1] | Not Reported | Guinea Pig | Parenchymal Strips |
| IC50 (LTE4-induced contraction) | 7 nM[1] | Not Reported | Guinea Pig | Parenchymal Strips |
| Ki (³H-LTD4 binding) | 3.0 nM[1] | Not Reported | Guinea Pig | Lung Membranes |
In Vivo Studies (Guinea Pig Models)
| Parameter | RG-12525 | Montelukast | Model |
| ED50 (LTD4-induced bronchoconstriction) | 0.6 mg/kg (oral)[1] | Not directly comparable (effective at 10 mg/ml inhaled)[2] | LTD4 Challenge |
| ED50 (Antigen-induced bronchoconstriction) | 0.6 mg/kg (oral)[1] | Significantly reduced bronchoconstriction (dose not specified for ED50) | Ovalbumin Sensitization |
| ED50 (Anaphylactic death) | 2.2 mg/kg (oral)[1] | Not Reported | Systemic Anaphylaxis |
Clinical Data Comparison
A clinical study in subjects with mild asthma demonstrated the efficacy of RG-12525 in antagonizing the effects of inhaled LTD4.
| Parameter | RG-12525 (800 mg oral) | Montelukast (10 mg oral) | Study Population |
| Shift in LTD4 PC20FEV1 (doubling doses) | 2.88 (a 7.5-fold difference) | Not directly comparable from available data | Mild Asthmatics |
| Inhibition of Early-Phase Allergen-Induced Bronchoconstriction | Not Reported | Attenuates early-phase response | Allergic Asthmatics |
| Inhibition of Late-Phase Allergen-Induced Bronchoconstriction | Not Reported | Attenuates late-phase response | Allergic Asthmatics |
Experimental Protocols
RG-12525: LTD4 Challenge in Mild Asthmatics
Objective: To assess the effect of oral RG-12525 on LTD4-induced bronchoconstriction in subjects with mild asthma.
Methodology:
-
Subjects: Eight male subjects with mild asthma (baseline FEV1 > 80% predicted).
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Treatment: Subjects received a single oral dose of 800 mg of RG-12525 or a matching placebo.
-
LTD4 Challenge: An inhalation challenge with escalating doses of LTD4 was performed.
-
Endpoint: The primary endpoint was the provocative concentration of LTD4 causing a 20% fall in FEV1 (PC20FEV1). The shift in the log PC20FEV1 between the RG-12525 and placebo treatment periods was calculated.
Montelukast: Ovalbumin-Sensitized Guinea Pig Model
Objective: To evaluate the effect of inhaled montelukast on cysteinyl-leukotriene-induced bronchoconstriction in an animal model of asthma.
Methodology:
-
Animals: Hartley male guinea pigs.
-
Sensitization: Animals were actively sensitized with ovalbumin (OVA).
-
Treatment: Animals were pre-treated with a 15-minute inhalation of 10 mg/ml montelukast or saline.
-
Challenge: Bronchoconstriction was induced by inhaled LTC4 and LTD4 (0.2 µg/ml each) or intravenous LTC4 and LTD4 (0.3, 1, 3 µg/kg).
-
Endpoint: The change in peak pressure of the airway opening (Pao) was measured to assess the bronchoconstrictor response.
Summary and Conclusion
The available data indicates that RG-12525 is a potent LTD4 receptor antagonist with efficacy in both preclinical and clinical models of asthma. Its in vitro potency appears to be in the low nanomolar range. In vivo studies in guinea pigs demonstrate its oral activity in antagonizing both LTD4- and antigen-induced bronchoconstriction. A clinical study in mild asthmatics confirmed its ability to significantly shift the dose-response curve to inhaled LTD4.
Montelukast is a well-characterized CysLT1 receptor antagonist with a large body of preclinical and clinical data supporting its efficacy in asthma. Direct comparison of the potency of RG-12525 and montelukast is challenging due to the limited publicly available data for RG-12525 and variations in experimental models and methodologies. The dual PPAR-γ agonist activity of RG-12525 presents an interesting pharmacological profile that may offer additional anti-inflammatory benefits, but this requires further investigation.
This guide provides a foundational comparison based on the currently accessible scientific literature. Further head-to-head comparative studies would be necessary to definitively establish the relative efficacy and safety profiles of RG-12525 and montelukast in the treatment of asthma.
References
Head-to-head comparison of RG-7152 and clofibric acid
A direct head-to-head comparison between RG-7152 and clofibric acid is not feasible at this time due to a significant lack of publicly available information and conflicting data regarding the identity and mechanism of action of this compound. Initial searches suggest that this compound may be a leukotriene D4 antagonist, a compound with a completely different therapeutic target and mechanism of action compared to clofibric acid.
Clofibric acid is a well-characterized lipid-lowering agent and the active metabolite of the drug clofibrate (B1669205).[1][2] It primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][3][4] In contrast, the limited information available on this compound identifies it as a leukotriene D4 antagonist with potential anti-asthmatic properties.[5] These distinct mechanisms of action imply that the compounds are intended for different therapeutic areas, making a direct comparison of their performance and experimental data inappropriate without a specific context for such a comparison.
Clofibric Acid: A Profile
Mechanism of Action: Clofibric acid is the active form of clofibrate and exerts its effects by activating PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[3][6] Activation of PPARα leads to a cascade of effects, including:
-
Increased fatty acid oxidation: This reduces the availability of fatty acids for triglyceride synthesis.[3]
-
Enhanced lipoprotein lipase (B570770) activity: This enzyme is responsible for the breakdown of triglycerides in the bloodstream.[3]
-
Reduced hepatic production of very-low-density lipoprotein (VLDL): VLDL is a major carrier of triglycerides in the blood.[3]
-
Modulation of apolipoprotein expression: This influences the structure and metabolism of lipoproteins.
Beyond its effects on lipid metabolism, clofibric acid has also been shown to influence branched-chain amino acid catabolism through multiple mechanisms, including direct inhibition of BCKDH kinase activity.[7]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₃[2][8] |
| Molecular Weight | 214.65 g/mol [9] |
| CAS Number | 882-09-7[8] |
The Challenge of this compound
The compound identified as this compound appears to be a leukotriene D4 antagonist.[5] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. Antagonists of the leukotriene D4 receptor would therefore be expected to have anti-inflammatory and bronchodilatory effects, which is inconsistent with the lipid-lowering mechanism of clofibric acid.
Due to this fundamental difference in their biological targets and therapeutic indications, a meaningful head-to-head comparison of their performance, supported by experimental data, cannot be constructed. Key comparative metrics for efficacy and safety would be entirely different for a lipid-lowering drug versus an anti-asthmatic agent.
Conclusion
A comprehensive and objective comparison guide for this compound and clofibric acid cannot be generated based on the currently available information. The significant discrepancy in their reported mechanisms of action suggests they are intended for unrelated therapeutic purposes. To proceed with a meaningful comparison, clarification on the identity, and particularly the mechanism of action, of this compound is required. Should this compound be a compound with a different designation that indeed targets lipid metabolism, a direct comparison with clofibric acid could be initiated, contingent on the availability of relevant experimental data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 4. mpbio.com [mpbio.com]
- 5. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]
- 6. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 7. Clofibric acid stimulates branched-chain amino acid catabolism by three mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clofibric Acid [webbook.nist.gov]
- 9. Clofibric Acid - LKT Labs [lktlabs.com]
A Comparative Analysis of RG-7152 and Other Leukotriene Antagonists in Attenuating Airway Response
For Immediate Release
[City, State] – [Date] – In the landscape of respiratory therapeutics, leukotriene receptor antagonists (LTRAs) represent a key class of oral medications for the management of asthma and allergic rhinitis. This guide provides a detailed comparison of the efficacy of the investigational drug RG-7152 (also identified as RG 12525) with established LTRAs, including montelukast (B128269), zafirlukast, and pranlukast. The comparison is based on available clinical data from bronchoconstrictor challenge studies, with a focus on quantitative measures of airway response.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators derived from arachidonic acid. Their signaling, primarily through the CysLT1 receptor, orchestrates key pathophysiological features of asthma, including bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment. LTRAs act by competitively blocking the CysLT1 receptor, thereby mitigating the pro-inflammatory and bronchoconstrictive effects of CysLTs.
Below is a diagram illustrating the leukotriene signaling pathway and the mechanism of action of LTRAs.
Caption: Leukotriene signaling pathway and LTRA mechanism of action.
Comparative Efficacy in Leukotriene D4 Challenge Studies
A key method for evaluating the potency of LTRAs is the leukotriene D4 (LTD4) inhalation challenge. This experimental model directly assesses the ability of an antagonist to block the bronchoconstrictive effects of LTD4. The primary endpoint in these studies is often the provocative concentration of LTD4 required to cause a 20% fall in Forced Expiratory Volume in one second (PC20FEV1). A higher fold-increase in PC20FEV1 after drug administration, compared to placebo, indicates greater efficacy.
The following table summarizes the available quantitative data from LTD4 challenge studies for this compound and other leukotriene antagonists.
| Drug | Dosage | Endpoint | Result | Citation |
| This compound (RG 12525) | 800 mg (single dose) | Mean difference in log PC20FEV1 (doubling doses of LTD4) | 2.88 (a 7.5-fold difference compared to placebo) | [1] |
| Pranlukast | 450 mg (twice daily for 5 days) | Fold increase in PC35sGaw for LTD4 | 25.9-fold increase compared to placebo | [2][3] |
| Montelukast | 40 mg (single dose) | PC50sGaw ratio (drug/placebo) | 18 and 45 in two of six patients (others did not reach a 50% fall in sGaw) | [4] |
| Zafirlukast | Data on PC20FEV1 from a direct LTD4 challenge study is not readily available in the reviewed literature. | - | - |
Note: Direct comparison is challenging due to variations in study design, endpoints (PC20FEV1 vs. PC35sGaw), and patient populations. The data for montelukast is presented as a ratio of the provocative concentration causing a 50% fall in specific airway conductance (sGaw), and not all subjects reached this endpoint, indicating a high degree of protection.
Experimental Protocol: Leukotriene D4 Challenge
The following provides a generalized methodology for a leukotriene D4 bronchial challenge test, based on common practices in the field.
1. Subject Selection:
-
Subjects with mild-to-moderate stable asthma are typically recruited.
-
Inclusion criteria often include a baseline FEV1 of ≥70% of the predicted value and demonstrated airway hyperresponsiveness.
-
Exclusion criteria include respiratory tract infections within the preceding four weeks and use of medications that could interfere with the study results.
2. Study Design:
-
A double-blind, placebo-controlled, crossover design is frequently employed.
-
Each subject receives both the investigational drug (e.g., this compound) and a placebo on separate study days, with a washout period in between.
3. LTD4 Challenge Procedure:
-
Baseline spirometry is performed to establish pre-challenge FEV1.
-
Increasing concentrations of LTD4 are administered via a nebulizer.
-
FEV1 is measured after each dose until a fall of 20% or more from baseline is observed (PC20FEV1).
-
The cumulative dose of LTD4 required to achieve PC20FEV1 is recorded.
4. Data Analysis:
-
The primary outcome is the difference in the log-transformed PC20FEV1 values between the active treatment and placebo periods.
-
This is often expressed as the number of doubling doses of LTD4 or as a fold-difference in the PC20FEV1.
Below is a workflow diagram for a typical LTD4 challenge study.
Caption: Workflow of a Leukotriene D4 challenge study.
Historical Development of this compound
Information regarding the specific discovery and early development timeline of this compound is not extensively available in the public domain. As an investigational compound, much of its early history, including preclinical studies and initial Phase 1 trials, would be detailed in regulatory filings such as an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA). This information is typically proprietary to the developing pharmaceutical company. The available published research focuses on its pharmacological activity as a leukotriene D4 receptor antagonist.
Conclusion
The available data from a leukotriene D4 challenge study suggests that this compound (RG 12525) is a potent antagonist of LTD4-induced bronchoconstriction in subjects with mild asthma. While a direct head-to-head comparison with other leukotriene antagonists using identical study protocols and endpoints is not available, the magnitude of the effect observed with this compound appears to be substantial. Further clinical trials with comparative arms will be necessary to definitively establish the relative efficacy of this compound in the therapeutic class of leukotriene receptor antagonists.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound have not been fully established and it is not approved for clinical use.
References
- 1. A. Methacholine Challenge - The Role of Immunotherapy in the Treatment of Asthma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Montelukast causes prolonged, potent leukotriene D4-receptor antagonism in the airways of patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of RG-7152 (Idasanutlin) Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical research findings for RG-7152 (idasanutlin), an orally available small-molecule inhibitor of the MDM2-p53 interaction. The aim is to offer a clear perspective on the reproducibility of its therapeutic potential, particularly in Acute Myeloid Leukemia (AML) and Polycythemia Vera (PV), by comparing data across different clinical trials and against alternative therapies.
Mechanism of Action of Idasanutlin (B612072)
Idasanutlin functions by disrupting the interaction between the MDM2 protein and the tumor suppressor protein p53. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. By inhibiting MDM2, idasanutlin stabilizes and activates p53, thereby restoring its tumor-suppressive functions, which include cell cycle arrest and apoptosis.[1][2]
Figure 1: Idasanutlin's Mechanism of Action.
Reproducibility and Efficacy in Acute Myeloid Leukemia (AML)
The clinical development of idasanutlin in AML has yielded mixed results, raising questions about the reproducibility of its efficacy from early to late-phase trials.
Idasanutlin in Combination with Cytarabine (B982)
A phase 1b study (NCT01773408) of idasanutlin in combination with cytarabine in patients with relapsed or refractory (R/R) AML showed a promising composite complete remission (CRc) rate of 29%.[2] However, the subsequent phase 3 MIRROS trial (NCT02545283), which was a larger, randomized, double-blind study, did not meet its primary endpoint of improving overall survival in the TP53 wild-type population.[3][4] While the overall response rate (ORR) was higher in the idasanutlin arm, the complete remission (CR) rate was not significantly improved.[3][4] This discrepancy between the phase 1b and phase 3 trials highlights a challenge in the reproducibility of efficacy for this combination.
Idasanutlin in Combination with Venetoclax (B612062)
In a phase 1b trial (NCT02670044) for R/R AML, the combination of idasanutlin and the BCL-2 inhibitor venetoclax demonstrated a CRc rate of 26.0% across all doses and 34.3% at the anticipated phase 2 doses.[5][6] This combination showed a manageable safety profile, with common adverse events including diarrhea, nausea, and vomiting.[5][6]
Comparison with an Alternative: Venetoclax and Azacitidine
The combination of venetoclax with a hypomethylating agent like azacitidine has become a standard of care for newly diagnosed AML patients who are ineligible for intensive chemotherapy. A meta-analysis showed that venetoclax combined with azacitidine resulted in a CR rate of 31.3% and a CRc rate of 62.7% in R/R AML.[7] These rates are notably higher than those observed with idasanutlin combinations in the R/R setting.
Table 1: Comparison of Idasanutlin Combinations and an Alternative in R/R AML
| Treatment Combination | Trial Phase | Composite Complete Remission (CRc) Rate | Complete Remission (CR) Rate | Key Adverse Events (Grade ≥3) |
| Idasanutlin + Cytarabine (MIRROS) | Phase 3 | 38.8% (ORR) | 20.3% | Diarrhea, Febrile Neutropenia, Nausea[3] |
| Idasanutlin + Venetoclax | Phase 1b | 26.0% - 34.3% | - | Febrile Neutropenia, Hypokalemia[5][6] |
| Venetoclax + Azacitidine | Meta-analysis | 62.7% | 31.3% | Febrile Neutropenia, Thrombocytopenia[7] |
Reproducibility and Efficacy in Polycythemia Vera (PV)
In a phase 2, single-arm study (NCT03287245) for patients with hydroxyurea-resistant or -intolerant PV, idasanutlin monotherapy demonstrated clinical activity.[8][9]
Key findings from this study include a complete hematologic response (CHR) in 50% of evaluable patients and hematocrit control in 56% at week 32.[8][10] A notable molecular response was a median reduction of 76% in the JAK2 V617F allele burden after three cycles.[8] However, the treatment was associated with significant low-grade gastrointestinal toxicity, with nausea (93%) and diarrhea (78%) being the most common adverse events, leading to poor long-term tolerability.[8][11]
Comparison with an Alternative: Ruxolitinib (B1666119)
Ruxolitinib, a JAK1/JAK2 inhibitor, is an established treatment for PV patients who are resistant to or intolerant of hydroxyurea. The RESPONSE trial (NCT01243944), a phase 3 study, compared ruxolitinib to the best available therapy (BAT).
Table 2: Comparison of Idasanutlin and Ruxolitinib in Hydroxyurea-Resistant/Intolerant PV
| Treatment | Trial Phase | Primary Endpoint Achievement | Complete Hematologic Response (CHR) | Key Adverse Events (Grade ≥3) |
| Idasanutlin | Phase 2 | 8% composite response (splenomegaly cohort)[10] | 50%[8][10] | Nausea (11%), Vomiting (4%)[8][11] |
| Ruxolitinib (RESPONSE) | Phase 3 | 21% vs 1% with BAT[12] | 24% vs 9% with BAT[12] | Anemia (2%), Thrombocytopenia (5%)[12] |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for assessing the reproducibility of the findings.
MIRROS Trial (Idasanutlin + Cytarabine in R/R AML - NCT02545283) Workflow
Figure 2: MIRROS Trial Workflow.
Methodology Summary: This was a phase 3, multicenter, randomized, double-blind, placebo-controlled study.[11] Patients with R/R AML who had received up to two prior induction regimens were randomized to receive either idasanutlin or placebo in combination with cytarabine for one induction cycle, followed by up to two consolidation cycles for responding patients.[11][13] The primary endpoint was overall survival in the TP53 wild-type population.[3]
Idasanutlin in PV Trial (NCT03287245) Workflow
Figure 3: Idasanutlin in PV Trial Workflow.
Methodology Summary: This was a phase 2, single-arm, open-label study.[14] Patients with hydroxyurea-resistant or -intolerant PV received idasanutlin monotherapy at a starting dose of 150 mg once daily for 5 days in a 28-day cycle.[5][14] The primary endpoint was a composite response (hematocrit control and spleen volume reduction) in patients with splenomegaly and hematocrit control in those without at week 32.[9][14]
Conclusion
The research findings for this compound (idasanutlin) present a complex picture regarding reproducibility and clinical utility. In AML, the initial promising signals from a phase 1b study of idasanutlin in combination with cytarabine were not replicated in the larger phase 3 MIRROS trial in terms of the primary endpoint of overall survival. The combination with venetoclax showed activity in an early-phase trial, but its efficacy in comparison to the established venetoclax and azacitidine regimen appears less favorable in the R/R setting.
In PV, idasanutlin demonstrated clinical and molecular activity in a phase 2 trial. However, the high incidence of gastrointestinal side effects raises concerns about its long-term tolerability, a critical factor for a chronic disease like PV. In contrast, ruxolitinib has shown durable efficacy and a different, though not entirely benign, safety profile in a large, randomized phase 3 trial.
While direct replication studies of the pivotal idasanutlin trials are not available, the inconsistency of findings between early and late-phase trials in AML suggests challenges in reproducing the initial efficacy signals in a broader patient population. For both AML and PV, the currently available data indicate that while idasanutlin shows biological activity consistent with its mechanism of action, its clinical benefit and safety profile relative to established alternatives require further investigation to define its potential role in therapy. Researchers and drug development professionals should consider these reproducibility challenges when designing future studies of MDM2 inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forpatients.roche.com [forpatients.roche.com]
- 12. Ruxolitinib versus standard therapy for the treatment of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of RG7652's Anti-Inflammatory Effects: A Comparative Guide
A Note on Nomenclature: Initial searches for "RG-7152" did not yield significant results pertaining to a compound with established anti-inflammatory properties. However, a prominent and closely related designation, "RG7652," corresponds to a well-documented PCSK9 inhibitor. This guide proceeds under the assumption that the intended subject of inquiry is RG7652.
This guide provides a comparative analysis of the anti-inflammatory effects of RG7652, a monoclonal antibody targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), against established lipid-lowering agents with known anti-inflammatory properties, namely statins and ezetimibe (B1671841). The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of current independent clinical findings.
Executive Summary
RG7652 is a potent inhibitor of PCSK9, leading to significant reductions in low-density lipoprotein cholesterol (LDL-C). However, independent clinical trial data from the EQUATOR study demonstrates that RG7652 does not significantly reduce key systemic inflammatory biomarkers, including high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In contrast, extensive research and meta-analyses have established that statins, such as atorvastatin (B1662188) and rosuvastatin, and to a lesser extent, the cholesterol absorption inhibitor ezetimibe, do exhibit anti-inflammatory effects by significantly reducing levels of these biomarkers. This guide presents the quantitative data from key studies, details the experimental protocols for measuring these inflammatory markers, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Comparative Analysis of Anti-Inflammatory Effects
The following tables summarize the quantitative data from clinical studies on the effects of RG7652, statins, and ezetimibe on major inflammatory biomarkers.
Table 1: Effect on High-Sensitivity C-Reactive Protein (hs-CRP)
| Drug | Dosage | Study Duration | Baseline hs-CRP (mg/L) | Change in hs-CRP (%) | p-value | Reference |
| RG7652 | Various subcutaneous doses | 24 weeks | Not specified | No significant reduction | Not significant | [1] |
| Atorvastatin | 80 mg/day | Not specified | Not specified | -40% | 0.001 | [2] |
| Atorvastatin | 10 mg/day | Not specified | Not specified | -13.3% | 0.001 | [2] |
| Rosuvastatin | 20 mg/day | Median 1.9 years | Elevated (>2.0) | -37% | Not specified | [3][4] |
| Simvastatin (40mg) + Ezetimibe (10mg) | 12 weeks | 0.59 ± 0.14 | -40.7% | < 0.023 | [5] | |
| Simvastatin (40mg) | 12 weeks | 0.59 ± 0.14 | -18.6% | Not significant | [5] |
Table 2: Effect on Interleukin-6 (IL-6)
| Drug | Dosage | Study Duration | Baseline IL-6 (pg/mL) | Change in IL-6 (%) | p-value | Reference |
| RG7652 | Various subcutaneous doses | 24 weeks | Not specified | No significant reduction | Not significant | [1] |
| Atorvastatin | 40 mg/day | 6 months | Not specified | -1.41 ± 5.51 (mean decrement) | 0.71 | [6] |
| Simvastatin + Ezetimibe | Not specified | Not specified | Not specified | No significant change | Not significant | [5] |
Table 3: Effect on Tumor Necrosis Factor-alpha (TNF-α)
| Drug | Dosage | Study Duration | Baseline TNF-α (pg/mL) | Change in TNF-α (%) | p-value | Reference |
| RG7652 | Various subcutaneous doses | 24 weeks | Not specified | No significant reduction | Not significant | [1] |
| Ezetimibe (added to statin) | 10 mg/day | 12 weeks | 1.36 ± 1.06 | -29.4% | 0.042 | [7] |
| Simvastatin + Ezetimibe | Not specified | Not specified | Not specified | No significant change | Not significant | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: RG7652 (PCSK9 Inhibition)
RG7652 is a monoclonal antibody that binds to PCSK9, preventing it from binding to the LDL receptor (LDLR) on hepatocytes. This inhibition increases the number of LDLRs available to clear LDL-C from the circulation. While this pathway is highly effective for lipid lowering, clinical data suggests it does not have a direct significant impact on systemic inflammatory cytokine production.
Experimental Workflow: Enzyme-Linked Immunosorbent Assay (ELISA)
The measurement of hs-CRP, IL-6, and TNF-α in the cited clinical studies is typically performed using a sandwich ELISA. The following diagram illustrates the general workflow for this assay.
Experimental Protocols
The following are generalized protocols for the quantification of inflammatory markers using sandwich ELISA, based on common laboratory procedures. Specific details may vary based on the commercial kit used.
1. High-Sensitivity C-Reactive Protein (hs-CRP) ELISA Protocol
-
Principle: A microplate is pre-coated with a monoclonal antibody specific for CRP. Standards and samples are added to the wells, and any CRP present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for CRP is added. Following another wash, a substrate solution is added, and color develops in proportion to the amount of CRP bound. The reaction is stopped, and the absorbance is measured at 450 nm.
-
Procedure Outline:
-
Prepare reagents, standards, and samples. Patient samples typically require a 100-fold or greater dilution with the provided sample diluent.[8][9]
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells.
-
Incubate for 60 minutes at room temperature.[8]
-
Wash the wells three to five times with 300 µL of wash buffer per well.[8][9]
-
Add 100 µL of enzyme conjugate to each well.
-
Incubate for 60 minutes at room temperature.[8]
-
Wash the wells as in step 4.
-
Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15-30 minutes.[8]
-
2. Interleukin-6 (IL-6) ELISA Protocol
-
Principle: Similar to the hs-CRP ELISA, this assay uses a sandwich technique with an IL-6 specific capture antibody coated on the plate and a biotinylated detection antibody. Streptavidin-HRP and a TMB substrate are used for signal generation.
-
Procedure Outline:
-
Prepare all reagents, standards, and samples.
-
Add 100 µL of standard or sample to each well and incubate for 2 hours at 37°C.[10]
-
Aspirate the liquid from each well.
-
Add 100 µL of biotinylated anti-IL-6 antibody to each well and incubate for 1 hour at 37°C.[10]
-
Aspirate and wash the wells three times.
-
Add 100 µL of HRP-avidin to each well and incubate for 1 hour at 37°C.[10]
-
Aspirate and wash the wells five times.
-
Add 90 µL of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.[10]
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm.[10]
-
3. Tumor Necrosis Factor-alpha (TNF-α) ELISA Protocol
-
Principle: This assay also employs the sandwich ELISA principle with antibodies specific for TNF-α.
-
Procedure Outline:
-
Prepare reagents, standards, and samples. This may involve reconstituting lyophilized components.[1]
-
Coat the microplate with 100 µL of capture antibody (e.g., 2 µg/mL in coating buffer) and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Wash the plate and add 100 µL of standards and samples to the wells. Incubate for 2 hours.
-
Wash the plate and add 100 µL of biotinylated detection antibody (e.g., 0.5 µg/mL) and incubate for 1-2 hours.[1]
-
Wash the plate and add 100 µL of Streptavidin-HRP or a similar enzyme conjugate. Incubate for 20-60 minutes.
-
Wash the plate and add 100 µL of TMB substrate. Incubate until sufficient color develops.
-
Add 50-100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Conclusion
Based on currently available, independent clinical data, RG7652 is a highly effective agent for lowering LDL-C but does not demonstrate a significant independent effect on the systemic inflammatory markers hs-CRP, IL-6, and TNF-α. In contrast, statins have a well-documented anti-inflammatory effect, significantly reducing hs-CRP levels. Ezetimibe may also offer some anti-inflammatory benefits, particularly in reducing TNF-α and hs-CRP when combined with a statin. For researchers and clinicians considering therapeutic strategies where both lipid-lowering and anti-inflammatory actions are desired, statins remain a primary choice. The lack of a systemic anti-inflammatory effect with RG7652 suggests that its cardiovascular benefits are primarily mediated through its profound LDL-C lowering activity. Further research may be warranted to explore potential localized anti-inflammatory effects of PCSK9 inhibitors within the atherosclerotic plaque.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of high versus low-dose atorvastatin on high sensitive C-reactive protein in acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trial of Atorvastatin on Serum Interleukin-6, Total Antioxidant Capacity, C-Reactive Protein, and Alpha-1 Antitrypsin in Patients with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-lowering and anti-inflammatory effect of ezetimibe in hyperlipidemic patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
Benchmarking RG-7152: A Comparative Analysis of a Dual-Action Agent Against Classical Peroxisome Proliferators
For Immediate Release
This guide provides a detailed comparison of RG-7152 with established peroxisome proliferators, namely fibrates (Fenofibrate) and thiazolidinediones (Rosiglitazone). It is intended for researchers, scientists, and drug development professionals interested in the nuanced activity of compounds targeting peroxisome proliferator-activated receptors (PPARs). While primarily known as a leukotriene D4 antagonist for asthma research, this compound has also demonstrated activity as a peroxisome proliferator, warranting a comparative analysis against classical agents in this field.
Introduction to this compound's Dual Activity
This compound is recognized principally as a leukotriene D4 antagonist.[1] However, emerging evidence indicates a secondary mechanism of action. Studies have shown that this compound can induce peroxisomal β-oxidation and peroxisome bifunctional enzymes (PBEs) in hepatocytes across various animal models. Notably, its in vitro potency in inducing these enzymes has been shown to be comparable to that of clofibric acid, a well-known peroxisome proliferator of the fibrate class.[2] This dual activity positions this compound as a unique compound for investigation, bridging two distinct signaling pathways.
Overview of Peroxisome Proliferators
Peroxisome proliferators are a class of compounds that activate PPARs, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. There are three main isoforms:
-
PPARα (Alpha): Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. It is the main target of fibrate drugs (e.g., Fenofibrate) used to treat dyslipidemia.[3][4] Activation of PPARα generally leads to the upregulation of genes involved in fatty acid uptake and oxidation.[5]
-
PPARγ (Gamma): Highly expressed in adipose tissue and macrophages, PPARγ is a master regulator of adipogenesis and plays a critical role in glucose homeostasis and inflammation.[6] It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs, such as Rosiglitazone (B1679542) and Pioglitazone.[4][7]
-
PPARβ/δ (Beta/Delta): Ubiquitously expressed, this isoform is involved in fatty acid metabolism, particularly in skeletal muscle.[8]
Activation of these receptors involves the ligand binding to the PPAR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating transcription.[8][9]
Comparative Performance Data
The following tables summarize quantitative data on the performance of this compound's comparators, Fenofibrate (B1672516) and Rosiglitazone. Due to the limited public data on this compound's peroxisome proliferator activity, its performance is described based on available qualitative comparisons.
Table 1: In Vitro PPAR Activation
| Compound | Target PPAR Isoform | Assay Type | EC50 / Potency | Cell Line | Reference |
| This compound | PPARα (inferred) | PBE Induction | Comparable to Clofibric Acid | Hepatocytes | [2] |
| Fenofibrate | PPARα | Luciferase Reporter | ~30 µM | - | [8] |
| Rosiglitazone | PPARγ | Luciferase Reporter | 7.4- to 13-fold activation (at 10-50 µM) | C2C12, HEK 293T | [10] |
| Rosiglitazone | PPARγ | Ligand Binding | IC50 of 42 nM | - | [8] |
Table 2: Regulation of Key Target Genes
| Compound | Target Gene(s) | Effect | Fold Change / Magnitude | Tissue/Cell Type | Reference |
| This compound | PBEs | Upregulation | Not specified | Hepatocytes | [2] |
| Fenofibrate | Cd36, Slc27a2, Cpt1a, Acox1 | Upregulation | 70% to 400% increase in mRNA | Mouse Kidney | [11] |
| Rosiglitazone | IGF-I, IGFBP-4 | Downregulation | ~75% reduction in secreted IGF-I | Marrow Stromal Cells | [3][12] |
| Rosiglitazone | Adipocyte Genes (e.g., Fabp4) | Upregulation | Varies by gene | 3T3-L1 Adipocytes | [13] |
Signaling & Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The PPAR signaling pathway initiated by a peroxisome proliferator.
Caption: Standard workflows for assessing peroxisome proliferator activity.
Detailed Experimental Protocols
PPAR Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293, COS-7) in 24-well or 96-well plates.
-
After cells reach appropriate confluency, transfect them using a lipid-based transfection reagent. The plasmid cocktail should include:
-
An expression vector for the human PPAR isoform of interest (e.g., pCMX-hPPARα).
-
A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene (e.g., tk-PPREx3-luc).
-
An internal control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[13]
-
-
-
Compound Treatment:
-
Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the "fold activation" by dividing the normalized luciferase activity of compound-treated cells by that of the vehicle-treated cells.[13]
-
Plot the fold activation against the compound concentration to determine the EC50 value.
-
Quantitative PCR (qPCR) for Target Gene Expression
This method measures the change in mRNA levels of known PPAR target genes following treatment with a test compound.
-
Cell Culture and Treatment:
-
Plate cells known to be responsive to PPAR agonists (e.g., primary hepatocytes, 3T3-L1 adipocytes) and allow them to adhere.
-
Treat cells with the test compound (e.g., this compound, Fenofibrate) or vehicle control for a specified period (e.g., 6 to 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene (e.g., ACOX1, CPT1A, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each gene in each sample.
-
Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCq method.
-
Conclusion
This compound presents a compelling case of a dual-action compound, acting as both a leukotriene D4 antagonist and a peroxisome proliferator. While its primary classification is well-established, its secondary activity, reported to be comparable to the fibrate clofibric acid, opens new avenues for research. Direct quantitative comparisons with potent and selective PPAR agonists like Fenofibrate and Rosiglitazone are necessary to fully elucidate its efficacy and isoform selectivity within the PPAR family. The experimental protocols detailed in this guide provide a robust framework for conducting such benchmark studies, enabling a deeper understanding of this compound's biological effects and therapeutic potential.
References
- 1. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ phase separates with RXRα at PPREs to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by rosiglitazone suppresses components of the insulin-like growth factor regulatory system in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of RG-7152 and WY-14643 for Researchers
An objective comparison for researchers, scientists, and drug development professionals exploring the peroxisome proliferator-activated receptor (PPAR) landscape and related pathways. This guide provides a detailed analysis of RG-7152, a leukotriene D4 receptor antagonist with peroxisome-proliferating capabilities, and WY-14643, a well-established potent PPARα agonist.
At a Glance: Key Differences and Mechanisms
This compound and WY-14643 represent two distinct classes of molecules that both lead to the proliferation of peroxisomes, a key cellular process in lipid metabolism. However, they achieve this through different primary mechanisms of action.
WY-14643 is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This binding event initiates the transcription of a suite of genes involved in fatty acid uptake, β-oxidation, and lipid transport.
This compound , on the other hand, is primarily classified as a leukotriene D4 (LTD4) receptor antagonist, developed for its anti-asthmatic properties. Intriguingly, studies have revealed that this compound also induces hepatic peroxisomal β-oxidation and the peroxisomal bifunctional enzyme (PBE), hallmark effects of peroxisome proliferators[1]. The exact mechanism by which this compound, as a leukotriene antagonist, induces peroxisome proliferation is not fully elucidated but suggests a potential crosstalk between leukotriene signaling pathways and PPARα activation or a direct, albeit less potent, interaction with PPARα itself.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and WY-14643, providing a comparative overview of their potency and effects.
Table 1: In Vitro Receptor Activation and Potency
| Parameter | This compound | WY-14643 | Reference |
| Primary Target | Leukotriene D4 Receptor | PPARα | [1] |
| PPARα EC50 (murine) | Data not available | 0.63 µM | [3] |
| PPARα EC50 (human) | Data not available | 1.5 µM | [2] |
| PPARγ EC50 (murine) | Data not available | 32 µM | [3] |
| PPARδ EC50 (murine) | Data not available | > 100 µM | [3] |
Table 2: In Vivo Effects on Peroxisome Proliferation and Lipid Metabolism
| Parameter | This compound | WY-14643 | Species | Reference |
| Induction of Peroxisomal β-oxidation | Significant induction | Potent induction | Rat, Mouse | [1] |
| Induction of Peroxisomal Bifunctional Enzyme (PBE) | Significant induction | Potent induction | Rat, Mouse | [1] |
| Plasma Triglyceride Reduction | Data not available | -16% (vs. untreated) | Rat (high fat-fed) | [2] |
| Plasma Leptin Reduction | Data not available | -52% (vs. untreated) | Rat (high fat-fed) | [2] |
| Muscle Triglyceride Reduction | Data not available | -34% | Rat (high fat-fed) | [2] |
| Total Long-Chain Acyl-CoAs Reduction | Data not available | -41% | Rat (high fat-fed) | [2] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental workflow for assessing peroxisome proliferation, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Peroxisome Proliferation Assay in Primary Rat Hepatocytes
This protocol is adapted from methodologies used to assess the induction of peroxisomal enzymes.
1. Cell Culture and Treatment:
-
Isolate primary hepatocytes from male Sprague-Dawley rats.
-
Plate the hepatocytes on collagen-coated dishes in appropriate culture medium.
-
After cell attachment, treat the hepatocytes with various concentrations of this compound or WY-14643. A positive control such as clofibric acid or bezafibrate (B1666932) should be used. A vehicle control (e.g., DMSO) is also necessary.
-
Incubate the cells for 24 to 72 hours.
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
3. Peroxisomal β-Oxidation Assay:
-
This assay measures the conversion of a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitoyl-CoA) to acetyl-CoA.
-
Incubate the cell lysate with the reaction mixture containing the radiolabeled substrate.
-
Separate the water-soluble acetyl-CoA from the unreacted fatty acid substrate.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter to determine the rate of β-oxidation.
4. Western Blot Analysis for Peroxisomal Bifunctional Enzyme (PBE):
-
Separate proteins from the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PBE.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Assessment of Peroxisome Proliferation in Rodents
1. Animal Dosing:
-
Use male rats or mice for the study.
-
Administer this compound or WY-14643 orally or via intraperitoneal injection daily for a subchronic period (e.g., 14 days).
-
Include a vehicle control group and a positive control group (e.g., clofibrate).
2. Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect liver tissue and immediately freeze it in liquid nitrogen or prepare it for homogenization.
3. Tissue Homogenization:
-
Homogenize the liver tissue in a suitable buffer.
-
Prepare subcellular fractions (e.g., post-nuclear supernatant) by differential centrifugation.
4. Enzyme Assays and Western Blotting:
-
Perform the peroxisomal β-oxidation assay and Western blot for PBE on the liver homogenates as described in the in vitro protocol.
Safety and Toxicological Profile
WY-14643:
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer[1].
-
Precautions: Obtain special instructions before use. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of exposure or concern, get medical advice/attention[1].
This compound:
-
Detailed public safety and toxicology data for this compound is limited. As with any research chemical, appropriate personal protective equipment (PPE) should be used, and it should be handled in a well-ventilated area.
Conclusion
This compound and WY-14643 both serve as valuable tools for studying peroxisome proliferation and its downstream metabolic consequences. WY-14643 is a well-characterized, potent, and direct PPARα agonist, making it a standard positive control for studies involving this nuclear receptor. This compound, with its dual identity as a leukotriene D4 receptor antagonist and a peroxisome proliferator, presents a unique opportunity to investigate the potential interplay between inflammatory signaling pathways and lipid metabolism.
For researchers specifically investigating the direct role of PPARα in a biological process, WY-14643 is the more straightforward tool. However, for those interested in exploring novel regulatory mechanisms of peroxisome proliferation and the potential for crosstalk between the leukotriene and PPAR pathways, this compound offers an intriguing, though less characterized, alternative. Further research is warranted to fully elucidate the molecular mechanism by which this compound induces peroxisome proliferation and to determine its potential for direct or indirect PPARα activation.
References
The Clinical Promise of Leukotriene D4 Receptor Antagonism: A Comparative Look at Preclinical Findings
For researchers, scientists, and drug development professionals, understanding the preclinical performance of novel therapeutic agents is paramount. This guide provides a comparative analysis of the preclinical findings related to leukotriene D4 (LTD4) receptor antagonists, a class of drugs with significant potential in treating inflammatory conditions like asthma. Due to the limited publicly available data on RG-7152, this guide will focus on a comprehensive comparison of the preclinical data for RG-12525, a potent LTD4 receptor antagonist, with the established drugs montelukast (B128269) and zafirlukast. This comparative approach will help to contextualize the potential clinical relevance of targeting the LTD4 receptor.
Targeting the Leukotriene Pathway in Asthma
Leukotrienes are potent inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma.[1][2] Specifically, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful bronchoconstrictors, increase vascular permeability, and promote mucus secretion and eosinophil recruitment in the airways.[1][3][4] These effects are primarily mediated through the cysteinyl leukotriene receptor 1 (CysLT1).[3][5] By blocking the action of LTD4 at this receptor, leukotriene receptor antagonists (LTRAs) can effectively alleviate the symptoms of asthma.[1][6]
Comparative Preclinical Pharmacology of LTD4 Receptor Antagonists
The following table summarizes the available preclinical pharmacological data for RG-12525, montelukast, and zafirlukast, highlighting their potency as LTD4 receptor antagonists.
| Compound | Target | Parameter | Value | Species |
| RG-12525 (NID 525) | LTC4-induced contraction | IC50 | 2.6 nM | Guinea Pig |
| LTD4-induced contraction | IC50 | 2.5 nM | Guinea Pig | |
| LTE4-induced contraction | IC50 | 7 nM | Guinea Pig | |
| 3H-LTD4 binding to lung membranes | Ki | 3.0 +/- 0.3 nM | Guinea Pig | |
| CYP3A4 Inhibition | Ki | 0.5 µM | Not Specified | |
| PPAR-γ Agonism | IC50 | ~60 nM | Not Specified | |
| Montelukast | CysLT1 Receptor | - | - | - |
| Zafirlukast | CysLT1 Receptor | - | - | - |
Data for Montelukast and Zafirlukast are presented qualitatively as specific preclinical IC50/Ki values from directly comparable assays were not available in the searched literature. Both are established potent and selective CysLT1 receptor antagonists.[7][8][9]
RG-12525 demonstrates high potency in inhibiting leukotriene-induced contractions in guinea pig lung tissue, with IC50 values in the low nanomolar range.[10] It also shows strong binding affinity to the LTD4 receptor.[10] Notably, RG-12525 exhibits additional pharmacological activities, including PPAR-γ agonism and inhibition of the metabolic enzyme CYP3A4, which could have implications for its overall therapeutic profile and potential drug-drug interactions.[10][11]
Preclinical Efficacy in Animal Models of Asthma
The ovalbumin (OVA)-induced asthma model in mice is a widely used preclinical model to evaluate the efficacy of anti-asthmatic drugs.[12][13] This model mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and increased mucus production.[12]
Representative Experimental Protocol: Ovalbumin-Induced Asthma in Mice
This protocol outlines a standard procedure for inducing an allergic asthma phenotype in mice to test the efficacy of compounds like LTD4 receptor antagonists.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
Whole-body plethysmography system
-
Methacholine
Procedure:
-
Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in 200 µl of PBS.[14] The control group receives an i.p. injection of PBS with alum.
-
Challenge: From days 28 to 30, sensitized mice are challenged with an aerosol of 1-2% OVA in saline for 20-30 minutes daily using an ultrasonic nebulizer.[14][15] The control group is challenged with saline aerosol.
-
Treatment: The test compound (e.g., an LTD4 receptor antagonist) or vehicle is administered to the treatment group, typically 1-2 hours before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is measured using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Immediately after AHR measurement, mice are euthanized, and BAL is performed to collect airway inflammatory cells. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.
-
Lung Histology: Lungs are collected, fixed, and sectioned for histological analysis to assess inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).
In such models, effective LTD4 receptor antagonists are expected to significantly reduce airway hyperresponsiveness, decrease the number of eosinophils in the BAL fluid, and attenuate inflammatory cell infiltration and mucus production in the lungs.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. What are leukotrienes and how do they work in asthma? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene pathway genetics and pharmacogenetics in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Leukotrienes' Role in Asthma - The Asthma & Allergy Center [asthmaandallergycenter.com]
- 5. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zafirlukast. A review of its pharmacology and therapeutic potential in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zafirlukast: Everything you need to know | Power [withpower.com]
- 10. RG-12525 | PPAR | Leukotriene Receptor | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. researchgate.net [researchgate.net]
- 15. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
A Comparative Toxicological Guide to Leukotriene Antagonists: Montelukast, Zafirlukast, and Pranlukast
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical toxicological profiles of three prominent leukotriene receptor antagonists: montelukast, zafirlukast, and pranlukast. Leukotriene antagonists are a class of oral medications that function by blocking the action of leukotrienes, inflammatory chemicals the body releases in response to allergens. This guide summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes associated biological pathways to support informed research and development decisions.
Quantitative Toxicological Data
The following tables summarize the available preclinical toxicological data for montelukast, zafirlukast, and pranlukast, focusing on acute and repeated-dose toxicity, as well as genotoxicity.
Table 1: Acute Oral Toxicity (LD50)
| Compound | Species | LD50 (mg/kg) | Reference(s) |
| Montelukast | Mouse | > 5000 | [1][2][3][4] |
| Rat | > 5000 | [1][2][3][4] | |
| Zafirlukast | Mouse | > 2000 | [5] |
| Rat | > 2000 | [5] | |
| Pranlukast | Mouse | Data not available | |
| Rat | Data not available |
Table 2: Repeated-Dose Toxicity (No-Observed-Adverse-Effect Level - NOAEL)
| Compound | Species | Duration | NOAEL (mg/kg/day) | Key Findings at Higher Doses | Reference(s) |
| Montelukast | Rat | 53 weeks | 50 | Gastrointestinal toxicity | [1][6] |
| Monkey | 53 weeks | 150 (female), 300 (male) | Gastrointestinal toxicity | [1][6] | |
| Zafirlukast | Rat | 2 years | 400 | Hepatocellular adenomas in male mice at 300 mg/kg/day | [7][8] |
| Mouse | 2 years | 100 | Histiocytic sarcomas in female mice at 300 mg/kg/day | [7][8] | |
| Pranlukast | Mouse | 10 weeks | Not established | Attenuated progression of pulmonary fibrosis at 30 mg/kg/day | [1] |
| Rat | Not established | Data not available | Neuroprotective effects observed at 0.1 mg/kg in an ischemia model | [9] |
Table 3: Genotoxicity Summary
| Compound | Ames Test | In Vitro Chromosomal Aberration | In Vivo Micronucleus Test | Overall Assessment | Reference(s) |
| Montelukast | Non-mutagenic | Non-clastogenic | Some evidence of potential genotoxicity in one study | Generally considered non-genotoxic, though some conflicting in vivo data exists | [1][6][9] |
| Zafirlukast | Non-mutagenic | Non-clastogenic | Non-genotoxic | No evidence of mutagenic potential | [7][8] |
| Pranlukast | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. Below are protocols for commonly employed in vitro and in vivo assays relevant to the toxicological assessment of leukotriene antagonists.
In Vitro Hepatotoxicity Assessment
Objective: To evaluate the potential of a compound to cause liver cell injury.
Methodology:
-
Cell Culture: Primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are cultured in appropriate media.
-
Compound Exposure: Cells are treated with a range of concentrations of the test compound (e.g., montelukast, zafirlukast, pranlukast) and appropriate vehicle controls for a specified duration (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial function, or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
-
Hepatocyte-Specific Endpoints: More specific markers of liver injury can be assessed, such as measuring levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium, or assessing changes in bile salt export pump (BSEP) function.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated. Results are compared to positive and negative controls.
In Vitro Micronucleus Test for Genotoxicity
Objective: To assess the potential of a compound to cause chromosomal damage.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured.
-
Compound Exposure: Cells are exposed to at least three concentrations of the test compound, along with positive and negative (vehicle) controls, for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9) are used.
-
Incubation: The test compound at various concentrations is pre-incubated with the enzyme source and a specific probe substrate for the CYP isoform being tested.
-
Reaction Initiation: The reaction is initiated by adding a cofactor, typically NADPH.
-
Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the leukotriene signaling pathway and a typical experimental workflow for comparative toxicology.
Caption: Leukotriene Signaling Pathway and Antagonist Action.
References
- 1. Pranlukast, a cysteinyl leukotriene type 1 receptor antagonist, attenuates the progression but not the onset of silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pranlukast, a cysteinyl leukotriene receptor-1 antagonist, protects against chronic ischemic brain injury and inhibits the glial scar formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pranlukast: a review of its use in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of RG-7152: A Comparative Analysis with Established Leukotriene Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical leukotriene D4 receptor antagonist, RG-7152, against the well-established drugs, Montelukast (B128269) and Zafirlukast. Due to the limited publicly available data on this compound, this guide focuses on its known preclinical profile and contrasts it with the extensive clinical and preclinical data of its counterparts to evaluate its translational potential.
Executive Summary
This compound is a tetrazole-substituted leukotriene D4 (LTD4) receptor antagonist with demonstrated activity in preclinical models.[1][2][3] Its primary distinguishing characteristic from other LTD4 receptor antagonists is its documented induction of peroxisomal enzymes in rodents.[3] This property, while demonstrating a clear biological effect, raises questions about its potential for off-target effects and species-specific responses, which are critical considerations for translational success. In contrast, Montelukast and Zafirlukast are approved medications with extensive clinical data supporting their efficacy and safety in the treatment of asthma and allergic rhinitis.[2][4][5][6][7][8][9] This guide presents the available data in a comparative format to aid in the preliminary assessment of this compound's future research and development trajectory.
Comparative Data Tables
Table 1: Preclinical Efficacy and Mechanism of Action
| Feature | This compound | Montelukast | Zafirlukast |
| Target | Leukotriene D4 (LTD4) Receptor | Cysteinyl Leukotriene Receptor 1 (CysLT1) | Cysteinyl Leukotriene Receptor 1 (CysLT1) |
| Mechanism of Action | Competitive antagonist of the LTD4 receptor. | Potent and selective antagonist of the CysLT1 receptor, inhibiting the actions of LTD4.[10] | Selective and competitive receptor antagonist of LTD4 and LTE4. |
| Key Preclinical Findings | - Antagonizes LTD4 receptor activity. - Induces hepatic peroxisomal β-oxidation and peroxisome bifunctional enzyme (PBE) in mice and rats.[3] - Lesser effect on peroxisomal enzymes in guinea pigs and monkeys; no effect in dogs.[3] | - Inhibits early and late-phase bronchoconstriction induced by antigen challenge.[11] - Reduces airway eosinophilic inflammation.[11] | - Inhibits bronchoconstriction induced by various stimuli, including cold air and sulfur dioxide.[12] - Attenuates early- and late-phase reactions to allergens.[12] |
| Noted Off-Target Effects | Induction of peroxisomal enzymes in rodents.[3] | Generally considered highly selective with a favorable off-target profile in preclinical studies. | Minimal penetration across the blood-brain barrier in preclinical studies.[12] |
Table 2: Clinical Trial Summary (Efficacy and Safety)
| Feature | This compound | Montelukast | Zafirlukast |
| Phase of Development | Preclinical | Marketed | Marketed |
| Primary Indications | Not Applicable | Asthma, Allergic Rhinitis, Exercise-Induced Bronchoconstriction.[13] | Prophylaxis and chronic treatment of asthma.[14] |
| Reported Efficacy | Not Applicable | - Improves lung function and reduces asthma symptoms.[15] - Reduces the need for rescue β2-agonist use.[15] - Effective as monotherapy or add-on to inhaled corticosteroids.[3] | - Reduces daytime asthma symptoms and nighttime awakenings.[4] - Improves pulmonary function.[5] |
| Common Adverse Events | Not Applicable | Headache, abdominal pain, pharyngitis, cough.[2] | Headache, infection, nausea, diarrhea.[5] |
| Serious Adverse Events | Not Applicable | Rare instances of systemic eosinophilia (Churg-Strauss syndrome), neuropsychiatric events.[12] | Rare reports of eosinophilia with vasculitis (Churg-Strauss syndrome), neuropsychiatric events such as depression and insomnia.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and a typical experimental approach for evaluating leukotriene receptor antagonists, the following diagrams are provided.
Caption: Leukotriene D4 Signaling Pathway and Point of Antagonism.
Caption: General Experimental Workflow for a Leukotriene Receptor Antagonist.
Experimental Protocols
1. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound to the CysLT1 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human CysLT1 receptor.
-
Incubate the membranes with a radiolabeled LTD4 ligand (e.g., [3H]LTD4) in the presence of varying concentrations of the test compound (this compound) or a known antagonist (e.g., Montelukast).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.
-
2. In Vivo Model of Allergen-Induced Airway Hyperresponsiveness
-
Objective: To evaluate the efficacy of the test compound in reducing airway hyperresponsiveness in an animal model of asthma.
-
Methodology:
-
Sensitize animals (e.g., mice or guinea pigs) to an allergen such as ovalbumin.
-
Administer the test compound (this compound) or a vehicle control at a predetermined time before allergen challenge.
-
Expose the animals to an aerosolized solution of the allergen to induce an asthmatic response.
-
Measure airway hyperresponsiveness using techniques such as whole-body plethysmography in response to a bronchoconstrictor agent (e.g., methacholine).
-
Collect bronchoalveolar lavage fluid to quantify inflammatory cell infiltration (e.g., eosinophils).
-
Compare the results between the test compound-treated group and the vehicle control group to assess the protective effect of the compound.
-
Discussion and Future Directions
The available preclinical data for this compound confirms its activity as a leukotriene D4 receptor antagonist. However, the induction of peroxisomal enzymes in rodents is a significant finding that requires further investigation to understand its translational relevance to humans.[3] Peroxisome proliferator-activated receptors (PPARs) are known to be involved in this process, and activation of these receptors can have diverse and species-specific effects.
For the successful translation of this compound from a preclinical candidate to a potential therapeutic, the following key questions need to be addressed:
-
Species-Specific Peroxisome Proliferation: A thorough investigation into the mechanism of peroxisome proliferation and whether this effect is observed in human cells or relevant humanized animal models is crucial. The lack of effect in dogs and a lesser effect in monkeys is a positive sign, but human-specific data is necessary.[3]
-
Safety and Tolerability: Comprehensive toxicology studies in multiple species are required to establish a safe dose range and to identify any potential off-target toxicities.
-
Efficacy in Disease Models: Further studies in a wider range of preclinical models of inflammatory diseases, beyond basic bronchoconstriction assays, would help to define its potential therapeutic applications.
-
Pharmacokinetics and Pharmacodynamics: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to determine its suitability for clinical development.
References
- 1. Leukotriene - Wikipedia [en.wikipedia.org]
- 2. Clinical effectiveness and safety of montelukast in asthma. What are the conclusions from clinical trials and meta-analyses? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. Efficacy and safety of Zafirlukast ('Accolate') in the management of patients with mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficacy and safety of montelukast in adults with asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zafirlukast. A review of its pharmacology and therapeutic potential in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. centaurpharma.com [centaurpharma.com]
- 11. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Montelukast: data from clinical trials in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of RG-7152
For laboratory professionals, including researchers, scientists, and drug development experts, adherence to proper disposal protocols for chemical compounds like RG-7152 is critical for ensuring a safe work environment and maintaining regulatory compliance. As this compound is identified as a leukotriene D4 antagonist with anti-asthmatic properties, it should be handled with the care afforded to all investigational chemicals.[1] This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon established best practices for hazardous waste management.
Pre-Disposal Handling and Storage
Proper handling and storage are the initial steps in a safe disposal process. Before commencing any work with this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for specific handling instructions.
Personal Protective Equipment (PPE): When handling this compound, all personnel should be equipped with the following standard laboratory PPE:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.
-
Hand Protection: Use chemical-resistant gloves appropriate for the solvents being used.
-
Body Protection: A lab coat or other protective garments should be worn to prevent skin contact.
All operations involving this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] If in a solvent, it should be stored at -80°C for up to one year.[1] Containers must be kept tightly closed and stored in a designated, well-ventilated, and cool area.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Spill Response Protocol:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.
-
Containment: For liquid spills, absorb the material with a non-combustible absorbent, such as vermiculite.[2]
-
Cleanup: Carefully collect the absorbed material and any contaminated solids into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
| Spill Scenario | Immediate Action |
| Minor Powder Spill | Gently cover with a damp paper towel to avoid creating dust. Collect material and place it in a sealed waste container. |
| Liquid Solution Spill | Absorb with inert material (e.g., vermiculite, sand).[2] Collect and place in a sealed waste container. |
| Major Spill | Evacuate the area and contact the institutional EHS for emergency response. |
Disposal Procedures
The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[3]
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container. The container should be sturdy, leak-proof, and kept closed except when adding waste.[3][4]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[3] The first rinse of any glassware that contained this compound must also be collected as hazardous waste.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or syringes, must be placed in a designated, puncture-resistant sharps container.[4]
Labeling and Storage of Waste: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components of the waste stream.[3] Store waste containers in a designated secondary containment area away from incompatible materials.[3]
Final Disposal: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. You are legally responsible for the waste you generate, even after it leaves your facility.[5]
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. RG 7152 | Leukotriene Receptor | TargetMol [targetmol.com]
- 2. assets.unilogcorp.com [assets.unilogcorp.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Regulated Waste | Free Bloodborne for the Workplace Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 5. m.youtube.com [m.youtube.com]
Essential Safety and Logistical Information for Handling RG-7152
For researchers, scientists, and drug development professionals, this document provides crucial safety and logistical guidance for handling the leukotriene D4 receptor antagonist, RG-7152 (CAS Number: 107813-63-8). As a compound intended for research use only, it is imperative to follow strict safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general safety principles for handling research-grade chemical compounds and information on the broader class of leukotriene receptor antagonists.
Personal Protective Equipment (PPE) and Handling
Given the absence of specific toxicity data for this compound, it must be handled with the assumption that it is a potentially hazardous substance. The following personal protective equipment is mandatory when working with this compound in a laboratory setting.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the powder form or creating solutions. | To prevent inhalation of the compound. |
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form to avoid dust generation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Operational and Disposal Plans
A clear and concise plan for the use and disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines a typical experimental workflow for handling a research chemical like this compound.
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Labeled, sealed, and chemically compatible container | Dispose of as hazardous chemical waste through a licensed disposal company. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled biohazard or chemical waste bag/container | Autoclave if biologically contaminated, then dispose of as chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Labeled chemical waste bag | Dispose of as hazardous waste. |
| Liquid Waste (e.g., solutions containing this compound) | Labeled, sealed, and chemically compatible waste container | Dispose of as hazardous chemical waste. Do not pour down the drain. |
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Figure 2. A decision tree to guide the proper segregation and disposal of this compound waste.
Health and Safety Information for Leukotriene Receptor Antagonists
While specific toxicological data for this compound is not available, information on the class of leukotriene receptor antagonists can provide some context. This class of drugs is generally well-tolerated in clinical use.[1] However, for research compounds with limited safety data, a higher degree of caution is warranted.
Potential Health Effects (based on the drug class):
-
The safety profile of leukotriene receptor antagonists in therapeutic use is considered excellent.[1]
-
In a research setting with potential for higher exposures, the toxicological properties have not been thoroughly investigated.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disclaimer: This information is intended for guidance in a research setting and is not a substitute for a formal risk assessment or a specific Safety Data Sheet. All laboratory personnel must be trained in the safe handling of chemical compounds and adhere to their institution's safety policies and procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
